molecular formula C15H17N3O B1242434 Cetoxime CAS No. 25394-78-9

Cetoxime

Cat. No.: B1242434
CAS No.: 25394-78-9
M. Wt: 255.31 g/mol
InChI Key: GOAZMLKQUGCOPO-UHFFFAOYSA-N
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Description

Cetoxime is an aromatic amine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25394-78-9

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-(N-benzylanilino)-N'-hydroxyethanimidamide

InChI

InChI=1S/C15H17N3O/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,19H,11-12H2,(H2,16,17)

InChI Key

GOAZMLKQUGCOPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)CN(C/C(=N/O)/N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cefotaxime on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning this activity, with a focus on its interaction with penicillin-binding proteins (PBPs). Quantitative data on binding affinities and antimicrobial efficacy are presented, alongside detailed experimental protocols for their determination. Visualizations of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding of Cefotaxime's mechanism of action.

Introduction

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. It is primarily composed of peptidoglycan, a heteropolymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and critical step in peptidoglycan synthesis is the transpeptidation reaction, which is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[1] Cefotaxime, a β-lactam antibiotic, is designed to mimic the D-Ala-D-Ala substrate of the transpeptidase domain of PBPs.[1] By irreversibly acylating the active site of these enzymes, Cefotaxime effectively halts peptidoglycan cross-linking, leading to a weakened cell wall and subsequent bacterial lysis.[1][2]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of Cefotaxime is a direct consequence of its ability to disrupt the structural integrity of the bacterial cell wall.[1] This process can be broken down into the following key steps:

  • Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, Cefotaxime must first traverse the outer membrane to reach the periplasmic space where the PBPs are located.

  • Binding to Penicillin-Binding Proteins (PBPs): Cefotaxime covalently binds to the active site of PBPs.[1][2] The β-lactam ring of Cefotaxime is attacked by a serine residue in the PBP active site, forming a stable, long-lived acyl-enzyme intermediate.[2] This binding is often selective, with Cefotaxime showing high affinity for specific PBPs, which varies between bacterial species.[2][3][4]

  • Inhibition of Transpeptidation: The formation of the acyl-enzyme complex inactivates the PBP, preventing it from catalyzing the cross-linking of peptidoglycan chains.[1] This inhibition of the final transpeptidation step is the crucial event in Cefotaxime's mechanism of action.

  • Cell Lysis: The ongoing activity of autolytic enzymes (autolysins) in the absence of new cell wall synthesis leads to the degradation of the existing peptidoglycan, resulting in a loss of cell wall integrity, altered cell morphology, and eventual cell lysis.[3]

Visualizing the Bacterial Cell Wall Synthesis Pathway

The following diagram illustrates the key stages of peptidoglycan synthesis, highlighting the step inhibited by Cefotaxime.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Bactoprenol Bactoprenol-P Lipid_II Lipid II Lipid_I->Lipid_II MurG Periplasm_Lipid_II Lipid II Lipid_II->Periplasm_Lipid_II Flippase (MurJ) Growing_Glycan_Chain Growing Glycan Chain Periplasm_Lipid_II->Growing_Glycan_Chain Transglycosylation (PBP) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Growing_Glycan_Chain->Cross_linked_Peptidoglycan Transpeptidation PBP PBP (Transpeptidase) Inactive_PBP Inactive PBP-Cefotaxime Complex Cefotaxime Cefotaxime Cefotaxime->PBP Inhibition

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of Cefotaxime.

Quantitative Data

The efficacy of Cefotaxime is determined by its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against different bacterial species.

Penicillin-Binding Protein (PBP) Affinity

The affinity of Cefotaxime for specific PBPs is a key determinant of its antibacterial spectrum. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Bacterial SpeciesPBPIC50 (µg/mL)Reference
Streptococcus pneumoniae PBP1a>1000[4]
PBP1b>1000[4]
PBP2a>1000[4]
PBP2b>1000[4]
PBP2x0.01-0.1[4]
PBP30.01-0.1[4]
Staphylococcus aureus PBP1-Cefotaxime shows affinity
PBP2-Cefotaxime binds selectively[2]
PBP3-Cefotaxime shows affinity[2]
PBP4>8[5]
Enterococcus faecalis PBP1>128[6]
PBP2<1[6]
PBP3<1[6]
PBP4>128[6]
PBP5>128[6]
Escherichia coli PBP1a, 1b, 3, 4'High Affinity[3]
PBP2, 4, 5, 6Low Affinity[3]
Pseudomonas aeruginosa PBP1A, 1B, 2, 3High Affinity[3]
Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae ≤0.015 - 2--[7]
Staphylococcus aureus (MSSA) 0.5 - >12848[7]
Haemophilus influenzae ≤0.004 - 20.0150.03[1][8]
Neisseria gonorrhoeae 0.002 - 0.50.012 - 0.021-[9][10][11]
Enterococcus faecalis 8 - 512256-[12]
Klebsiella pneumoniae ≤0.06 - >1280.128[7]
Escherichia coli ≤0.06 - >1280.120.5[7]
Pseudomonas aeruginosa 2 - >1281664[7]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Cefotaxime.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of Cefotaxime for specific PBPs by measuring its ability to compete with a labeled penicillin for binding to these proteins.

PBP_Binding_Assay start Start prep_membranes Prepare Bacterial Membranes start->prep_membranes incubation Incubate Membranes with Varying Cefotaxime Concentrations prep_membranes->incubation add_labeled_penicillin Add Radiolabeled or Fluorescent Penicillin incubation->add_labeled_penicillin sds_page Separate PBPs by SDS-PAGE add_labeled_penicillin->sds_page detection Detect Labeled PBPs (Autoradiography/Fluorography) sds_page->detection analysis Quantify Band Intensity and Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for a competitive PBP binding assay.

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest in appropriate broth medium to mid-logarithmic phase (e.g., OD600 of 0.5-0.8).

    • Harvest cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Resuspend the cells in the same buffer and lyse them by sonication or using a French press.

    • Remove unbroken cells and cellular debris by low-speed centrifugation (e.g., 5,000 x g for 10 minutes).

    • Isolate the cell membranes by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour at 4°C).

    • Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 20% glycerol) and determine the protein concentration using a standard method (e.g., Bradford assay). Store at -80°C until use.[13]

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes (e.g., 50-100 µg of protein).

    • Add serial dilutions of Cefotaxime to the tubes to achieve a range of final concentrations. Include a control tube with no Cefotaxime.

    • Incubate the mixtures for a specific time at a controlled temperature (e.g., 30 minutes at 30°C) to allow Cefotaxime to bind to the PBPs.[13]

    • Add a saturating concentration of a radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a fluorescent penicillin derivative (e.g., Bocillin™ FL) to each tube.

    • Incubate for a further period (e.g., 10 minutes at 30°C) to allow the labeled penicillin to bind to any unoccupied PBPs.

  • Detection and Analysis:

    • Stop the binding reaction by adding an equal volume of 2x SDS-PAGE sample buffer and heating at 100°C for 5 minutes.

    • Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • For radiolabeled penicillin, visualize the PBP bands by fluorography or autoradiography.

    • For fluorescently labeled penicillin, visualize the bands using a fluorescence imager.

    • Quantify the intensity of each PBP band using densitometry software.

    • Plot the percentage of labeled penicillin binding (relative to the control with no Cefotaxime) against the logarithm of the Cefotaxime concentration.

    • Determine the IC50 value for each PBP by fitting the data to a dose-response curve.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of Cefotaxime that inhibits the visible growth of a bacterial isolate in a liquid medium.

MIC_Assay_Workflow start Start prepare_antibiotic Prepare Serial Dilutions of Cefotaxime start->prepare_antibiotic prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_wells Inoculate Microtiter Plate Wells prepare_antibiotic->inoculate_wells prepare_inoculum->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate read_results Read and Interpret Results (Visual Inspection or Spectrophotometer) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for a broth microdilution MIC assay.

  • Preparation of Cefotaxime Stock Solution and Dilutions:

    • Prepare a stock solution of Cefotaxime in a suitable solvent (e.g., sterile water or buffer) at a known concentration.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired range of concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the Cefotaxime dilutions.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefotaxime at which there is no visible growth (clear well).

    • Alternatively, the optical density (OD) of the wells can be read using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 80% or 90%) of growth compared to the positive control.

In Vitro Transpeptidase Inhibition Assay

This assay directly measures the inhibition of the transpeptidase activity of a purified PBP or a bacterial membrane preparation using a synthetic peptide substrate.

Transpeptidase_Assay_Workflow start Start prepare_enzyme Prepare Purified PBP or Bacterial Membranes start->prepare_enzyme preincubate Pre-incubate Enzyme with Varying Cefotaxime Concentrations prepare_enzyme->preincubate add_substrate Add Synthetic Peptide Substrate preincubate->add_substrate incubate_reaction Incubate Reaction Mixture add_substrate->incubate_reaction detect_product Detect and Quantify Reaction Product (e.g., HPLC, MS) incubate_reaction->detect_product calculate_inhibition Calculate Percent Inhibition detect_product->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for an in vitro transpeptidase inhibition assay.

  • Enzyme and Substrate Preparation:

    • Purify the target PBP using standard protein purification techniques or use a bacterial membrane preparation as described in section 4.1.2.

    • Synthesize a peptide substrate that mimics the natural substrate of the transpeptidase and contains a detectable label (e.g., a fluorescent group or a biotin tag).

  • Inhibition Assay:

    • In a reaction vessel, pre-incubate the purified PBP or membrane preparation with varying concentrations of Cefotaxime for a defined period to allow for inhibitor binding.

    • Initiate the transpeptidation reaction by adding the synthetic peptide substrate.

    • Incubate the reaction mixture at an optimal temperature and for a specific time.

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding a denaturing agent or by rapid freezing).

    • Separate the reaction products from the unreacted substrate using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • Quantify the amount of product formed in the presence and absence of Cefotaxime.

    • Calculate the percentage of inhibition for each Cefotaxime concentration and determine the IC50 value.

Conclusion

Cefotaxime remains a clinically important antibiotic due to its potent and specific mechanism of action against a broad spectrum of bacteria. Its ability to target and inactivate essential PBPs, thereby disrupting bacterial cell wall synthesis, is the cornerstone of its bactericidal activity. A thorough understanding of its binding affinities to different PBPs and its in vitro efficacy against various pathogens, as determined by the experimental protocols detailed in this guide, is crucial for its effective clinical use and for the development of new β-lactam antibiotics that can overcome emerging resistance mechanisms. The provided data and methodologies offer a comprehensive resource for researchers and professionals in the field of antibacterial drug discovery and development.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cefotaxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cefotaxime, a third-generation cephalosporin antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies, serving as a critical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identity

Cefotaxime is a semi-synthetic, broad-spectrum beta-lactam antibiotic.[1] Its core structure is based on the 7-aminocephalosporanic acid (7-ACA) nucleus, which is a bicyclic system composed of a beta-lactam ring fused to a dihydrothiazine ring.[2][3] Key structural features include two side chains at positions 3 and 7 of this cephem nucleus, which are crucial for its antibacterial activity and stability.[2]

The side chain at position 7 is a [2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group.[4] A significant feature of this chain is the syn-configuration of the methoxyimino moiety, which confers steric hindrance, providing notable stability against hydrolysis by a wide range of beta-lactamase enzymes produced by resistant bacteria.[5][6] At position 3, an acetoxymethyl group is present.[4]

  • IUPAC Name : (6R,7R,Z)-3-(Acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5]

  • Chemical Formula : C₁₆H₁₇N₅O₇S₂[5]

  • Molar Mass : 455.46 g·mol⁻¹[5]

Physicochemical Properties

Cefotaxime is typically available as its sodium salt, Cefotaxime Sodium, which appears as a white to pale yellow crystalline powder.[7] This form is freely soluble in water but has limited solubility in most organic solvents.[7][8] The stability of Cefotaxime is pH-dependent, with reports indicating it is most stable in aqueous solutions with a pH between 4.3 and 6.5.[2]

Table 1: Quantitative Physicochemical Data for Cefotaxime and Cefotaxime Sodium

PropertyValueSource(s)
Molar Mass 455.47 g/mol (Cefotaxime) 477.5 g/mol (Cefotaxime Sodium)[9][10]
pKa 3.4[7]
pH (10% solution) 4.5 - 6.5[7]
XLogP -2.71[11]
Hydrogen Bond Donors 3[11]
Hydrogen Bond Acceptors 12[10]
Rotatable Bonds 9[11]
Solubility (Water) Freely soluble (as sodium salt)[8]. Solubility measured between (278.15 and 303.15) K.[12][8][12]
Solubility (Organic Solvents) DMSO: 91 mg/mL[9] Methanol: Soluble[13] Ethanol: Insoluble[9] Acetone: Soluble[13] Hexane, Ethyl Acetate, Dichloromethane, Diethyl Ether: Practically insoluble (<10⁻⁴ g/100g )[13][14][9][13][14]

Mechanism of Action

As a member of the β-lactam class of antibiotics, Cefotaxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5] This process is critical for maintaining the structural integrity of the bacterial cell.

The key steps in its mechanism of action are:

  • Target Binding : Cefotaxime binds with high affinity to Penicillin-Binding Proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[4][6] It shows a particular affinity for PBP Ib and PBP III.[4]

  • Inhibition of Transpeptidation : This binding inactivates the PBPs, inhibiting their enzymatic function in the final step of peptidoglycan synthesis—the cross-linking of peptidoglycan chains.[5][6]

  • Cell Wall Weakening : The disruption of peptidoglycan synthesis leads to a weakened and structurally deficient cell wall.[6]

  • Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[5][6] This process is often aided by the ongoing activity of bacterial autolytic enzymes.[5]

Cefotaxime_Mechanism cluster_cell Periplasmic Space cefotaxime Cefotaxime pbp Penicillin-Binding Proteins (PBPs) cefotaxime->pbp Binds to transpeptidation Transpeptidation (Peptidoglycan Cross-linking) cefotaxime->transpeptidation Inhibits bacterial_cell Bacterial Cell pbp->transpeptidation Catalyzes cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Final step of weak_wall Weakened Cell Wall cell_wall->weak_wall Disruption leads to lysis Cell Lysis (Bactericidal Effect) weak_wall->lysis Results in

Caption: Mechanism of action of Cefotaxime leading to bacterial cell lysis.

Experimental Protocols

A common and rapid laboratory procedure for the synthesis of Cefotaxime involves the acylation of 7-aminocephalosporanic acid (7-ACA).[15][16]

Methodology Overview:

  • Starting Materials : 7-aminocephalosporanic acid (7-ACA) and the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM), a commercial reagent.[15][16]

  • Reaction : The acylation reaction is carried out by mixing 7-ACA and MAEM.[16]

  • Solvent : Dichloromethane is often used as the solvent.[16]

  • Conditions : The reaction proceeds at room temperature.[15]

  • Duration : The reaction is typically complete within one hour.[15][16]

  • Yield : This method can achieve a high yield, often around 95%.[15][16]

  • Purification : The product, Cefotaxime, is isolated, while the by-product, 2-mercaptobenzothiazole, can be recovered from the organic phase.[15][16] The final product can be converted to its sodium salt for pharmaceutical use.[16]

The solubility of Cefotaxime Sodium in various solvents is a critical parameter for formulation and process development. A standard experimental protocol is outlined below.[13][14]

Methodology:

  • Apparatus : A mechanically stirred, jacketed glass vessel is used to maintain a constant temperature, protected from light.[13][14]

  • Temperature Control : The temperature is controlled with an accuracy of ±0.1 °C by circulating water through the jacket.[13][14]

  • Procedure : A known excess mass of Cefotaxime Sodium is added to a measured volume of the solvent in the vessel. The mixture is stirred continuously.[13]

  • Equilibration : To ensure equilibrium is reached, samples are withdrawn after a set period (e.g., 45 minutes), as studies have shown the concentration remains constant after 30 minutes.[13]

  • Sampling : Supernatant samples are withdrawn and immediately filtered through a membrane (e.g., 0.45 µm) to remove any undissolved solid.[13]

  • Quantification : The concentration of Cefotaxime in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry (at λmax ~235 nm) or High-Performance Liquid Chromatography (HPLC).[13][14]

  • Replication : The experiment is conducted in triplicate at each specified temperature to ensure reproducibility.[13]

Solubility_Workflow start Start prepare Prepare Solvent & Excess Cefotaxime Sodium start->prepare mix Add to Jacketed Vessel with Stirring prepare->mix equilibrate Equilibrate at Constant Temp (e.g., 45 min) mix->equilibrate sample Withdraw Supernatant Sample equilibrate->sample Equilibrium Reached filter Filter through 0.45 µm Membrane sample->filter analyze Quantify Concentration (UV-Vis or HPLC) filter->analyze replicate Repeat for Triplicate Data? analyze->replicate replicate->sample Yes end End replicate->end No

Caption: Experimental workflow for determining the solubility of Cefotaxime.

References

Cefotaxime: A Technical Guide to its Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a wide array of gram-positive and gram-negative bacteria.[1][2] Administered parenterally, it has been a cornerstone in the treatment of serious infections, including those of the lower respiratory tract, genitourinary tract, central nervous system, and skin, as well as in cases of septicemia.[2] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis and its relative stability in the presence of many β-lactamase enzymes. This technical guide provides an in-depth analysis of cefotaxime's spectrum of activity, detailing its quantitative effects on various bacterial species, the experimental protocols for determining susceptibility, and the underlying molecular mechanisms of its action and bacterial resistance.

Data Presentation: In Vitro Activity of Cefotaxime

The in vitro potency of cefotaxime is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics in assessing the overall effectiveness of an antibiotic against a particular species.

Gram-Positive Bacteria

Cefotaxime exhibits moderate to good activity against many gram-positive organisms, particularly streptococci. While active against methicillin-susceptible Staphylococcus aureus, it is not the preferred agent for serious staphylococcal infections. Notably, cefotaxime is inactive against Enterococcus faecalis.[3][4]

Gram-Positive BacteriaMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Oxacillin-susceptible)1.1 - 1.92 - 8
Streptococcus pneumoniae (Penicillin-susceptible)0.0151.0
Streptococcus pneumoniae (Penicillin-resistant)0.190.5
Enterococcus faecalis>256>256

Note: MIC values can vary based on the specific study, geographic location, and time of isolate collection.[4][5][6][7]

Gram-Negative Bacteria

Cefotaxime demonstrates potent activity against a broad range of gram-negative bacteria, including most members of the Enterobacteriaceae family.[3] It is particularly effective against Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae.[8] However, its activity against Pseudomonas aeruginosa is limited, and it is generally not recommended as a monotherapy for infections caused by this organism.[3][9]

Gram-Negative BacteriaMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliLower than ceftriaxoneLower than ceftriaxone
Klebsiella pneumoniaeLower than ceftriaxoneLower than ceftriaxone
Pseudomonas aeruginosa19>128
Haemophilus influenzae0.060.12
Neisseria gonorrhoeae≤0.004 (mode)-
Enterobacter cloacae0.51.5
Proteus mirabilis0.11-
Serratia marcescensLower than ceftriaxoneLower than ceftriaxone
Acinetobacter baumannii18≥128

Note: MIC values can vary based on the specific study, geographic location, and time of isolate collection.[3][8][9][10][11][12]

Experimental Protocols

The determination of cefotaxime's in vitro activity relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols to ensure reproducibility and accuracy of these tests.

Broth Microdilution Method (Based on CLSI M07)

This method determines the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of cefotaxime in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted cefotaxime with the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of cefotaxime that completely inhibits visible bacterial growth.

Disk Diffusion Method (Kirby-Bauer Test; Based on CLSI M02)

This method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a uniform lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antimicrobial Disks:

    • Aseptically apply a cefotaxime-impregnated disk (typically 30 µg) to the surface of the inoculated agar plate.

    • Ensure firm contact between the disk and the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

    • Interpret the result as susceptible, intermediate, or resistant by comparing the zone diameter to the established breakpoints in the CLSI M100 document.[1][13]

Signaling Pathways and Mechanisms

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotaxime, a β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.

Mechanism_of_Action cluster_bacterium Bacterial Cell Cefotaxime Cefotaxime Porin Porin Channel Cefotaxime->Porin Enters through OuterMembrane Outer Membrane (Gram-Negative) PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Transpeptidation Lysis Cell Lysis and Death CellWall->Lysis Leads to

Caption: Cefotaxime's mechanism of action.

Cefotaxime penetrates the bacterial cell and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[13] By acylating the active site of these enzymes, cefotaxime inhibits the transpeptidation reaction that cross-links the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis and death.[1]

Mechanism of Resistance: Enzymatic Inactivation by β-Lactamases

The primary mechanism of bacterial resistance to cefotaxime is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.

Mechanism_of_Resistance Cefotaxime Active Cefotaxime (β-Lactam Ring Intact) BetaLactamase β-Lactamase Enzyme Cefotaxime->BetaLactamase Binds to InactiveCefotaxime Inactive Cefotaxime (Hydrolyzed Ring) BetaLactamase->InactiveCefotaxime Hydrolyzes β-Lactam Ring PBP Penicillin-Binding Proteins (PBPs) InactiveCefotaxime->PBP Cannot Bind CellWall Cell Wall Synthesis (Continues) PBP->CellWall Functions Normally

Caption: Cefotaxime inactivation by β-lactamase.

While cefotaxime is more resistant to hydrolysis by many common β-lactamases compared to earlier-generation cephalosporins, the emergence of extended-spectrum β-lactamases (ESBLs) has led to increased resistance, particularly among gram-negative bacilli.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a bacterial isolate.

Experimental_Workflow Start Bacterial Isolate from Clinical Sample Subculture Subculture to Obtain Pure Isolated Colonies Start->Subculture InoculumPrep Prepare Inoculum to 0.5 McFarland Standard Subculture->InoculumPrep MethodChoice Select Susceptibility Testing Method InoculumPrep->MethodChoice BrothMicro Broth Microdilution (MIC Determination) MethodChoice->BrothMicro Quantitative DiskDiffusion Disk Diffusion (Zone of Inhibition) MethodChoice->DiskDiffusion Qualitative Incubation Incubate at 35°C for 16-24 hours BrothMicro->Incubation DiskDiffusion->Incubation ReadResults Read and Record Results (MIC value or Zone Diameter) Incubation->ReadResults Interpretation Interpret Results using CLSI Breakpoints (Susceptible, Intermediate, Resistant) ReadResults->Interpretation Report Report Findings Interpretation->Report

Caption: Workflow for antimicrobial susceptibility testing.

This standardized process ensures that the results of susceptibility testing are reliable and can be used to guide appropriate antimicrobial therapy.

Conclusion

Cefotaxime remains a valuable antibiotic with a potent and broad spectrum of activity, particularly against gram-negative pathogens. A thorough understanding of its in vitro efficacy, the standardized methods for its evaluation, and the molecular mechanisms of its action and resistance is paramount for its effective use in clinical practice and for the continued development of new antimicrobial agents. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals dedicated to the field of infectious diseases and drug discovery.

References

The Discovery and Synthesis of Cefotaxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin antibiotic, marked a significant advancement in the treatment of serious bacterial infections upon its introduction. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of Cefotaxime. It details the historical context of its development by Hoechst-Roussel in the late 1970s, outlines a detailed experimental protocol for its chemical synthesis from 7-aminocephalosporanic acid (7-ACA), and presents its mechanism of action, antibacterial spectrum, and key pharmacokinetic and pharmacodynamic data in structured tables. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antibiotic research.

Discovery and Historical Context

The journey to Cefotaxime began with the discovery of cephalosporins by Giuseppe Brotzu in 1945 from the mold Acremonium, previously known as Cephalosporium. This led to the isolation of Cephalosporin C, which, while having modest antibacterial activity, provided the foundational 7-aminocephalosporanic acid (7-ACA) nucleus. The era of semisynthetic cephalosporins began in the 1960s, allowing for the modification of side chains to enhance antimicrobial activity and pharmacokinetic properties.

Cefotaxime was synthesized in 1976 and commercially introduced in 1980 by the pharmaceutical companies Hoechst and Roussel Uclaf (later Hoechst-Roussel).[1] As a third-generation cephalosporin, it represented a significant leap forward, offering a broader spectrum of activity against Gram-negative bacteria, including many resistant to earlier generation cephalosporins, and greater stability against β-lactamase enzymes. Its development was a crucial step in combating the growing challenge of antibiotic resistance.

Chemical Synthesis of Cefotaxime

The chemical synthesis of Cefotaxime is a multi-step process that typically starts from the 7-aminocephalosporanic acid (7-ACA) nucleus. A key intermediate in this synthesis is 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (ATMA). The following sections detail the experimental protocols for the synthesis of ATMA and the subsequent synthesis of Cefotaxime.

Synthesis of 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (ATMA)

Experimental Protocol:

  • Oximation: In a three-necked flask, 20 mL of methyl acetoacetate and 10 g of sodium nitrite are added to 60 mL of an aqueous ethanolic solution (1:2 v/v). The mixture is stirred and cooled to 0-5°C. 40 g of glacial acetic acid is added dropwise over 1 hour. The reaction is continued for an additional 2 hours. The product, 2-hydroxyimino ethyl acetoacetate, is extracted with 25 mL of chloroform.[2]

  • Methylation: The organic phase from the previous step is transferred to a flask containing 110 mL of a 20% sodium carbonate solution and 0.4 g of tetrabutylammonium bromide. The mixture is stirred while dimethyl sulfate is added dropwise at a controlled temperature to yield 2-methoxyimino ethyl acetoacetate.[2]

  • Chlorination: The 2-methoxyimino ethyl acetoacetate is chlorinated using a suitable chlorinating agent, such as triphosgene, to produce 4-chloro-2-methoxyimino ethyl acetoacetate.[2]

  • Cyclization: In a flask, 8 g of thiourea, 16 g of sodium acetate, and 0.5 g of benzyl trimethyl ammonium chloride are added to 60 mL of a 1:1 methanol-water solution. The 4-chloro-2-methoxyimino ethyl acetoacetate from the previous step is added dropwise at 30-35°C to yield ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate.[2]

  • Hydrolysis: 45.9 g (0.2 mol) of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate is suspended in 200 mL of ethanol, followed by the addition of 1 N sodium hydroxide aqueous solution. The mixture is stirred at room temperature for 15 hours. The pH is then adjusted to 7.0 with 10% aqueous hydrochloric acid, and the ethanol is removed under reduced pressure. The aqueous phase is washed with ethyl acetate, and the pH is adjusted to 2.8 with 10% aqueous hydrochloric acid. The mixture is cooled in an ice bath to induce crystallization. The crystals are filtered, washed with acetone, and recrystallized from ethanol to yield 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid (ATMA).[3]

Synthesis of Cefotaxime

A common method for the synthesis of Cefotaxime involves the acylation of 7-ACA with an activated form of ATMA, such as the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM).

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, 10.00 g of 7-ACA and 14.18 g of MAEM are mixed in 150 mL of 1,2-dichloroethane.[4]

  • Condensation: To this mixture, 1.0 mL of pyridine and 7.0 mL of triethylamine are added. The reaction mixture is stirred at room temperature for 2 hours.[4]

  • Work-up and Isolation: After 2 hours, 73.5 mL of water is added for stratification. The organic phase is separated and extracted again with 36 mL of water. The organic phase is then washed with an equal volume of 1,2-dichloroethane. The pH of the aqueous phase is adjusted to 2.5-3.0 with 3N hydrochloric acid, leading to the precipitation of a large amount of crystals.[4]

  • Crystallization and Drying: The crystal slurry is aged for 1.5 hours to allow for complete crystallization. The precipitate is collected by suction filtration. The filter cake is washed sequentially with 20 mL of isopropanol and 20 mL of acetone. The resulting Cefotaxime acid is then vacuum-dried. This process yields approximately 16.30 g of Cefotaxime acid.[4]

  • Salt Formation (Cefotaxime Sodium): Cefotaxime acid is then converted to its sodium salt to improve water solubility for clinical use. This is typically achieved by reacting the Cefotaxime acid with a sodium source such as sodium acetate trihydrate or sodium-2-ethylhexanoate in a suitable solvent system like aqueous isopropanol or a mixture of methanol and ethyl acetate.[4][5]

Pharmacological Properties

Mechanism of Action

Cefotaxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[4] As a β-lactam antibiotic, its structure is analogous to that of D-alanyl-D-alanine, a substrate for penicillin-binding proteins (PBPs). Cefotaxime covalently binds to the active site of PBPs, thereby inactivating these enzymes. This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. Cefotaxime has a high affinity for PBP-1a, PBP-1b, and PBP-3. The syn-configuration of its methoxyimino group provides steric hindrance, rendering it highly resistant to hydrolysis by many β-lactamase enzymes produced by resistant bacteria.

Antibacterial Spectrum

Cefotaxime exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Cefotaxime against Various Bacterial Species

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli≤ 0.5≤ 0.50.015 - 0.25
Klebsiella pneumoniae≤ 0.5≤ 0.50.015 - 0.25
Enterobacter spp.≤ 0.5≤ 0.5-
Serratia marcescens≤ 0.5≤ 0.50.015 - 0.25
Proteus vulgaris≤ 0.5≤ 0.5-
Providencia spp.≤ 0.5≤ 0.5-
Haemophilus influenzae--≤ 0.004
Neisseria gonorrhoeae--≤ 0.004
Staphylococcus aureus (MSSA)1.1 - 1.9--
Streptococcus pneumoniae0.01 - 0.05--
Streptococcus pyogenes0.01 - 0.05--
Bacteroides fragilis5.3--
Pseudomonas aeruginosa19--
Acinetobacter calcoaceticus18--

Data compiled from multiple sources.[6][7] MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Pharmacodynamics

Cefotaxime is administered parenterally, either intravenously or intramuscularly. It is metabolized in the liver to an active metabolite, desacetylcefotaxime, which also possesses antibacterial activity. Both the parent drug and its metabolite are primarily eliminated by the kidneys.

Table 2: Pharmacokinetic Parameters of Cefotaxime in Healthy Adults

ParameterValue
Route of Administration IV / IM
Mean Peak Serum Level (1g IM) 20.5 µg/mL
Mean Peak Serum Level (1g IV infusion over 30 min) 41.1 µg/mL[8][9]
Half-life (t½) ~1.1 hours
Desacetylcefotaxime Half-life (t½) ~1.5 hours[10]
Apparent Volume of Distribution (Vd) 33 liters[8][9]
Serum Clearance 341 mL/min/1.73 m²[8][9]
Renal Clearance 130 mL/min/1.73 m²[8][9]
Protein Binding Low

Data compiled from multiple sources.[8][9][10][11][12] Values may vary depending on the patient population and clinical condition.

Visualizations

Synthesis Pathway of Cefotaxime

G Synthesis Pathway of Cefotaxime cluster_0 Synthesis of ATMA cluster_1 Synthesis of Cefotaxime Methyl_acetoacetate Methyl acetoacetate 2_hydroxyimino_ethyl_acetoacetate 2-Hydroxyimino ethyl acetoacetate Methyl_acetoacetate->2_hydroxyimino_ethyl_acetoacetate NaNO2, Acetic Acid 2_methoxyimino_ethyl_acetoacetate 2-Methoxyimino ethyl acetoacetate 2_hydroxyimino_ethyl_acetoacetate->2_methoxyimino_ethyl_acetoacetate Dimethyl sulfate 4_chloro_2_methoxyimino_ethyl_acetoacetate 4-Chloro-2-methoxyimino ethyl acetoacetate 2_methoxyimino_ethyl_acetoacetate->4_chloro_2_methoxyimino_ethyl_acetoacetate Chlorination Ethyl_ATMA Ethyl (Z)-2-(2-aminothiazol-4-yl) -2-methoxyiminoacetate 4_chloro_2_methoxyimino_ethyl_acetoacetate->Ethyl_ATMA Thiourea ATMA 2-(2-amino-4-thiazolyl)-2- methoxyiminoacetic acid (ATMA) Ethyl_ATMA->ATMA Hydrolysis (NaOH) MAEM MAEM ATMA->MAEM Activation 7_ACA 7-Aminocephalosporanic acid (7-ACA) Cefotaxime_acid Cefotaxime Acid 7_ACA->Cefotaxime_acid Triethylamine, Pyridine MAEM->Cefotaxime_acid Cefotaxime_Sodium Cefotaxime Sodium Cefotaxime_acid->Cefotaxime_Sodium Sodium source

Caption: Synthesis pathway of Cefotaxime from 7-ACA and the intermediate ATMA.

Mechanism of Action of Cefotaxime

G Mechanism of Action of Cefotaxime Cefotaxime Cefotaxime PBPs Penicillin-Binding Proteins (PBPs) Cefotaxime->PBPs Binds to Bacterial_Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall_Integrity Leads to Cell_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Cell_Lysis Results in

Caption: Cefotaxime inhibits bacterial cell wall synthesis leading to cell lysis.

Conclusion

Cefotaxime remains a cornerstone in the treatment of various bacterial infections, a testament to the ingenuity of its discoverers and the robustness of its chemical design. Its broad spectrum of activity, particularly against Gram-negative pathogens, and its resistance to many β-lactamases have ensured its enduring clinical relevance. The synthesis of Cefotaxime, a significant achievement in medicinal chemistry, continues to be a subject of process optimization. This technical guide has provided a detailed overview of the discovery, synthesis, and pharmacological profile of Cefotaxime, offering valuable insights for professionals in the field of antibiotic research and development. The continued study of such landmark antibiotics is crucial for the development of future generations of antimicrobial agents to combat the ever-evolving threat of bacterial resistance.

References

The Pharmacokinetics and Metabolism of Cefotaxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its broad spectrum of activity against Gram-positive and Gram-negative bacteria, coupled with its resistance to many β-lactamases, has solidified its clinical importance. A thorough understanding of its pharmacokinetics (PK) and metabolism is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of adverse effects and the development of resistance. This technical guide provides a comprehensive overview of the in vivo behavior of Cefotaxime, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic fate and experimental workflows.

Pharmacokinetics of Cefotaxime

The disposition of Cefotaxime in the body is characterized by rapid absorption after parenteral administration, wide distribution into body fluids and tissues, metabolism to an active metabolite, and primary excretion via the kidneys.

Absorption

Cefotaxime is typically administered via intravenous (IV) or intramuscular (IM) injection due to poor oral bioavailability. Following IM administration, it is rapidly and almost completely absorbed, with peak plasma concentrations (Cmax) achieved within 0.5 to 1 hour.

Distribution

Cefotaxime exhibits a relatively small volume of distribution and low to moderate protein binding, primarily to albumin. This allows for effective penetration into various body tissues and fluids, including pleural fluid, synovial fluid, and bone. Notably, in the presence of inflamed meninges, therapeutic concentrations can be achieved in the cerebrospinal fluid (CSF).

Metabolism

The liver is the primary site of Cefotaxime metabolism. The principal metabolic pathway involves deacetylation to form desacetylcefotaxime, which is also microbiologically active, though generally less potent than the parent drug. Desacetylcefotaxime can act synergistically with Cefotaxime against certain bacteria. Further metabolism leads to the formation of inactive metabolites, including the desacetylcefotaxime lactone and other minor metabolites designated as M2 and M3.

Excretion

The primary route of elimination for Cefotaxime and its metabolites is renal excretion. A significant portion of the administered dose is excreted unchanged in the urine, with the remainder eliminated as metabolites. Both glomerular filtration and active tubular secretion contribute to the renal clearance of Cefotaxime and desacetylcefotaxime. Probenecid can inhibit this tubular secretion, leading to increased and prolonged plasma concentrations of Cefotaxime.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Cefotaxime and its primary active metabolite, desacetylcefotaxime, in various species and patient populations.

Table 1: Pharmacokinetic Parameters of Cefotaxime in Healthy Adult Humans

ParameterIntravenous (IV) AdministrationIntramuscular (IM) AdministrationReference(s)
Dose 0.5 g - 2 g0.5 g - 1 g[1][2][3]
Cmax (Peak Plasma Concentration) ~105 µg/mL (1 g bolus)~22 µg/mL (1 g)[2][3]
Tmax (Time to Peak Concentration) N/A~0.5 hours[2]
Elimination Half-life (t½) 0.84 - 1.35 hours0.92 - 1.35 hours[1][2]
Volume of Distribution (Vd) ~25 L~32 - 37 L[2][3]
Total Body Clearance (CL) ~249 - 341 mL/min/1.73 m²~315 mL/min/1.73 m²[3]
Renal Clearance (CLr) ~130 - 177 mL/min/1.73 m²-[3][4]
Protein Binding 30 - 50%35 - 45%[2][5]
Urinary Excretion (unchanged) ~50 - 60% within 24 hours~51% within 8 hours[1][2][6]

Table 2: Pharmacokinetic Parameters of Desacetylcefotaxime in Healthy Adult Humans

ParameterValueReference(s)
Elimination Half-life (t½) ~1.5 - 2.6 hours[7][8]
Plasma Clearance ~744 mL/min[4]
Volume of Distribution ~56 L[4]
Urinary Excretion ~15 - 25% of Cefotaxime dose[6]

Table 3: Pharmacokinetic Parameters of Cefotaxime in Special Populations

PopulationKey Pharmacokinetic ChangesReference(s)
Severe Renal Impairment Increased elimination half-life of Cefotaxime (up to 8.3 hours) and desacetylcefotaxime (up to 10 hours). Dose reduction is necessary.[1][9]
Hepatic Disease Modest accumulation of Cefotaxime and reduced formation of desacetylcefotaxime.
Elderly Decreased elimination of Cefotaxime and desacetylcefotaxime, related to age-associated decline in renal function.[7]
Neonates (Very Low Birth Weight) Prolonged elimination half-life of Cefotaxime (~4.44 hours) and desacetylcefotaxime (~9.36 hours).

Table 4: Pharmacokinetic Parameters of Cefotaxime in Animal Models (Rat)

ParameterIntravenous (IV) Administration (100 mg/kg)Reference(s)
Elimination Half-life (β-phase) ~17 minutes
Volume of Distribution at steady state (VTss) ~127 mL/kg
Systemic Clearance (Cls) ~13.1 mL/min/kg
Plasma Protein Binding (Free Fraction, Fp) ~0.48 (saturable)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are synthesized protocols for key experiments cited in the literature for the analysis of Cefotaxime.

Protocol 1: Quantification of Cefotaxime and Desacetylcefotaxime in Plasma and Urine by HPLC

This protocol is a composite of methodologies described for the analysis of Cefotaxime and its primary metabolite in biological fluids.

1. Sample Preparation (Plasma/Serum):

  • To 1.0 mL of plasma or serum in a centrifuge tube, add a protein precipitating agent. A common method involves the addition of an equal volume of 6% trichloroacetic acid (TCA) or a mixture of chloroform and acetone.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • For some methods, the supernatant may be subjected to a freeze-drying step and then reconstituted in the mobile phase before injection.

  • Filter the final sample through a 0.22 µm or 0.45 µm syringe filter prior to HPLC analysis.

2. Sample Preparation (Urine):

  • Urine samples can often be analyzed more directly.

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with the mobile phase or an appropriate buffer to bring the analyte concentrations within the linear range of the assay.

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter.

3. High-Performance Liquid Chromatography (HPLC) Conditions:

  • Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier is employed. A common mobile phase consists of a phosphate buffer (e.g., 0.02 M, pH adjusted to 3.0-6.8) and acetonitrile or methanol in varying proportions (e.g., 80:20 v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is commonly used, with the wavelength set at or near the absorbance maximum of Cefotaxime (e.g., 254 nm or 310 nm).

  • Injection Volume: 20-50 µL.

  • Quantification: The concentration of Cefotaxime and desacetylcefotaxime in the samples is determined by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a pharmacokinetic study of Cefotaxime in a rat model.

1. Animal Model:

  • Use adult male Wistar or Sprague-Dawley rats, weighing approximately 200-250 g.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.

2. Drug Administration:

  • For intravenous administration, cannulate the femoral or jugular vein under light anesthesia. Administer a single bolus dose of Cefotaxime (e.g., 100 mg/kg) dissolved in sterile saline.

  • For oral administration, administer the Cefotaxime solution via oral gavage.

3. Blood Sampling:

  • Collect serial blood samples (approximately 0.2-0.3 mL) from a cannulated artery (e.g., carotid artery) or via retro-orbital puncture at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) after drug administration.

  • Collect the blood samples into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or -80°C until analysis.

4. Data Analysis:

  • Analyze the plasma samples for Cefotaxime and desacetylcefotaxime concentrations using a validated HPLC method (as described in Protocol 1).

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and CL from the plasma concentration-time data.

Protocol 3: Protein Binding Assay by Ultrafiltration

This protocol describes a common method for determining the extent of Cefotaxime binding to plasma proteins.

1. Sample Preparation:

  • Spike drug-free plasma with known concentrations of Cefotaxime.

  • Incubate the spiked plasma samples at 37°C for a specified period (e.g., 30 minutes) to allow for equilibration between the bound and unbound drug.

2. Ultrafiltration:

  • Place a portion of the incubated plasma sample into an ultrafiltration device (e.g., a centrifugal filter unit with a molecular weight cutoff of 10-30 kDa).

  • Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound drug.

3. Analysis:

  • Measure the concentration of Cefotaxime in the ultrafiltrate (representing the free, unbound drug concentration) and in the original plasma sample (representing the total drug concentration) using a validated analytical method like HPLC.

4. Calculation:

  • Calculate the percentage of protein binding using the following formula: *% Protein Binding = [(Total Concentration - Free Concentration) / Total Concentration] x 100

Visualizations

Metabolic Pathway of Cefotaxime

The following diagram illustrates the primary metabolic transformation of Cefotaxime in vivo.

G Cefotaxime Cefotaxime (Active) Desacetylcefotaxime Desacetylcefotaxime (Active) Cefotaxime->Desacetylcefotaxime Deacetylation (Liver) Desacetylcefotaxime_lactone Desacetylcefotaxime Lactone (Inactive) Desacetylcefotaxime->Desacetylcefotaxime_lactone Lactonization Metabolites_M2_M3 Metabolites M2 & M3 (Inactive) Desacetylcefotaxime_lactone->Metabolites_M2_M3 Further Metabolism

Caption: Metabolic pathway of Cefotaxime in vivo.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for an in vivo pharmacokinetic study of Cefotaxime.

G cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Animal_Model Animal Model Selection (e.g., Rat) Dosing Drug Administration (IV or IM) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC PK_Modeling Pharmacokinetic Modeling HPLC->PK_Modeling Parameter_Calculation Parameter Calculation (t½, CL, Vd, etc.) PK_Modeling->Parameter_Calculation

References

Cefotaxime Stability and Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of cefotaxime, a third-generation cephalosporin antibiotic. Understanding the chemical stability of cefotaxime is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the factors influencing its stability, the primary degradation mechanisms, and the analytical methodologies used to assess its degradation.

Factors Influencing Cefotaxime Stability

The stability of cefotaxime in aqueous solutions is significantly influenced by several factors, including pH, temperature, and the composition of the solution.

pH: The pH of the solution is a critical determinant of cefotaxime's stability. The maximum stability is observed in the pH range of 4.5 to 6.5.[1] In this range, the degradation is primarily catalyzed by the solvent (solvolysis).[1] Outside of this optimal range, the degradation rate increases significantly. At pH values below 4.3, the degradation is catalyzed by hydrogen ions, while at pH values above 6.2, hydroxide ions accelerate the degradation process.

Temperature: As with most chemical reactions, the degradation of cefotaxime is temperature-dependent. Increased temperatures accelerate the rate of degradation. Solutions of cefotaxime are significantly more stable at refrigerated (5°C) and frozen (-10°C) temperatures compared to room temperature (25°C) or elevated temperatures (45°C).[2][3]

Buffers: The type of buffer used in formulations can also impact stability. Studies have shown that carbonate and borate buffers can increase the degradation rate of cefotaxime, whereas acetate buffers may decrease the rate.[4]

Cefotaxime Degradation Pathways

Cefotaxime degrades primarily through two parallel reactions: hydrolysis of the β-lactam ring and deacetylation at the C-3 position of the dihydrothiazine ring.[1]

  • β-Lactam Ring Hydrolysis: This is a common degradation pathway for all β-lactam antibiotics. The four-membered β-lactam ring is susceptible to nucleophilic attack, leading to its cleavage and the formation of an inactive penicilloic acid-like structure. This process results in the loss of antibacterial activity.

  • Deacetylation: This reaction involves the hydrolysis of the ester linkage at the C-3 position, resulting in the formation of desacetylcefotaxime.[1] Desacetylcefotaxime is the main metabolite of cefotaxime and retains some antibacterial activity.[5]

  • Lactone Formation: In highly acidic conditions (pH < 4), the desacetylcefotaxime derivative can undergo intramolecular cyclization to form an inactive desacetylcefotaxime lactone.[4][5]

The following diagram illustrates the primary degradation pathways of cefotaxime.

G Cefotaxime Cefotaxime BetaLactamCleavage β-Lactam Ring Cleavage Product (Inactive) Cefotaxime->BetaLactamCleavage Hydrolysis Desacetylcefotaxime Desacetylcefotaxime (Active Metabolite) Cefotaxime->Desacetylcefotaxime Deacetylation Lactone Desacetylcefotaxime Lactone (Inactive) Desacetylcefotaxime->Lactone Intramolecular Cyclization (Acidic Conditions, pH < 4) G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Stability-Indicating Chromatographic Analysis (e.g., HPLC, HPTLC) Acid->Analysis Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C) Thermal->Analysis Stock Cefotaxime Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Identification Peak Purity Assessment & Degradant Identification (e.g., MS, PDA) Analysis->Identification

References

Cefotaxime Sodium vs. Cefotaxime Acid: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin antibiotic, is a cornerstone in both clinical practice and microbiological research. It is commercially available in two principal forms: the sodium salt and the free acid. The choice between these forms is critical for the design, execution, and reproducibility of in vitro and in vivo studies. This technical guide provides a comprehensive comparison of cefotaxime sodium and cefotaxime acid, detailing their chemical and physical properties, biological activity, and practical considerations for their use in a research setting. Detailed experimental protocols and visual workflows are provided to aid researchers in making an informed decision for their specific experimental needs.

Introduction

Cefotaxime is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][2][4][5] This bactericidal activity makes it a valuable tool in various research applications, from routine cell culture maintenance to advanced studies on bacterial pathogenesis and antibiotic resistance. While both the sodium salt and the acid form of cefotaxime share the same core pharmacophore, their differing physicochemical properties, particularly solubility and stability, dictate their suitability for specific experimental designs.

Chemical and Physical Properties

The primary distinction between cefotaxime sodium and cefotaxime acid lies in the presence of a sodium ion in the salt form, which significantly impacts its physical properties.

PropertyCefotaxime SodiumCefotaxime AcidReferences
Molecular Formula C₁₆H₁₆N₅NaO₇S₂C₁₆H₁₇N₅O₇S₂[2][6][7]
Molecular Weight 477.45 g/mol 455.47 g/mol [2][6]
Appearance White or almost white crystalline powderA white or almost white crystal powder[2][6]
Solubility in Water Soluble, ~10 mg/mL in PBS (pH 7.2)Sparingly soluble to poorly soluble[6][8][9][10]
Solubility in Organic Solvents Soluble in DMSO (~10 mg/mL) and dimethylformamide (~3 mg/mL). Practically insoluble in n-hexane, ethyl acetate, dichloromethane, and diethyl ether.Soluble in water.[6][8][11]
Storage Temperature -20°C4°C[6][8]
Purity (typical) ≥96%≥91%[6][12]

Key Takeaway: The superior water solubility of cefotaxime sodium makes it the preferred choice for preparing aqueous stock solutions and for direct use in most biological buffers and culture media. Cefotaxime acid's poor water solubility necessitates the use of organic solvents for initial solubilization, which may introduce confounding variables in sensitive biological assays.[10]

Biological Activity and Mechanism of Action

Both cefotaxime sodium and cefotaxime acid exert their antibacterial effect through the same mechanism of action. Once in solution, cefotaxime sodium dissociates, and the cefotaxime anion is the biologically active moiety, identical to the dissolved form of cefotaxime acid.

Mechanism of Action

Cefotaxime is a bactericidal agent that acts by inhibiting bacterial cell wall synthesis.[13] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] This inactivation interferes with the cross-linking of peptidoglycan chains, a critical step in maintaining the strength and rigidity of the bacterial cell wall.[7] The resulting weakened cell wall leads to cell lysis and death.[2][7] Cefotaxime exhibits stability against many β-lactamase enzymes produced by bacteria, which is a common mechanism of resistance to other β-lactam antibiotics.[1][14]

cluster_bacterium Bacterial Cell Cefotaxime Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall Blocks Lysis Cell Lysis CellWall->Lysis Leads to

Figure 1. Cefotaxime's Mechanism of Action.

Spectrum of Activity

Cefotaxime has a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria.[2][15][16] It is particularly effective against Enterobacteriaceae.[17][18] While active against many strains, it is not typically effective against Pseudomonas aeruginosa.[15]

Stability and Storage

The stability of cefotaxime in solution is influenced by temperature, pH, and concentration.

ConditionCefotaxime Sodium StabilityReferences
Aqueous Solution at 25°C Stable for up to 24 hours.[19][20]
Aqueous Solution at 5°C Stable for up to 5 days.[19][20]
Aqueous Solution at -10°C Stable for at least 112 days in 5% dextrose and 0.9% NaCl injections.[21]
Optimal pH Range Approximately 4.3 - 6.2.[21]

Note: Solutions of cefotaxime may darken over time, which can indicate degradation.[19] It is recommended to prepare fresh solutions for critical experiments. For long-term storage, aliquoting and freezing at -20°C or below is advisable.

Experimental Protocols

The choice between cefotaxime sodium and cefotaxime acid will primarily affect the initial stock solution preparation. Once in a working solution, the experimental procedures are largely the same.

Preparation of Stock Solutions

cluster_sodium Cefotaxime Sodium cluster_acid Cefotaxime Acid Na_Start Weigh Cefotaxime Sodium Powder Na_Solvent Add Sterile Water or PBS Na_Start->Na_Solvent Na_Vortex Vortex to Dissolve Na_Solvent->Na_Vortex Na_Filter Sterile Filter (0.22 µm) Na_Vortex->Na_Filter Na_Stock Aqueous Stock Solution Na_Filter->Na_Stock Acid_Start Weigh Cefotaxime Acid Powder Acid_Solvent Add DMSO or Dimethylformamide Acid_Start->Acid_Solvent Acid_Vortex Vortex to Dissolve Acid_Solvent->Acid_Vortex Acid_Stock Organic Stock Solution Acid_Vortex->Acid_Stock

Figure 2. Stock Solution Preparation Workflow.

Cefotaxime Sodium (100 mg/mL Stock):

  • Aseptically weigh 1 g of cefotaxime sodium powder.

  • Add 10 mL of sterile, purified water or phosphate-buffered saline (PBS).

  • Vortex until the powder is completely dissolved.

  • Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot and store at -20°C.

Cefotaxime Acid (10 mg/mL Stock):

  • Weigh 10 mg of cefotaxime acid powder.

  • Add 1 mL of dimethyl sulfoxide (DMSO).

  • Vortex until the powder is completely dissolved.

  • Store in small aliquots at -20°C to minimize freeze-thaw cycles.

    • Note: The final concentration of DMSO in the working solution should be carefully controlled and a vehicle control should be included in experiments.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of cefotaxime.

  • Prepare Bacterial Inoculum: Culture bacteria overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.

  • Prepare Cefotaxime Dilutions: Perform a serial two-fold dilution of the cefotaxime stock solution in sterile broth in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the cefotaxime dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of cefotaxime that completely inhibits visible bacterial growth.

In Vivo Efficacy Study (Murine Sepsis Model)

This protocol assesses the in vivo efficacy of cefotaxime.

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose of a susceptible bacterial strain.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer cefotaxime (prepared from the appropriate stock and diluted in sterile saline) via a suitable route (e.g., IP or subcutaneous). A typical dose might be 150 mg/kg.[22]

  • Monitoring: Monitor the mice for signs of illness and survival over a set period (e.g., 7 days).

  • Endpoint: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in blood or organs at specific time points.

Applications in Research

ApplicationRecommended FormRationale
Cell Culture Contamination Control Cefotaxime SodiumHigh water solubility allows for direct addition to aqueous culture media without the need for organic solvents that could be cytotoxic.[23][24]
Plant Tissue Culture Cefotaxime SodiumUsed to eliminate Agrobacterium after transformation. Its low phytotoxicity and high water solubility are advantageous.[15]
In Vitro Antimicrobial Assays Cefotaxime SodiumEase of preparation of serial dilutions in aqueous buffers and broths.
In Vivo Animal Studies Cefotaxime SodiumHigh water solubility is ideal for preparing injectable solutions for parenteral administration.
Studies Requiring Non-aqueous Solvents Cefotaxime AcidMay be suitable for specific formulation studies or when a non-aqueous delivery system is being investigated.

Conclusion

For the vast majority of research applications, cefotaxime sodium is the superior choice due to its excellent water solubility, ease of use, and suitability for direct application in biological systems. Cefotaxime acid's poor aqueous solubility limits its utility and introduces potential complications related to the use of organic solvents. Researchers should carefully consider the physicochemical properties outlined in this guide to select the appropriate form of cefotaxime for their experimental needs, ensuring data quality and reproducibility.

References

A Technical Guide to the Biological Activity of Cefotaxime Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity of cefotaxime's metabolites, with a primary focus on desacetylcefotaxime. It consolidates key data on their antimicrobial properties, mechanisms of action, synergistic interactions, and pharmacokinetic profiles. Detailed experimental methodologies are provided for the evaluation of these compounds to support further research and development in antimicrobial chemotherapy.

Metabolism of Cefotaxime

Cefotaxime is a third-generation cephalosporin that undergoes significant metabolism in the body, primarily in the liver.[1] The principal and most clinically relevant metabolic process is the hydrolysis of the acetyl group at the C-3 position by esterase enzymes, resulting in the formation of desacetylcefotaxime (des-CTX).[1][2] Desacetylcefotaxime is a microbiologically active metabolite that contributes to the overall therapeutic effect of the parent drug.[3][4]

Further metabolism can occur, converting desacetylcefotaxime into an inactive desacetylcefotaxime lactone.[2][5] This lactone can then be metabolized into two other inactive metabolites, designated M2 and M3.[2][5] The metabolic cascade is a critical factor in the drug's disposition and clinical efficacy.[1] In individuals with normal renal function, only cefotaxime and desacetylcefotaxime are typically detected in plasma, while the inactive metabolites are found in urine.[2][5]

G cluster_liver Primary Site of Metabolism CTX Cefotaxime (Active) DES_CTX Desacetylcefotaxime (des-CTX) (Active) CTX->DES_CTX Hydrolysis LACTONE Desacetylcefotaxime Lactone (Inactive) DES_CTX->LACTONE Lactonization M_METABOLITES Metabolites M2 and M3 (Inactive) LACTONE->M_METABOLITES LIVER Liver Esterases

Metabolic Pathway of Cefotaxime.

Mechanism of Action

Cefotaxime and its active metabolite, desacetylcefotaxime, are bactericidal β-lactam antibiotics.[6][7] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[8][9][10] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan synthesis.[6][7] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[4][7]

Cefotaxime exhibits a high affinity for specific PBPs, which varies between bacterial species. In Escherichia coli, it shows a particularly strong affinity for PBP-1A, -1Bs, and PBP-3.[11] In Pseudomonas aeruginosa, its primary targets are PBP-3, -1A, -1B, and -2.[11] The binding to PBP-3 is often associated with the formation of filamentous bacterial cells, while inhibition of PBP-1 results in rapid cell lysis.[11]

G DRUG Cefotaxime / des-CTX (β-Lactam Ring) PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall DRUG->PBP Binds to INHIBIT Inhibition TRANS Transpeptidation Step of Peptidoglycan Synthesis PBP->TRANS Catalyzes PBP->INHIBIT Inactivates INHIBIT->TRANS WALL Weakened Cell Wall INHIBIT->WALL Leads to LYSIS Cell Lysis & Death WALL->LYSIS

Mechanism of β-Lactam Antibiotic Action.

Antimicrobial Activity of Metabolites

Intrinsic Activity of Desacetylcefotaxime

Desacetylcefotaxime (des-CTX) possesses a broad spectrum of antimicrobial activity, though it is generally less potent than its parent compound.[12][13] The activity of des-CTX is typically four to ten times lower than that of cefotaxime against many common pathogens.[14][15][16] Despite its reduced potency, the activity of des-CTX often surpasses that of other cephalosporins like cefazolin and cefamandole, particularly against Gram-negative bacteria.[13][15]

Notably, for some bacterial species, such as Pseudomonas cepacia, des-CTX has been shown to be more active than cefotaxime.[12][17] Furthermore, des-CTX demonstrates greater stability against certain β-lactamase enzymes produced by bacteria like Bacteroides fragilis and Proteus vulgaris compared to the parent drug.[13][18]

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Cefotaxime and Desacetylcefotaxime

Organism (No. of Strains)DrugMIC₅₀MIC₉₀Range
Escherichia coli (100)Cefotaxime0.120.250.06 - 128
Desacetylcefotaxime1.04.00.25 - >128
Klebsiella pneumoniae (99)Cefotaxime0.120.250.06 - 128
Desacetylcefotaxime1.04.00.25 - >128
Enterobacter cloacae (50)Cefotaxime0.25320.06 - >128
Desacetylcefotaxime2.0>1280.5 - >128
Staphylococcus aureus (100)Cefotaxime1.02.00.5 - 8.0
Desacetylcefotaxime4.08.02.0 - 32
Bacteroides fragilis (50)Cefotaxime32648.0 - 128
Desacetylcefotaxime3212816 - >128

Note: Data compiled from representative studies. Actual values may vary based on testing methodology and geographic location of isolates.[17][19]

Synergistic Activity

A key feature of desacetylcefotaxime is its ability to act synergistically or additively with cefotaxime.[18] This interaction enhances the overall antimicrobial effect, meaning the combination is more potent than either compound alone.[14] Synergy has been demonstrated against a wide range of clinically important bacteria, including oxacillin-susceptible staphylococci, penicillin-resistant pneumococci, anaerobes, and various Enterobacteriaceae.[19][20][21] This synergistic effect can significantly lower the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[21] The enhanced stability of des-CTX to certain β-lactamases may contribute to this synergy, as it can protect the more potent parent compound from enzymatic degradation.[13]

G cluster_drugs Compounds CTX Cefotaxime (CTX) SYNERGY Synergistic or Additive Interaction CTX->SYNERGY DES_CTX Desacetylcefotaxime (des-CTX) DES_CTX->SYNERGY BACTERIA Bacterial Pathogen EFFECT Enhanced Antimicrobial Effect (Lower MIC) BACTERIA->EFFECT Results in SYNERGY->BACTERIA Acts on

Synergistic Interaction of Cefotaxime and its Metabolite.

Pharmacokinetics and Excretion

Cefotaxime is administered parenterally and is metabolized to desacetylcefotaxime.[8] Both compounds are primarily eliminated by the kidneys.[7][22] Approximately 20-36% of an administered dose of cefotaxime is excreted as unchanged drug in the urine, while 15-25% is excreted as the desacetyl derivative.[3] The elimination half-life of cefotaxime is approximately 1.1 hours, while that of desacetylcefotaxime is slightly longer at around 1.5 hours.[22]

In patients with severe renal impairment, the elimination half-life of both cefotaxime and, more significantly, desacetylcefotaxime is prolonged.[7][23][24] This can lead to the accumulation of the metabolite, which may have clinical implications due to its own antimicrobial activity and potential for toxicity at very high concentrations.[7][16]

Table 2: Key Pharmacokinetic Parameters (in Healthy Adults)

ParameterCefotaximeDesacetylcefotaxime
Elimination Half-life (t½) ~1.1 hours~1.5 hours
Protein Binding 30 - 40%Similar to parent
Primary Route of Elimination RenalRenal
Urinary Excretion (% of dose) ~50 - 60% (unchanged)~15 - 25%

Note: Values are approximate and can vary based on patient factors such as age and renal function.[7][10][22][23]

Toxicity

Toxicological studies have shown that cefotaxime and its metabolites are generally well-tolerated.[25] The inactive metabolites M2 and M3 lack bactericidal activity and are not associated with significant toxicity.[2][3] Adverse effects are uncommon but can include local reactions at the injection site and hypersensitivity.[10] In cases of severe renal dysfunction where the drug and its active metabolite accumulate, or with extremely high doses, neurotoxicity (including convulsions) has been reported.[7][25]

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of cefotaxime and its metabolites, a standard procedure for assessing antimicrobial susceptibility.[26][27]

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of cefotaxime and desacetylcefotaxime in a suitable solvent.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilution: Dispense the growth medium into the wells of the microtiter plate. Create a two-fold serial dilution of each antimicrobial agent across the wells to achieve a range of final concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control well (medium and inoculum, no drug) to ensure bacterial growth and a negative control well (medium only) to check for sterility.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[28]

Protocol: Penicillin-Binding Protein (PBP) Affinity Assay

This protocol outlines a competitive binding assay to determine the affinity (expressed as IC₅₀) of cefotaxime and its metabolites for bacterial PBPs.[29][30]

G START Start: Prepare Bacterial Membrane Fractions INCUBATE Incubate Membranes with Varying Concentrations of Test Compound (e.g., des-CTX) START->INCUBATE LABEL Add Fluorescent Penicillin Probe (e.g., Bocillin FL) to Label Unbound PBPs INCUBATE->LABEL SDS_PAGE Separate Labeled Proteins by SDS-PAGE LABEL->SDS_PAGE VISUALIZE Visualize Fluorescent Bands Using a Gel Imager SDS_PAGE->VISUALIZE QUANTIFY Quantify Band Intensity (Densitometry) VISUALIZE->QUANTIFY CALCULATE Plot Intensity vs. Concentration and Calculate IC₅₀ Value QUANTIFY->CALCULATE END End: Determine PBP Binding Affinity CALCULATE->END

Workflow for a Competitive PBP Binding Affinity Assay.

1. Preparation of Bacterial Membranes:

  • Cell Culture: Grow the bacterial strain of interest to the mid-to-late logarithmic phase.

  • Harvesting & Lysis: Harvest cells by centrifugation, wash with buffer, and lyse them using methods such as sonication or French press to release cellular contents.

  • Membrane Isolation: Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.

2. Competitive Binding Assay:

  • Inhibition Step: Incubate aliquots of the membrane preparation with increasing concentrations of the test compound (e.g., cefotaxime, desacetylcefotaxime) for a defined period (e.g., 10-30 minutes) at 37°C. Include a control sample with no inhibitor.[29]

  • Labeling Step: Add a fixed, saturating concentration of a fluorescently labeled β-lactam probe (e.g., Bocillin FL) to each reaction. This probe will bind to PBPs that are not already occupied by the test compound.[30]

  • Termination: Stop the reaction by adding a sample buffer containing SDS.

3. Detection and Analysis:

  • Electrophoresis: Separate the proteins in the reaction mixtures by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: After electrophoresis, visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of a PBP band will be inversely proportional to the binding of the test compound.

  • Quantification: Use densitometry software to quantify the fluorescence intensity of each PBP band.

  • IC₅₀ Calculation: Plot the relative fluorescence intensity for each PBP against the concentration of the test compound. The IC₅₀ is the concentration of the compound required to reduce the fluorescence signal by 50%, indicating the binding affinity. A lower IC₅₀ value signifies a higher binding affinity.[30]

References

Cefotaxime Resistance in Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime, a third-generation cephalosporin, has been a cornerstone in the treatment of serious bacterial infections. However, its efficacy is increasingly threatened by the emergence and spread of resistance mechanisms in a variety of bacterial pathogens. Understanding the molecular underpinnings of this resistance is paramount for the development of new therapeutic strategies and diagnostic tools. This guide provides a comprehensive overview of the core mechanisms of cefotaxime resistance, detailed experimental protocols for their characterization, and quantitative data to support research and development efforts.

Core Mechanisms of Cefotaxime Resistance

Bacteria have evolved sophisticated strategies to counteract the antimicrobial effects of cefotaxime. These mechanisms can be broadly categorized into three main types: enzymatic degradation of the antibiotic, modification of the drug target, and reduction of intracellular drug concentration through altered permeability and active efflux.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to cefotaxime is its enzymatic hydrolysis by β-lactamases.[1][2][3] These enzymes inactivate the antibiotic by cleaving the amide bond in the β-lactam ring.[1]

Extended-Spectrum β-Lactamases (ESBLs): A critical group of β-lactamases capable of hydrolyzing third-generation cephalosporins, including cefotaxime, are the extended-spectrum β-lactamases (ESBLs).[1][4][5] ESBLs are often plasmid-mediated, facilitating their rapid dissemination among different bacterial species.[6][7] The most significant and widespread family of ESBLs conferring high-level cefotaxime resistance is the CTX-M family.[7][8]

  • CTX-M β-Lactamases: These enzymes are named for their potent hydrolytic activity against cefotaxime.[8] They are phylogenetically distinct from the classical TEM and SHV-derived ESBLs and are believed to have originated from the chromosome of Kluyvera species.[7][8] CTX-M enzymes are categorized into several major groups based on their amino acid sequence, including CTX-M-1, CTX-M-2, CTX-M-8, CTX-M-9, and CTX-M-25.[7] The mobilization of blaCTX-M genes is often facilitated by insertion sequences like ISEcp1.[8]

AmpC β-Lactamases: While typically associated with resistance to cephamycins, chromosomal or plasmid-mediated AmpC β-lactamases can also contribute to cefotaxime resistance, particularly when overexpressed.[1][9][10] Unlike ESBLs, AmpC enzymes are generally not inhibited by clavulanic acid.[9]

Target Modification: Alterations in Penicillin-Binding Proteins (PBPs)

Cefotaxime exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[2][11] Resistance can arise from mutations in the genes encoding these proteins, leading to altered PBPs with reduced affinity for cefotaxime.[11] This mechanism is particularly significant in Gram-positive bacteria like Streptococcus pneumoniae but is also increasingly reported in Gram-negative organisms.[11][12][13] For instance, alterations in PBP2a have been implicated in cefotaxime resistance in S. pneumoniae.[12][13] In Escherichia coli, insertions in PBP3 have been shown to decrease susceptibility to broad-spectrum cephalosporins, including cefotaxime.[14]

Reduced Intracellular Drug Concentration

This strategy involves two primary mechanisms: reduced uptake of the antibiotic due to changes in the outer membrane permeability and active removal of the drug from the cell via efflux pumps.

  • Porin Mutations: In Gram-negative bacteria, cefotaxime enters the periplasmic space through outer membrane porin channels, such as OmpF and OmpC in E. coli.[15][16] Mutations that lead to a loss or reduced expression of these porins can decrease the influx of cefotaxime, thereby contributing to resistance.[15][16][17] For example, mutations in the envZ gene, which regulates porin expression, have been shown to increase tolerance to cefotaxime in Salmonella.[17][18]

  • Efflux Pumps: These are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[19][20][21] The overexpression of multidrug resistance (MDR) efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) superfamily (e.g., AcrAB-TolC in E. coli and MexAB-OprM in Pseudomonas aeruginosa), can contribute to cefotaxime resistance by reducing its intracellular concentration.[20][21][22]

Quantitative Data on Cefotaxime Resistance

Table 1: Minimum Inhibitory Concentrations (MICs) of Cefotaxime for Resistant Bacterial Isolates
Bacterial SpeciesResistance MechanismCefotaxime MIC (µg/mL)Reference
Escherichia coliCTX-M-15 production>256[23]
Escherichia coliCTX-M-1 expression168 - 252[24]
Citrobacter amalonaticusCTX-M-8 production8 - 32[25]
Streptococcus pneumoniaeAltered PBP2a1.0[12]
Cefotaxime-Resistant Isolates from CattleUnspecified β-lactamases≥ 64[26]
E. coli & K. pneumoniae (clinical)ESBL or pAmpC>1[27]

Note: MIC breakpoints for cefotaxime susceptibility can vary, but generally, isolates with an MIC ≤ 8 µg/mL are considered susceptible, while those with an MIC > 32 µg/mL are considered resistant.[28][29]

Table 2: Kinetic Parameters of Selected CTX-M β-Lactamases for Cefotaxime
EnzymeKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
CTX-M-8---[25]
CTX-M-12--3.130[30]
CTX-M-1450 ± 4630 ± 3012.6[31]
CTX-M-15603806.33[23]
CTX-M-25---[32]
CTX-M-26---[32]
CTX-M-33---[33]

Note: Km (Michaelis constant) reflects the enzyme's affinity for the substrate (lower values indicate higher affinity). kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency is given by the kcat/Km ratio.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of cefotaxime against a bacterial isolate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefotaxime sodium salt powder

  • 96-well microtiter plates

  • Bacterial isolate grown to logarithmic phase

  • Spectrophotometer or McFarland standards

  • Incubator (35-37°C)

Procedure:

  • Prepare Cefotaxime Stock Solution: Prepare a stock solution of cefotaxime at a high concentration (e.g., 1024 µg/mL) in a suitable solvent (e.g., sterile water).

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the cefotaxime stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Prepare Bacterial Inoculum: Grow the bacterial isolate in CAMHB to the logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1.5 x 106 CFU/mL.

  • Inoculate Microtiter Plate: Add the diluted bacterial inoculum to each well of the microtiter plate containing the cefotaxime dilutions. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of cefotaxime that completely inhibits visible bacterial growth.

Protocol 2: Phenotypic Detection of Extended-Spectrum β-Lactamase (ESBL) Production

This protocol describes the double-disc synergy test (DDST) and the combination disc test (CDT) for the detection of ESBLs.[4][6][34]

A. Double-Disc Synergy Test (DDST)

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolate

  • Cefotaxime (30 µg) disc

  • Ceftazidime (30 µg) disc

  • Amoxicillin-clavulanic acid (20/10 µg) disc

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate MHA Plate: Swab the entire surface of the MHA plate with the bacterial suspension to create a uniform lawn.

  • Place Antibiotic Discs: Place the amoxicillin-clavulanic acid disc in the center of the plate. Place the cefotaxime and ceftazidime discs at a distance of 20-30 mm (center to center) from the central disc.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation: A keyhole effect or an enhancement of the zone of inhibition of either cephalosporin disc towards the amoxicillin-clavulanic acid disc is indicative of ESBL production.[5]

B. Combination Disc Test (CDT)

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolate

  • Cefotaxime (30 µg) disc

  • Cefotaxime/clavulanic acid (30/10 µg) disc

  • Ceftazidime (30 µg) disc

  • Ceftazidime/clavulanic acid (30/10 µg) disc

Procedure:

  • Prepare Inoculum and Inoculate Plate: Follow steps 1 and 2 of the DDST protocol.

  • Place Antibiotic Discs: Place the cefotaxime disc and the cefotaxime/clavulanic acid disc on one half of the plate, and the ceftazidime disc and the ceftazidime/clavulanic acid disc on the other half.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation: An increase in the zone of inhibition diameter of ≥ 5 mm for the combination disc compared to the cephalosporin disc alone confirms ESBL production.[34]

Protocol 3: PCR Amplification and Sequencing of blaCTX-M Genes

This protocol provides a general framework for the molecular identification of CTX-M-type β-lactamase genes.

Materials:

  • Bacterial DNA extract

  • Consensus primers for blaCTX-M gene groups (e.g., CTX-M-1, -2, -8, -9 groups)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocols.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, forward and reverse primers for a specific blaCTX-M group, Taq polymerase, dNTPs, and PCR buffer.

    • Use a thermocycler with an appropriate program (annealing temperature will depend on the primers used).

  • Agarose Gel Electrophoresis: Run the PCR product on an agarose gel to verify the presence and size of the amplicon.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Compare the obtained sequence with known blaCTX-M gene sequences in databases (e.g., NCBI BLAST) to identify the specific variant.

Visualizations of Cefotaxime Resistance Mechanisms and Workflows

Cefotaxime_Resistance_Mechanisms cluster_enzymatic Enzymatic Degradation Details cluster_target Target Modification Details cluster_concentration Reduced Concentration Details enzymatic_degradation Enzymatic Degradation esbl ESBL Production (e.g., CTX-M) enzymatic_degradation->esbl ampc AmpC Overexpression enzymatic_degradation->ampc target_modification Target Modification pbp_alteration PBP Alterations target_modification->pbp_alteration reduced_concentration Reduced Intracellular Concentration porin_loss Porin Loss/Mutation reduced_concentration->porin_loss efflux_pumps Efflux Pump Overexpression reduced_concentration->efflux_pumps inactive_cefotaxime Inactive Cefotaxime esbl->inactive_cefotaxime ampc->inactive_cefotaxime resistance Resistance pbp_alteration->resistance porin_loss->resistance efflux_pumps->resistance cefotaxime Cefotaxime bacterial_cell Bacterial Cell cefotaxime->bacterial_cell cell_wall_synthesis Cell Wall Synthesis (Inhibited) bacterial_cell->cell_wall_synthesis

Caption: Overview of the primary mechanisms of bacterial resistance to cefotaxime.

ESBL_Detection_Workflow start Isolate shows reduced susceptibility to Cefotaxime/Ceftazidime phenotypic_test Perform Phenotypic Confirmatory Test start->phenotypic_test ddst Double-Disc Synergy Test (DDST) phenotypic_test->ddst cdt Combination Disc Test (CDT) phenotypic_test->cdt positive_result Positive for ESBL ddst->positive_result Keyhole effect negative_result Negative for ESBL ddst->negative_result No synergy cdt->positive_result Zone diameter increase ≥ 5mm cdt->negative_result Zone diameter increase < 5mm molecular_test Consider Molecular Testing (e.g., PCR) negative_result->molecular_test

Caption: Experimental workflow for the phenotypic detection of ESBL production.

CTX_M_Classification cluster_groups Phylogenetic Groups CTX_M CTX-M β-Lactamases group1 CTX-M-1 Group CTX_M->group1 group2 CTX-M-2 Group CTX_M->group2 group8 CTX-M-8 Group CTX_M->group8 group9 CTX-M-9 Group CTX_M->group9 group25 CTX-M-25 Group CTX_M->group25

References

In Vitro Antibacterial Efficacy of Cefotaxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial efficacy of Cefotaxime, a third-generation cephalosporin antibiotic. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological and procedural pathways.

Introduction

Cefotaxime is a broad-spectrum, semi-synthetic, third-generation cephalosporin antibiotic administered parenterally.[1] Its bactericidal action is effective against a wide range of Gram-positive and Gram-negative bacteria.[2] The introduction of Cefotaxime in 1976 marked a significant advancement in the treatment of serious bacterial infections, particularly those caused by organisms resistant to earlier generations of cephalosporins.[3]

Mechanism of Action

The primary mechanism of action of Cefotaxime is the inhibition of bacterial cell wall synthesis.[4][5] This action is achieved through its binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3][6] PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By interfering with PBP-mediated cross-linking of peptidoglycan chains, Cefotaxime disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[5][6] Cefotaxime exhibits a strong affinity for PBP-1a, PBP-1b, and PBP-3.[7] A key feature of Cefotaxime is its stability in the presence of many β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics.[5]

cluster_bacterium Bacterial Cell Cefotaxime Cefotaxime Outer_Membrane Outer Membrane (Gram-negative) Cefotaxime->Outer_Membrane Diffusion through porins Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBPs Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBPs Binding Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibition Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to cluster_workflow Experimental Workflow: MIC and MBC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Cefotaxime in Broth Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Proceed to MBC Incubate_MBC Incubate Plates (18-24h at 35°C) Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

References

Methodological & Application

Application Note: Quantification of Cefotaxime Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotaxime is a third-generation cephalosporin antibiotic widely used against various Gram-positive and Gram-negative bacterial infections.[1][2][3] Accurate and reliable quantification of Cefotaxime in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, precision, and accuracy for this purpose.

This application note provides a detailed, validated isocratic reverse-phase HPLC (RP-HPLC) method for the routine quantitative analysis of Cefotaxime. The protocol covers instrumentation, reagent preparation, standard and sample preparation, and method validation parameters.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with an isocratic pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Ultrasonic bath.

    • Filtration assembly with 0.22 µm or 0.45 µm membrane filters.

  • Chemicals and Reagents:

    • Cefotaxime Sodium reference standard.

    • Methanol (HPLC grade).

    • Potassium phosphate monobasic (Analytical grade).

    • Deionized or HPLC-grade water.

    • Orthophosphoric acid or sodium hydroxide for pH adjustment.

  • Chromatographic Column:

    • Base Deactivated Silica (BDS) C18 column (150 mm x 4.0 mm, 5 µm particle size) or equivalent.[1][2][4]

Detailed Methodologies

2.2.1. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Stationary Phase (Column) BDS C18 (150 mm x 4.0 mm, 5 µm)[1][2][4]
Mobile Phase Methanol : Phosphate Buffer (pH 6.15) (13:100 v/v)[1][2][4]
Flow Rate 1.0 mL/min[1][2][4]
Detection Wavelength 235 nm[1][2][4]
Injection Volume 20 µL[1][2][4]
Column Temperature 30 °C[1][2][4]
Run Time Approximately 15 minutes

2.2.2. Preparation of Mobile Phase (Phosphate Buffer, pH 6.15)

  • Prepare Phosphate Buffer: Accurately weigh and dissolve an appropriate amount of potassium phosphate monobasic in 1000 mL of deionized water to create a phosphate buffer.

  • Adjust pH: Adjust the pH of the buffer solution to 6.15 using a suitable acid (e.g., orthophosphoric acid) or base (e.g., sodium hydroxide).

  • Mix Mobile Phase: Combine 1000 mL of the prepared phosphate buffer with 130 mL of HPLC-grade methanol.[1][2][4]

  • Filter and Degas: Filter the final mobile phase mixture through a 0.45 µm membrane filter and degas for at least 15 minutes in an ultrasonic bath before use.

2.2.3. Preparation of Standard Solutions

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 100 mg of the Cefotaxime reference standard.[1]

    • Transfer it into a 1000 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. This yields a stock solution with a concentration of 100 µg/mL.[1]

  • Calibration Curve Standards (0.5 - 1.5 µg/mL):

    • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of at least five calibration standards.

    • A suggested concentration range is 0.5, 0.7, 0.9, 1.1, 1.3, and 1.5 µg/mL.[1]

2.2.4. Preparation of Sample Solution (from Pharmaceutical Formulation)

  • Weigh Sample: Accurately weigh a quantity of the pharmaceutical formulation powder (e.g., from a vial) equivalent to 10 mg of Cefotaxime.[1]

  • Dissolve and Dilute: Transfer the powder to a 1000 mL volumetric flask. Add approximately 100 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Final Concentration: Dilute the solution to the mark with deionized water. This solution can be further diluted with the mobile phase to achieve a final target concentration within the calibration range (e.g., 1 µg/mL).[1]

  • Filter: Filter the final sample solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

Data and Results

The performance of an HPLC method is evaluated through various validation parameters. The table below summarizes quantitative data from several validated methods for Cefotaxime, allowing for easy comparison.

ParameterMethod 1Method 2Method 3Method 4
Column BDS C18 (150x4.0mm, 5µm)[1][2]C18 (unspecified)Wakosil II C8 (250x4.6mm, 5µm)[5]Zorbax C18 (250x4.6mm, 5µm)[3]
Mobile Phase Methanol:Phosphate Buffer (pH 6.15) (13:100)[1][2]Acetonitrile:Water (70:30)[6]Acetonitrile:Ammonium Acetate Buffer (pH 6.8) (15:85)[5]Methanol:Phosphate Buffer (pH 7.4) (30:70)[3]
Flow Rate (mL/min) 1.0[1][2]1.0[6]0.8[5]1.2[3]
Detection λ (nm) 235[1][2]233[6]252[5]234[3]
Retention Time (min) ~12.52.62[6]5.47[5]6.25[3]
Linearity Range (µg/mL) 0.5 - 1.5[1]0.01 - 0.07[6]10 - 70[5]5 - 25[3]
Correlation (R²) 0.9992[1]> 0.990.9976[5]0.999[3]
LOD (ng/mL) 35.5[1]1.8[6]300[5]100[3]
LOQ (ng/mL) 107.6[1]5.8[6]600[5]314[3]

Visualization of Workflows

To clarify the experimental process and instrument setup, the following diagrams are provided.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. Analysis Stage cluster_quant 3. Quantification Stage p1 Prepare Mobile Phase (Buffer + Methanol) p2 Prepare Standard Stock Solution p4 Prepare Sample Solution p3 Prepare Calibration Curve Standards p2->p3 a1 HPLC System Setup (Equilibrate Column) p3->a1 p4->a1 a2 Inject Standards & Sample Solutions a1->a2 a3 Data Acquisition (Chromatograms) a2->a3 q1 Process Data (Peak Integration) a3->q1 q2 Generate Calibration Curve q1->q2 q3 Calculate Sample Concentration q2->q3

Caption: Experimental workflow for Cefotaxime quantification by HPLC.

HPLC_System cluster_flow Liquid Flow Path cluster_data Data Flow Path Reservoir Mobile Phase Reservoir Degasser Degasser Reservoir->Degasser Pump HPLC Pump Degasser->Pump Injector Autosampler / Injector Pump->Injector Column HPLC Column (in Column Oven) Injector->Column DataSystem Data Acquisition System Injector->DataSystem Start Signal Detector UV/PDA Detector Column->Detector Waste Waste Detector->Waste Detector->DataSystem

Caption: Logical relationship of key components in an HPLC system.

References

Application Notes and Protocols for Preparing Cefotaxime Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Cefotaxime stock solutions to prevent bacterial contamination in cell culture. Cefotaxime is a third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a valuable tool for maintaining aseptic conditions in sensitive cell culture environments.[1][2][4][5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and use of Cefotaxime stock solutions.

ParameterValueReference
Chemical Formula C₁₆H₁₆N₅NaO₇S₂[7]
Molecular Weight 477.5 g/mol [7]
Solubility in Water 50 mg/mL[8]
Solubility in PBS (pH 7.2) ~10 mg/mL[7]
Solubility in DMSO ~10 mg/mL[7]
Recommended Stock Solution Concentration 10 - 100 mg/mL[9]
Recommended Working Concentration 50 - 250 mg/L (µg/mL)[8]
Storage of Powder -20°C (≥4 years stability)[7]
Storage of Stock Solution (Aqueous) -20°C (stable for up to 13 weeks)[10]
Short-term Storage of Stock Solution (Aqueous) 2-8°C (stable for 5-10 days)[10][11]
Stability at Room Temperature (22°C) Up to 24 hours[10]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Cefotaxime Stock Solution

This protocol describes the preparation of a 1000x stock solution of Cefotaxime.

Materials:

  • Cefotaxime Sodium Salt powder (e.g., Sigma-Aldrich C7039)

  • Sterile, deionized, or distilled water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringes (e.g., 10 mL or 20 mL)

  • Sterile pipette tips

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh 1 gram of Cefotaxime Sodium Salt powder.

  • Dissolving: Add the powder to a sterile conical tube. Using a sterile pipette, add 10 mL of sterile water to the tube.

  • Mixing: Cap the tube tightly and vortex or invert until the powder is completely dissolved. The solution should be clear to slightly yellow.

  • Sterilization: Draw the Cefotaxime solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filtering: Filter the solution into a new, sterile conical tube. This step removes any potential bacterial contamination.

  • Aliquoting: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). This minimizes the number of freeze-thaw cycles for the entire stock.

  • Labeling and Storage: Clearly label the aliquots with the name of the antibiotic, concentration (100 mg/mL), and the date of preparation. Store the aliquots at -20°C.

Protocol 2: Using Cefotaxime Stock Solution in Cell Culture

This protocol outlines the dilution of the stock solution to a final working concentration in cell culture medium.

Materials:

  • Prepared 100 mg/mL sterile Cefotaxime stock solution

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and other supplements)

  • Sterile pipette and tips

Procedure:

  • Thawing: Thaw an aliquot of the 100 mg/mL Cefotaxime stock solution at room temperature or in a 37°C water bath.

  • Dilution: To achieve a final working concentration of 100 µg/mL (a commonly used concentration), add 1 µL of the 100 mg/mL stock solution for every 1 mL of cell culture medium. For example, to prepare 500 mL of medium, add 500 µL of the stock solution.

  • Mixing: Gently swirl the medium to ensure the Cefotaxime is evenly distributed.

  • Application: The medium containing Cefotaxime is now ready for use in your cell culture experiments.

Visualizations

Signaling Pathway: Mechanism of Cefotaxime Action

G Cefotaxime Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Transpeptidation Transpeptidation Step Inhibition Inhibition PBP->Inhibition Peptidoglycan Peptidoglycan Synthesis CellWall Bacterial Cell Wall Biosynthesis Lysis Cell Lysis & Bacterial Death Inhibition->Transpeptidation

Caption: Mechanism of Cefotaxime action on bacterial cell wall synthesis.

Experimental Workflow: Preparation of Cefotaxime Stock Solution

G start Start weigh Weigh Cefotaxime Sodium Salt Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve sterilize Filter Sterilize (0.22 µm filter) dissolve->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing a sterile Cefotaxime stock solution.

Logical Relationship: Use of Cefotaxime in Cell Culture

G stock Cefotaxime Stock Solution (-20°C) thaw Thaw Aliquot stock->thaw dilute Dilute into Cell Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells prevention Prevention of Bacterial Contamination add_to_cells->prevention healthy_culture Healthy, Uncontaminated Cell Culture prevention->healthy_culture

References

Cefotaxime in Plant Tissue Culture: A Guide to Eliminating Bacterial Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial contamination is a significant challenge in plant tissue culture, often leading to the loss of valuable plant material and experimental setbacks. Cefotaxime, a third-generation cephalosporin antibiotic, has emerged as a crucial tool for controlling and eliminating bacterial growth in vitro.[1][2] Its broad-spectrum activity, particularly against Gram-negative bacteria, and relatively low phytotoxicity make it a preferred choice for researchers.[1][3] This document provides detailed application notes and protocols for the effective use of cefotaxime in plant tissue culture to ensure aseptic conditions and promote healthy plant development.

Cefotaxime is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[4] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[4][5][6] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[6][7][8] This disruption of the cell wall structure leads to bacterial cell lysis and death.[7][8] A key advantage of cefotaxime is its resistance to many beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics.[7][8]

Data Summary: Efficacy and Phytotoxicity of Cefotaxime

The optimal concentration of cefotaxime is a balance between effectively eliminating bacteria and minimizing any negative impact on plant tissue growth and regeneration. The following tables summarize quantitative data from various studies on different plant species.

Table 1: Effective Concentrations of Cefotaxime for Bacterial Elimination

Plant SpeciesTarget BacteriaEffective Cefotaxime Concentration (mg/L)Reference
TomatoAgrobacterium tumefaciens400 - 500[9]
AppleAgrobacterium tumefaciens500[10]
Wheat & TriticaleErwinia aphidicola, Pantoea agglomerans, Pseudomonas sp., Staphylococcus epidermis, Staphylococcus warneri100[11]
Pelargonium x hederaefoliumPaenibacillus glycanilyticus, Lactobacillus paracasei250[12]
General UseAgrobacterium tumefaciens500[2]
General UseGram-negative bacteria90 (recommended for microbe toxicity)[13]

Table 2: Effects of Cefotaxime on Plant Regeneration and Growth

Plant SpeciesCefotaxime Concentration (mg/L)Observed EffectReference
Maize (Zea mays)150Highest increase in the number of regenerated plants.[14]
Indica Rice (Oryza sativa)10070.5% plant regeneration (compared to 51.51% in control).[15]
Banana (Musa acuminata)400 - 500Maximum shoot multiplication and elongation.[16]
Sugarcane (Saccharum officinarum)500Maximum somatic embryogenesis and highest frequency of shoot regeneration.[17]
Apple (Malus domestica)100 - 200Enhanced regeneration rate (95-100%).[10]
Tomato400Significantly decreased callus induction and shoot generation.[9]
Pelargonium x hederaefolium250Shorter shoots and yellow leaves; prolonged exposure was detrimental.[12]

Experimental Protocols

Protocol 1: Preparation of Cefotaxime Stock Solution

This protocol outlines the preparation of a concentrated cefotaxime stock solution that can be stored and added to plant tissue culture media.

Materials:

  • Cefotaxime sodium salt (powder)

  • Sterile distilled water

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage tubes or bottles

  • Laminar flow hood

  • Analytical balance

Procedure:

  • In a laminar flow hood, weigh the desired amount of cefotaxime sodium salt powder.

  • Dissolve the powder in a small volume of sterile distilled water. Cefotaxime is freely soluble in water.

  • Bring the solution to the final desired volume with sterile distilled water. A common stock concentration is 100 mg/mL.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container. Do not autoclave cefotaxime as it is heat-labile.

  • Store the sterile stock solution at 2-8°C. Aqueous solutions are stable for 14-21 days when stored at 0-5°C. For longer-term storage, aliquots can be frozen at -20°C for up to 3 months.

Protocol 2: Incorporation of Cefotaxime into Plant Tissue Culture Medium

This protocol describes how to add the prepared cefotaxime stock solution to the plant culture medium.

Procedure:

  • Prepare the plant tissue culture medium (e.g., Murashige and Skoog medium) and adjust the pH as required.

  • Autoclave the medium at 121°C for 15-20 minutes.[18]

  • Allow the autoclaved medium to cool to approximately 50-55°C in a laminar flow hood.[19]

  • Add the required volume of the sterile cefotaxime stock solution to the cooled medium to achieve the desired final concentration (refer to Table 1 and 2 for guidance).

  • Gently swirl the medium to ensure even distribution of the antibiotic.

  • Dispense the medium into sterile culture vessels.

Protocol 3: Surface Sterilization of Explants with Cefotaxime Pre-treatment

This protocol is for treating explants to reduce endophytic (internal) bacterial contamination before culturing.

Materials:

  • Plant explants

  • Sterile distilled water

  • Detergent (e.g., Tween-20)

  • 70% Ethanol

  • Sodium hypochlorite solution (10-20% commercial bleach)[20]

  • Sterile cefotaxime solution (e.g., 250 mg/L)

  • Sterile beakers and forceps

  • Laminar flow hood

Procedure:

  • Wash the explants thoroughly under running tap water with a few drops of detergent.[20]

  • In a laminar flow hood, rinse the explants with sterile distilled water.

  • Briefly immerse the explants in 70% ethanol for 30-60 seconds.[3][20]

  • Soak the explants in a sterile cefotaxime solution (e.g., 250 mg/L) for a specified duration (e.g., 30 minutes).[21]

  • Proceed with standard surface sterilization using a disinfectant like sodium hypochlorite solution for 10-20 minutes.[20]

  • Rinse the explants three to five times with sterile distilled water to remove any residual sterilizing agents.[3]

  • Trim the explants and place them on the cefotaxime-containing culture medium.

Visualizations

Experimental_Workflow_for_Cefotaxime_Use cluster_prep Preparation cluster_sterilization Sterilization & Inoculation cluster_culture Culture stock_prep Prepare Cefotaxime Stock Solution add_cefo Add Cefotaxime Stock to Medium stock_prep->add_cefo media_prep Prepare and Autoclave Culture Medium cool_media Cool Medium to 50-55°C media_prep->cool_media cool_media->add_cefo inoculate Inoculate Explants on Medium add_cefo->inoculate explant_sterilization Surface Sterilize Explants explant_sterilization->inoculate incubation Incubate Cultures inoculate->incubation

Caption: Workflow for preparing and using cefotaxime in plant tissue culture.

Cefotaxime_Signaling_Pathway Cefotaxime Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Binds to Transpeptidation Peptidoglycan Transpeptidation PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step of Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of cefotaxime on bacterial cells.

References

Protocol for Determining Cefotaxime Susceptibility in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the susceptibility of clinical bacterial isolates to the third-generation cephalosporin antibiotic, Cefotaxime. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Introduction

Cefotaxime is a broad-spectrum, beta-lactam antibiotic used to treat a variety of bacterial infections. The emergence of antimicrobial resistance necessitates the accurate determination of bacterial susceptibility to guide effective therapeutic strategies. This protocol details two primary methods for in vitro susceptibility testing: Kirby-Bauer Disk Diffusion and Broth Microdilution.

Data Presentation: Interpretive Criteria and Quality Control

Accurate interpretation of susceptibility testing relies on established clinical breakpoints and rigorous quality control. The following tables summarize the interpretive criteria for Cefotaxime against Enterobacterales and the acceptable quality control ranges for recommended reference strains.

Table 1: Clinical Breakpoints for Cefotaxime against Enterobacterales

Standardization BodyMethodSusceptible (S)Intermediate (I)Resistant (R)
CLSI Disk Diffusion (30 µg disk)≥ 26 mm23-25 mm≤ 22 mm
MIC≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
EUCAST Disk Diffusion (5 µg disk)≥ 20 mm-< 20 mm
MIC≤ 1 µg/mL-> 2 µg/mL

Note: The absence of an intermediate category in EUCAST guidelines reflects a different interpretive philosophy.

Table 2: Quality Control Ranges for Cefotaxime Susceptibility Testing

Quality Control StrainMethodCLSI Acceptable RangeEUCAST Acceptable Range
Escherichia coli ATCC® 25922™ Disk Diffusion (CLSI: 30 µg)29-35 mm-
Disk Diffusion (EUCAST: 5 µg)-25-31 mm
MIC0.03-0.12 µg/mL0.03-0.125 µg/mL
Klebsiella pneumoniae ATCC® 700603™ (ESBL-positive) Disk Diffusion (CLSI: 30 µg)17-25 mm-
Disk Diffusion (EUCAST: 5 µg)-12-18 mm
MIC4-32 µg/mL-

Experimental Protocols

Kirby-Bauer Disk Diffusion Method

This method assesses antimicrobial susceptibility based on the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Cefotaxime disks (30 µg for CLSI, 5 µg for EUCAST)

  • Sterile cotton swabs

  • 0.85% sterile saline or sterile broth

  • 0.5 McFarland turbidity standard

  • Bacterial culture (18-24 hours old)

  • Incubator (35 ± 2 °C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the clinical isolate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Cefotaxime Disks:

    • Using sterile forceps, place the Cefotaxime disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C in ambient air for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the criteria in Table 1.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefotaxime stock solution

  • 96-well microtiter plates

  • Multi-channel pipette

  • Bacterial inoculum prepared as in the disk diffusion method

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Cefotaxime Dilutions:

    • Prepare serial twofold dilutions of Cefotaxime in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2 °C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • Examine the wells for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of Cefotaxime at which there is no visible growth.

    • Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the criteria in Table 1.

Visualizations

The following diagrams illustrate the experimental workflow and the logic for interpreting the results of Cefotaxime susceptibility testing.

Experimental_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_disk Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution cluster_interpretation Interpretation & Reporting Isolate Clinical Isolate Inoculum Prepare 0.5 McFarland Inoculum Suspension Isolate->Inoculum Inoculate_MHA Inoculate MHA Plate Inoculum->Inoculate_MHA Prepare_Dilutions Prepare Cefotaxime Dilutions Inoculum->Prepare_Dilutions Apply_Disk Apply Cefotaxime Disk Inoculate_MHA->Apply_Disk Incubate_Disk Incubate 16-20h at 35°C Apply_Disk->Incubate_Disk Measure_Zone Measure Zone of Inhibition Incubate_Disk->Measure_Zone Interpret Interpret Result (S, I, R) using Breakpoints Measure_Zone->Interpret Inoculate_Wells Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Wells Incubate_MIC Incubate 16-20h at 35°C Inoculate_Wells->Incubate_MIC Determine_MIC Determine MIC Incubate_MIC->Determine_MIC Determine_MIC->Interpret Report Report Result Interpret->Report Interpretation_Logic cluster_input Input Data cluster_decision Decision Logic (using CLSI Breakpoints) cluster_output Interpretation Measurement Zone Diameter (mm) or MIC (µg/mL) Decision_S Value ≥ Susceptible Breakpoint? Measurement->Decision_S Decision_R Value ≤ Resistant Breakpoint? Decision_S->Decision_R No Susceptible Susceptible (S) Decision_S->Susceptible Yes Intermediate Intermediate (I) Decision_R->Intermediate No Resistant Resistant (R) Decision_R->Resistant Yes

Cefotaxime Administration in Animal Models of Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of Cefotaxime in various preclinical animal models of infection. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and pharmacokinetics of this third-generation cephalosporin antibiotic.

Cefotaxime is a broad-spectrum, beta-lactam antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] Its efficacy is attributed to the inhibition of bacterial cell wall synthesis.[2][3] Animal models are indispensable for understanding the pharmacodynamics of Cefotaxime and for establishing dosing regimens that can be translated to clinical settings.[4]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various studies involving Cefotaxime administration in different animal models.

Table 1: Cefotaxime Dosage and Efficacy in Murine Models

Infection ModelMouse StrainPathogenCefotaxime DosageAdministration RouteKey FindingsReference(s)
PneumoniaLeukopenic SwissStreptococcus pneumoniae (penicillin- and cephalosporin-resistant)400 mg/kg every 8 hoursSubcutaneous (s.c.)Protected 66-75% of animals. Demonstrated a significant bactericidal effect with multiple high-dose injections.[5][6][7][8]
PneumoniaLeukopenicStreptococcus pneumoniae200 or 400 mg/kg every 8 hoursSubcutaneous (s.c.)Slower bacterial elimination from lungs compared to Ceftriaxone.[5]
Systemic InfectionNormal and NeutropenicVarious Gram-negative and Gram-positive bacteriaED50 values ranged from <0.05 mg/kg to 6.0 mg/kgSubcutaneous (s.c.)Showed excellent protection against common Enterobacteriaceae.[9] Activity was reduced in neutropenic mice.[9][9]
Intestinal ColonizationNot SpecifiedVancomycin-Resistant Enterococcus (VRE)Once daily for 5 daysSubcutaneous (s.c.)Part of a study on selective decontamination of the digestive tract.[10]
Toxicity StudySwiss white miceN/A0.1 ml (Therapeutic) or 0.2 ml (Extra-Therapeutic) daily for 6 daysIntramuscular (i.m.)Higher dose led to decreased appetite and weight. Histological abnormalities in the kidney and liver were observed.[11]

Table 2: Cefotaxime Dosage and Efficacy in Rabbit Models

Infection ModelRabbit StrainPathogenCefotaxime DosageAdministration RouteKey FindingsReference(s)
MeningitisNot SpecifiedStreptococcus pneumoniaeNot SpecifiedNot SpecifiedModerate penetration into cerebrospinal fluid (CSF).[12][13]
MeningitisNot SpecifiedMethicillin-resistant Staphylococcus aureus (MRSA)50 mg/kg (two doses with a six-hour interval)Intravenous (i.v.) over 0.5 hIn combination with Fosfomycin, resulted in a steady bactericidal effect over 48 hours, with 0.001% of bacteria surviving.[14][14]

Table 3: Pharmacokinetic Parameters of Cefotaxime in Various Animal Models

Animal ModelDosageAdministration RoutePeak Plasma Concentration (Cmax)Elimination Half-life (t1/2)Total Body Clearance (ClB)Reference(s)
Rat15 mg/kgOral (in microvesicles)Not SpecifiedNot SpecifiedNot Specified[15]
Dog10 mg/kgi.v., s.c., i.m.Not Specified0.8 h (i.v.), 1.48 h (s.c.), 1.52 h (i.m.)0.58 - 0.64 L/kg/h[16]
Dog20 mg/kgi.v., s.c., i.m.Not Specified0.8 h (i.v.), 1.49 h (s.c.), 1.53 h (i.m.)0.58 - 0.64 L/kg/h[16]
Buffalo Calves10 mg/kgSubcutaneous (s.c.)6.48 ± 0.52 µg/ml1.77 ± 0.02 h0.45 ± 0.03 l/kg/h[17]
Goats (infected)50 mg/kgIntramuscular (i.m.)Lower than in normal goatsNot SpecifiedFaster than in normal goats[18]

Experimental Protocols

Protocol 1: Induction of Pneumonia in a Leukopenic Mouse Model

This protocol is based on methodologies used to study the efficacy of Cefotaxime against resistant Streptococcus pneumoniae.[5][6][7]

1. Animal Model:

  • Use Swiss mice.

  • Induce leukopenia to create an immunocompromised model, which allows for a clearer assessment of the antibiotic's bactericidal activity. This is typically achieved through the administration of cyclophosphamide.

2. Bacterial Strain:

  • Utilize a clinically relevant strain of Streptococcus pneumoniae, particularly one with known resistance profiles to penicillin and cephalosporins.

3. Infection Procedure:

  • Culture the bacterial strain to the exponential growth phase.

  • Anesthetize the mice.

  • Deliver a defined bacterial suspension (e.g., 10^7 CFU per mouse in 40 µl) directly to the lower respiratory tract via peroral tracheal instillation.[7]

4. Cefotaxime Administration:

  • Initiate treatment at a specified time post-infection (e.g., 3 hours).[7]

  • Administer Cefotaxime subcutaneously at the desired dosage (e.g., 400 mg/kg).[5][6]

  • Follow a specific dosing interval (e.g., every 8 hours) for a defined duration.[5][6]

5. Outcome Measures:

  • Survival Rate: Monitor and record animal survival over a set period (e.g., 3-4 days).[5]

  • Bacterial Load: At various time points, euthanize subsets of mice, aseptically remove the lungs, homogenize the tissue, and perform quantitative bacterial cultures to determine the number of colony-forming units (CFUs).

  • Bacteremia: Collect blood samples to assess the presence and quantity of bacteria in the bloodstream.

Protocol 2: Induction of Experimental Meningitis in a Rabbit Model

This protocol is adapted from studies evaluating antibiotic penetration and efficacy in the central nervous system.[12][13][14]

1. Animal Model:

  • Use New Zealand White rabbits.

2. Bacterial Strain:

  • Select a relevant pathogen for meningitis, such as Streptococcus pneumoniae or Staphylococcus aureus.[12][14]

3. Infection Procedure:

  • Anesthetize the rabbits.

  • Create a direct inoculation into the cisterna magna to induce meningitis. This involves careful surgical preparation and stereotaxic injection of a specific bacterial inoculum.

4. Cefotaxime Administration:

  • Administer Cefotaxime intravenously at the desired dose (e.g., 50 mg/kg).[14]

  • The administration can be a slow infusion over a set period (e.g., 30 minutes).[14]

  • Repeat dosing at specified intervals (e.g., every 6 hours).[14]

5. Outcome Measures:

  • Cerebrospinal Fluid (CSF) Analysis: Collect CSF samples at various time points to measure:

    • Cefotaxime concentration (to assess penetration).

    • Bacterial counts (to determine bactericidal activity).

  • Survival Rate: Monitor animal survival throughout the study period.

Visualizations

Cefotaxime Metabolism and Excretion Pathway

G Cefotaxime Metabolic Pathway CTX Cefotaxime dCTX Desacetylcefotaxime (Active Metabolite) CTX->dCTX Metabolism Urine Urinary Excretion CTX->Urine ~1/3 of dose Lactone Desacetylcefotaxime Lactone dCTX->Lactone Rate-limiting step dCTX->Urine Metabolites M2 and M3 Metabolites Lactone->Metabolites Metabolites->Urine Liver Liver

Caption: Metabolic conversion of Cefotaxime in the liver and subsequent excretion.

General Experimental Workflow for Efficacy Studies

G Experimental Workflow for Cefotaxime Efficacy start Select Animal Model and Pathogen infection Induce Infection (e.g., Pneumonia, Meningitis) start->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer Cefotaxime (Specify Dose, Route, Frequency) grouping->treatment control Administer Vehicle Control grouping->control monitoring Monitor Clinical Signs and Survival treatment->monitoring control->monitoring sampling Collect Samples (Blood, Tissue, CSF) monitoring->sampling analysis Quantitative Analysis (Bacterial Load, PK/PD) sampling->analysis end Data Interpretation and Statistical Analysis analysis->end

Caption: A generalized workflow for conducting in vivo efficacy studies of Cefotaxime.

References

Application Notes and Protocols for Spectrophotometric Determination of Cefotaxime Concentration

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative determination of Cefotaxime, a third-generation cephalosporin antibiotic, using UV-Visible spectrophotometry. The methods outlined are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Cefotaxime is a widely used antibiotic effective against a broad spectrum of bacteria.[1][2] Accurate and reliable methods for its quantification in pharmaceutical formulations are crucial for ensuring dosage accuracy and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for routine analysis.[2][3] This document details two distinct spectrophotometric methods for Cefotaxime determination: a direct Ultraviolet (UV) method and a visible method based on a charge-transfer complexation reaction.

Method 1: Direct UV Spectrophotometry

This method relies on the inherent UV absorbance of the Cefotaxime molecule. It is a straightforward and rapid technique suitable for relatively pure samples.

Principle

Cefotaxime exhibits significant absorbance in the UV region. By measuring the absorbance at its wavelength of maximum absorbance (λmax), the concentration of Cefotaxime in a solution can be determined using the Beer-Lambert law. The λmax for Cefotaxime can vary slightly depending on the solvent used, with reported values around 227 nm, 238 nm, and 260 nm.[3][4][5] Distilled water is a common and suitable solvent for this analysis.[3]

Experimental Protocol

1. Materials and Reagents:

  • Cefotaxime Sodium reference standard

  • Distilled water (or other suitable solvent like methanol or 0.1N NaOH)[3][4]

  • Calibrated volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Visible Spectrophotometer

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Cefotaxime Sodium reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of distilled water.

  • Make up the volume to 100 mL with distilled water and mix thoroughly.

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/mL by appropriate dilution with distilled water.[3][4] For example, to prepare a 10 µg/mL solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

4. Determination of Wavelength of Maximum Absorbance (λmax):

  • Take one of the working standard solutions (e.g., 20 µg/mL).

  • Scan the solution in the UV range from 400 nm to 200 nm using a UV-Visible spectrophotometer with distilled water as a blank.

  • Identify the wavelength at which maximum absorbance occurs. This is the λmax.

5. Calibration Curve Construction:

  • Measure the absorbance of each working standard solution at the determined λmax against a distilled water blank.

  • Plot a graph of absorbance versus concentration (µg/mL).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.995 indicates good linearity.[3]

6. Sample Analysis:

  • For pharmaceutical formulations (e.g., powder for injection), accurately weigh a quantity of the powder equivalent to 100 mg of Cefotaxime.[4]

  • Dissolve it in a 100 mL volumetric flask with distilled water to obtain a stock solution.

  • Dilute the sample stock solution with distilled water to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample solution at the λmax.

  • Calculate the concentration of Cefotaxime in the sample using the regression equation from the calibration curve.

Data Presentation
ParameterValueReference
λmax~227 - 260 nm[3][4][5]
Linearity Range5 - 30 µg/mL[3][4]
Correlation Coefficient (R²)> 0.995[3]
Limit of Detection (LOD)0.194 µg/mL[4]
Limit of Quantitation (LOQ)0.588 µg/mL[4]

Experimental Workflow

UV_Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare Stock Solution (100 µg/mL Cefotaxime) working Prepare Working Standards (5-30 µg/mL) stock->working scan Scan for λmax (200-400 nm) working->scan sample Prepare Sample Solution measure Measure Absorbance of Standards & Sample sample->measure scan->measure calibrate Construct Calibration Curve measure->calibrate calculate Calculate Sample Concentration calibrate->calculate DDQ_Method_Workflow cluster_reaction Charge-Transfer Reaction cluster_workflow Experimental Workflow Cefotaxime Cefotaxime (Electron Donor) Complex Red-Colored Charge-Transfer Complex Cefotaxime->Complex + DDQ (in Acetonitrile) DDQ DDQ Reagent (Electron Acceptor) DDQ->Complex prep_standards Prepare Cefotaxime Standards (10-100 µg/mL) react Add DDQ Reagent Incubate 5 min prep_standards->react prep_sample Prepare Sample Solution prep_sample->react measure_abs Measure Absorbance at 583 nm react->measure_abs calculate_conc Calculate Concentration measure_abs->calculate_conc

References

Application Notes and Protocols for In Vitro Synergy Testing of Cefotaxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro synergy testing of the third-generation cephalosporin, Cefotaxime, in combination with other antibiotics. The primary objective of such testing is to identify antibiotic pairings that exhibit enhanced antimicrobial activity, potentially overcoming resistance, reducing required dosages, and minimizing toxicity.

Introduction to Cefotaxime and Antimicrobial Synergy

Cefotaxime is a broad-spectrum, parenteral β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][2][3] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1] However, the emergence of antibiotic resistance, primarily through mechanisms like β-lactamase production, altered penicillin-binding proteins (PBPs), and decreased permeability, necessitates the exploration of combination therapies.[2][4]

Antimicrobial synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can lead to improved therapeutic outcomes, especially in the treatment of severe and multidrug-resistant infections.[5][6] Common partners for synergistic combinations with Cefotaxime include aminoglycosides, fluoroquinolones, and fosfomycin.[7][8][9][10][11] Synergy has also been observed between Cefotaxime and its active metabolite, desacetylcefotaxime.[12][13]

Key Methodologies for Synergy Testing

Two primary methods are widely employed to assess antimicrobial synergy in vitro: the Checkerboard Assay and the Time-Kill Curve Analysis .[14][15][16]

  • Checkerboard Assay: This microdilution method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[15][17][18]

  • Time-Kill Curve Analysis: This dynamic method assesses the rate and extent of bacterial killing over time when exposed to antibiotics alone and in combination, providing insights into the bactericidal or bacteriostatic nature of the interaction.[16][19][20]

Data Presentation: Summary of Cefotaxime Synergistic Combinations

The following tables summarize quantitative data from various studies on the synergistic activity of Cefotaxime with other antibiotics against different bacterial species.

Combination PartnerBacterial SpeciesPercentage of SynergyReference(s)
Aminoglycosides
AmikacinPseudomonas aeruginosa18% (9/50 isolates)[21][22]
AmikacinEnterobacteriaceae78%[11]
AmikacinPseudomonas and Serratia spp.90%[8]
GentamicinPseudomonas aeruginosa60% (30/50 isolates)[21][22]
GentamicinEnterobacteriaceae64%[11]
TobramycinPseudomonas aeruginosa34% (17/50 isolates)[21][22]
TobramycinEnterobacteriaceae71%[11]
Fluoroquinolones
LevofloxacinPenicillin-resistant Streptococcus pneumoniaeSynergy demonstrated[9][10]
OfloxacinGram-negative organisms81% (synergy or partial synergy)[23]
OfloxacinGram-positive organisms91% (synergy or partial synergy)[23]
OfloxacinBacteroides fragilis group57% (synergy or partial synergy)[23]
CiprofloxacinPseudomonas cepacia30%[24]
Other Antibiotics
FosfomycinMethicillin-resistant Staphylococcus aureusSynergy demonstrated[7]
DesacetylcefotaximeBacteroides species85% (complete or partial synergy)[12]
DesacetylcefotaximeAerobic and anaerobic pathogens61-68% (complete or partial synergy)[13]
VancomycinVISA and hVISA S. aureusSynergy demonstrated in 5 isolates[25]
TemocillinPseudomonas cepacia40%[24]
ChloramphenicolPseudomonas cepacia30%[24]

Experimental Protocols

Protocol 1: Checkerboard Assay

This protocol outlines the steps for performing a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index.

1. Materials:

  • 96-well microtiter plates

  • Cefotaxime and the second antibiotic of interest

  • Bacterial isolate(s) to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35-37°C)

  • Microplate reader (optional)

2. Preparation of Antibiotic Solutions:

  • Prepare stock solutions of each antibiotic at a concentration at least four times the highest concentration to be tested.

  • Perform serial two-fold dilutions of each antibiotic in CAMHB.

3. Plate Setup:

  • Dispense 50 µL of CAMHB into each well of the microtiter plate.

  • Along the x-axis (e.g., columns 1-10), add decreasing concentrations of Cefotaxime (e.g., 50 µL of each dilution).

  • Along the y-axis (e.g., rows A-G), add decreasing concentrations of the second antibiotic (e.g., 50 µL of each dilution).

  • The wells will now contain various combinations of the two antibiotics.

  • Include control wells:

    • Row H: Cefotaxime alone (to determine its MIC).

    • Column 11: Second antibiotic alone (to determine its MIC).

    • Column 12: Growth control (no antibiotics) and sterility control (no bacteria).

4. Inoculum Preparation and Inoculation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except the sterility control) with 100 µL of the bacterial suspension.

5. Incubation and Reading:

  • Incubate the plates at 35-37°C for 16-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:

  • Calculate the FIC for each drug:

    • FIC of Cefotaxime (FIC A) = MIC of Cefotaxime in combination / MIC of Cefotaxime alone

    • FIC of Drug B (FIC B) = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC A + FIC B

7. Interpretation of Results:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Curve Analysis

This protocol describes the procedure for performing a time-kill curve assay to assess the dynamic interaction between Cefotaxime and another antibiotic.

1. Materials:

  • Cefotaxime and the second antibiotic of interest

  • Bacterial isolate(s) to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture flasks or tubes

  • Shaking incubator (35-37°C)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Timer

2. Preparation of Cultures and Antibiotics:

  • Grow the bacterial isolate in CAMHB to the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.3).

  • Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Prepare antibiotic solutions in CAMHB at the desired concentrations (e.g., 0.5x, 1x, 2x, or 4x the MIC).

3. Experimental Setup:

  • Set up the following culture conditions in separate flasks:

    • Growth control (no antibiotic)

    • Cefotaxime alone

    • Second antibiotic alone

    • Combination of Cefotaxime and the second antibiotic

4. Incubation and Sampling:

  • Incubate the flasks at 35-37°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

5. Viable Cell Counting:

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

6. Data Analysis and Interpretation:

  • Plot the log10 CFU/mL versus time for each experimental condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

  • Bacteriostatic activity is a < 3-log10 decrease in CFU/mL from the initial inoculum.

  • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Experimental Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abx Prepare Antibiotic Dilutions plate_setup Set up 96-well Plate (Checkerboard) prep_abx->plate_setup prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (16-24h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Log-Phase Bacterial Culture setup_flasks Set up Culture Flasks (Controls & Combinations) prep_culture->setup_flasks prep_abx Prepare Antibiotic Solutions prep_abx->setup_flasks incubate_sample Incubate & Sample (0, 2, 4, 6, 8, 24h) setup_flasks->incubate_sample plate_count Perform Serial Dilutions & Plate for CFU Count incubate_sample->plate_count plot_curves Plot Time-Kill Curves (log10 CFU/mL vs. Time) plate_count->plot_curves interpret Interpret Results (Synergy, Bactericidal, Bacteriostatic) plot_curves->interpret

Caption: Workflow for the Time-Kill Curve Analysis.

Signaling Pathway/Mechanism of Synergy

Synergy_Mechanism cluster_bacterium Bacterial Cell beta_lactamase β-lactamase (CTX-M-15) hydrolysis Hydrolysis (Inactivation) beta_lactamase->hydrolysis pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis pbp->cell_wall Inhibits lysis Cell Lysis cell_wall->lysis Leads to cefotaxime Cefotaxime cefotaxime->beta_lactamase Target for hydrolysis cefotaxime->pbp Binds to streptomycin Streptomycin (Aminoglycoside) streptomycin->beta_lactamase Induces Conformational Change inhibition Inhibition

Caption: Proposed Synergy: Streptomycin Alters β-lactamase.

References

Application Notes and Protocols for Cefotaxime Infusion in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefotaxime, a third-generation cephalosporin antibiotic, is widely utilized for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is primarily dependent on the duration for which its concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen.[3][4] This characteristic makes the method of administration—continuous versus intermittent infusion—a critical parameter in designing effective in vivo studies. These application notes provide detailed protocols and compiled data to guide researchers in selecting and implementing appropriate Cefotaxime infusion strategies for their animal models.

Data Summary: Pharmacokinetic and Dosing Parameters

The following tables summarize key pharmacokinetic parameters and dosing regimens for Cefotaxime from various in vivo studies. These data can aid in the selection of a starting dose and administration schedule for your specific animal model and research question.

Table 1: Cefotaxime Pharmacokinetic Parameters in Various Species

SpeciesDosing RegimenCmax (µg/mL)Cmin (µg/mL)Half-life (h)Volume of Distribution (L/kg)Total Body Clearance (L/kg/h)Reference
Buffalo Calves 10 mg/kg (single subcutaneous)6.48 ± 0.52-1.77 ± 0.021.17 ± 0.100.45 ± 0.03[5][6]
Buffalo Calves 13 mg/kg (intravenous)71.7 ± 6.01 (at 1 min)0.09 ± 0.05 (at 8h)---[7][8]
Neonatal Foals 40 mg/kg i.v. bolus q6h88.090.78---[9]
Neonatal Foals 40 mg/kg i.v. loading dose + 160 mg/kg/24h continuous infusion16.10 (steady state)----[9]
Mice 100 mg/kg94----[10]
Mice 200 mg/kg180----[10]
Dogs 10 mg/kg i.v.---0.48 - 0.51-[11]
Dogs 20 mg/kg i.v.---0.48 - 0.51-[11]

Table 2: Efficacy of Different Cefotaxime Infusion Protocols in Animal Models

Animal ModelInfection ModelTreatment RegimenOutcomeReference
Mice Acute pulmonary nocardiosisRegimens providing peak serum levels comparable to humansEffective with short courses of therapy[12]
Mice Aeromonas hydrophila peritonitis150 mg/kg every 6h9% survival[10]
Mice Aeromonas hydrophila peritonitisCombination: Cefotaxime (150 mg/kg q6h) + Minocycline (20 mg/kg q12h)91% survival[10]
Rabbits Streptococcus pneumoniae fibrin clot infection100 mg/kg 6-h continuous infusion with fosfomycin3.5 ± 0.4 log10 CFU/g reduction[13]
Rabbits Streptococcus pneumoniae fibrin clot infection50 mg/kg intravenous (two divided doses)3.6 ± 0.4 log10 CFU/g reduction[13]

Experimental Protocols

Protocol 1: Intermittent Bolus Administration of Cefotaxime

This protocol is adapted from studies in neonatal foals and can be scaled for other animal models.[9]

Objective: To achieve high peak concentrations of Cefotaxime followed by a drug-free or low-drug period.

Materials:

  • Cefotaxime sodium salt (e.g., Claforan®)

  • Sterile Water for Injection or 0.9% Sodium Chloride

  • Appropriate syringes and needles for the animal model

  • Vortex mixer

Procedure:

  • Reconstitution: Prepare a fresh stock solution of Cefotaxime for each administration. For a 10% solution, dissolve 1 g of Cefotaxime powder in 10 mL of sterile water for injection.[6][7] Ensure the powder is completely dissolved by vortexing. Do not use solutions that have darkened in color.[14]

  • Dose Calculation: Calculate the required volume of the reconstituted solution based on the animal's body weight and the desired dose (e.g., 40 mg/kg).

  • Administration: Administer the calculated dose via slow intravenous (IV) injection over 3-5 minutes or as an intramuscular (IM) injection into a large muscle mass.[15]

  • Dosing Schedule: Repeat the administration at regular intervals as determined by the pharmacokinetic properties of Cefotaxime in the specific animal model (e.g., every 6 hours).[9]

  • Sample Collection: For pharmacokinetic analysis, collect blood samples at predetermined time points post-injection (e.g., 1, 5, 15, 30, 60 minutes, and then hourly up to the next dose).[6] Collect serum or plasma and store at -20°C or lower until analysis.[16]

Protocol 2: Continuous Infusion of Cefotaxime

This protocol is based on studies in neonatal foals and critically ill patients, aiming to maintain a steady-state concentration of the drug above the MIC.[9][16]

Objective: To maintain a constant and therapeutic plasma concentration of Cefotaxime for the duration of the treatment.

Materials:

  • Cefotaxime sodium salt

  • Sterile 0.9% Sodium Chloride or 5% Glucose for infusion

  • Infusion pump and appropriate sterile tubing

  • Catheter for intravenous access

  • Syringes for loading dose

Procedure:

  • Loading Dose: Administer an initial loading dose as a bolus IV injection to rapidly achieve a therapeutic concentration. The loading dose is typically equivalent to a single intermittent dose (e.g., 40 mg/kg).[9]

  • Infusion Solution Preparation: Prepare the Cefotaxime solution for continuous infusion. The total daily dose (e.g., 160 mg/kg/24h) should be dissolved in a volume of sterile diluent suitable for the infusion pump and the size of the animal.[9]

  • Infusion Setup: Connect the infusion pump to the intravenous catheter.

  • Initiation of Infusion: Immediately after the loading dose, start the continuous infusion at a calculated rate to deliver the total daily dose over 24 hours.

  • Monitoring and Sample Collection: Collect blood samples at regular intervals (e.g., 24, 48, 72 hours) to monitor the steady-state concentration of Cefotaxime.[16] Store samples as described in Protocol 1.

Visualizing Experimental Workflows

In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study using Cefotaxime.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Infection Induce Infection in Animal Model Animal_Acclimatization->Infection Pathogen_Culture Pathogen Culture & Preparation Pathogen_Culture->Infection Treatment_Initiation Initiate Cefotaxime Infusion (Continuous or Intermittent) Infection->Treatment_Initiation Monitoring Monitor Animal Health & Collect Samples Treatment_Initiation->Monitoring Bacterial_Load Determine Bacterial Load in Tissues Monitoring->Bacterial_Load PK_Analysis Pharmacokinetic Analysis of Cefotaxime Levels Monitoring->PK_Analysis Data_Analysis Statistical Analysis & Interpretation Bacterial_Load->Data_Analysis PK_Analysis->Data_Analysis

Workflow for a typical in vivo Cefotaxime efficacy study.
Rationale for Continuous vs. Intermittent Infusion

The choice between continuous and intermittent infusion depends on the pharmacodynamics of Cefotaxime and the research question.

G cluster_intermittent Intermittent Infusion cluster_continuous Continuous Infusion High_Peak High Peak Concentrations (Cmax) Low_Trough Low Trough Concentrations (Cmin) High_Peak->Low_Trough Followed by Steady_State Constant Steady-State Concentration Above_MIC Maintains Drug Level Above MIC Steady_State->Above_MIC Aims for Rationale Choice of Infusion Protocol Rationale->High_Peak To study concentration-dependent effects Rationale->Steady_State To maximize time above MIC for time-dependent killing

Decision logic for choosing an infusion protocol.

References

Application Notes and Protocols for the Use of Cefotaxime in Treating Bacterial Infections in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2] In aquaculture, where bacterial diseases can lead to significant economic losses, cefotaxime presents a potential therapeutic option. However, its use must be guided by principles of responsible antibiotic stewardship to mitigate the development of antimicrobial resistance.[2] These application notes provide an overview of the use of cefotaxime in aquaculture, including its spectrum of activity, pharmacokinetic properties, and potential side effects. Detailed protocols for key experimental procedures are also provided to aid researchers in evaluating its efficacy and safety.

Mechanism of Action

Cefotaxime is a β-lactam antibiotic that targets and inhibits peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][3] The mechanism involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefotaxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner side of the bacterial cell membrane.[2][4] It shows a high affinity for PBP-1A, -1Bs, -3, and -4 in Escherichia coli and PBP-3, -1A, -1B, and -2 in Pseudomonas aeruginosa.[4]

  • Inhibition of Transpeptidation: The inactivation of PBPs inhibits the transpeptidation step in peptidoglycan synthesis. This process is responsible for cross-linking the peptide chains of adjacent glycan strands, which gives the cell wall its structural integrity.[1][5]

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.[1]

The syn-configuration of the methoxyimino moiety in cefotaxime's structure provides stability against many β-lactamase enzymes, which are a common mechanism of antibiotic resistance in bacteria.[1]

Data Presentation

In Vitro Efficacy of Cefotaxime Against Key Aquaculture Pathogens
Bacterial SpeciesDisease CausedHost SpeciesMIC (µg/mL)Reference
Aeromonas caviaeMotile Aeromonad SepticemiaCrucian carp (Carassius auratus gibelio)Sensitive (inhibition zone)[4]
Aeromonas hydrophilaMotile Aeromonad SepticemiaVarious fish species0.5 - 16[6]
Vibrio parahaemolyticusAcute Hepatopancreatic Necrosis Disease (AHPND)White leg shrimp (Litopenaeus vannamei)4.13 (mg/L)[7][8]
Vibrio vulnificusVibriosisVarious fish and shellfish0.03[9]
Pseudomonas aeruginosaPseudomoniasisOreochromis niloticus0.5[10]
Streptococcus iniaeStreptococcosisVarious fish speciesSusceptible[11]
Pharmacokinetic Parameters of Cefotaxime in Aquaculture Species
SpeciesDosageAdministration RouteCmaxTmaxT½ (elimination half-life)Reference
White leg shrimp (Litopenaeus vannamei)25 mg/kg body weightOral (in feed)19.45 ± 2.10 mg/kg (hepatopancreas)1 hour (hepatopancreas)8.78 hours (plasma)[7][8]
White leg shrimp (Litopenaeus vannamei)25 mg/kg body weightOral (in feed)0.184 ± 0.061 mg/L (plasma)4 hours (plasma)8.78 hours (plasma)[7][8]
Oreochromis niloticus10 mg/kg body weightIntraperitoneal0.951 ± 0.34 µg/ml (serum)Not specifiedNot specified[10]
Oreochromis niloticus10 mg/LMedicated water0.517 ± 0.23 µg/ml (serum)Not specifiedNot specified[10]
Residue and Withdrawal Times for Cefotaxime
SpeciesDosage and FrequencyTissueMRLWithdrawal TimeReference
White leg shrimp (Litopenaeus vannamei)25 mg/kg once daily for 3 daysMuscle50 µg/kg8.5 degree-days (6.9 hours at 29.5°C)[7][8]
White leg shrimp (Litopenaeus vannamei)25 mg/kg twice daily for 3 daysMuscle50 µg/kg95.5 degree-days (77.7 hours at 29.5°C)[7][8]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[12]

4.1.1 Materials

  • Bacterial isolate of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Cefotaxime sodium salt (analytical grade)

  • Sterile 96-well microtiter plates

  • Sterile tubes for serial dilutions

  • Micropipettes and sterile tips

  • Incubator

  • Spectrophotometer or plate reader

4.1.2 Procedure

  • Preparation of Cefotaxime Stock Solution: Prepare a stock solution of cefotaxime in a suitable sterile solvent (e.g., sterile distilled water) at a concentration of 1024 µg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the cefotaxime stock solution in the appropriate broth medium to achieve a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend a few colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate: Add 100 µL of the appropriate cefotaxime dilution to each well of the 96-well plate. Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterial pathogen for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of cefotaxime that completely inhibits visible growth of the bacteria.[12]

Protocol for In Vivo Efficacy Study

This protocol provides a general framework for an in vivo challenge study. Specific parameters will need to be optimized based on the host species and pathogen.

4.2.1 Materials

  • Healthy, acclimated fish or shrimp

  • Appropriate holding tanks with controlled water quality parameters

  • Virulent bacterial pathogen

  • Cefotaxime

  • Medicated feed or sterile saline for injections

  • Anesthetic (e.g., MS-222)

  • Necropsy tools

4.2.2 Procedure

  • Acclimation: Acclimate the experimental animals to the laboratory conditions for at least two weeks.

  • Challenge: Expose the animals to the bacterial pathogen through a validated challenge model (e.g., immersion, intraperitoneal injection, cohabitation). A control group should receive a sham challenge (e.g., sterile broth injection).

  • Treatment: At a predetermined time post-challenge (e.g., when clinical signs of disease first appear), begin treatment with cefotaxime.

    • Oral Administration: Incorporate cefotaxime into the feed at a predetermined dosage. Feed the medicated diet for a specified duration (e.g., 7-14 days). The control group should receive non-medicated feed.

    • Injectable Administration: Administer cefotaxime via intraperitoneal or intramuscular injection at a specific dosage and frequency. The control group should receive saline injections.

  • Monitoring: Monitor the animals daily for clinical signs of disease and mortality for a predetermined period (e.g., 14-21 days).

  • Data Collection: Record daily mortality. At the end of the experimental period, euthanize surviving animals and collect tissues for bacteriological analysis (to confirm the presence or absence of the pathogen) and histopathology (to assess tissue damage).

  • Analysis: Calculate the percent mortality and relative percent survival (RPS) for each treatment group. Statistically analyze the data to determine the efficacy of the cefotaxime treatment.

Protocol for Cefotaxime Residue Analysis in Fish Tissue by HPLC

This protocol outlines a general method for the determination of cefotaxime residues in fish muscle tissue using High-Performance Liquid Chromatography (HPLC).[13][14][15]

4.3.1 Materials

  • Fish muscle tissue

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Milli-Q water

  • Cefotaxime standard

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column and UV or MS/MS detector

4.3.2 Procedure

  • Sample Preparation: Homogenize a known weight of fish muscle tissue.

  • Extraction: Extract the cefotaxime from the homogenized tissue using an appropriate solvent (e.g., acetonitrile with formic acid). Vortex and centrifuge the sample.

  • Clean-up: Pass the supernatant through an SPE cartridge to remove interfering substances. Elute the cefotaxime from the cartridge with a suitable solvent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water with formic acid is typically used.[15]

    • Column: A C18 reversed-phase column is commonly employed.[15]

    • Detection: Detection can be performed using a UV detector at a specific wavelength (e.g., 235 nm) or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS).[16]

  • Quantification: Create a standard curve using known concentrations of cefotaxime. Quantify the cefotaxime concentration in the tissue sample by comparing its peak area to the standard curve.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc_pentapeptide UDP-N-acetylmuramic acid-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Glycan_Polymerization Glycan Chain Polymerization Lipid_II_out->Glycan_Polymerization Transglycosylation PBP Penicillin-Binding Proteins (PBPs) Peptide_Crosslinking Peptide Cross-linking PBP->Peptide_Crosslinking Glycan_Polymerization->Peptide_Crosslinking Transpeptidation Mature_Peptidoglycan Mature Peptidoglycan Peptide_Crosslinking->Mature_Peptidoglycan Cefotaxime Cefotaxime Cefotaxime->PBP Inhibition

Caption: Bacterial Peptidoglycan Synthesis Pathway and Cefotaxime's Site of Action.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety and Residue Analysis A Isolate Bacterial Pathogen B Determine Minimum Inhibitory Concentration (MIC) of Cefotaxime A->B C Acclimate Host Species B->C Proceed if MIC is achievable in vivo D Conduct Experimental Challenge C->D E Administer Cefotaxime Treatment D->E F Monitor Morbidity and Mortality E->F G Determine Pharmacokinetic Profile F->G Proceed if efficacious H Conduct Residue Depletion Study G->H I Establish Withdrawal Period H->I

Caption: Logical Workflow for Evaluating Cefotaxime in Aquaculture.

Potential Adverse Effects and Considerations

While cefotaxime is a potent antibiotic, its use in aquaculture is not without potential risks. A study on Artemia sinica demonstrated that exposure to cefotaxime can cause oxidative stress, intestinal damage, and disruption of the gut microbiota.[17] The indiscriminate use of antibiotics in aquaculture can also contribute to the development of antimicrobial resistance, which poses a significant threat to both animal and human health.[2] Therefore, it is crucial to use cefotaxime judiciously, based on accurate diagnosis and susceptibility testing. The establishment of appropriate withdrawal periods is also essential to ensure the safety of aquaculture products for human consumption.[7][8]

Conclusion

Cefotaxime shows promise for the treatment of specific bacterial infections in aquaculture. However, its application should be approached with a thorough understanding of its efficacy against the target pathogen, its pharmacokinetic behavior in the host species, and its potential environmental and health impacts. The protocols and data presented in these application notes are intended to guide researchers and drug development professionals in the responsible and effective evaluation and use of cefotaxime in aquaculture. Further research is needed to establish species-specific dosages, withdrawal times, and to fully understand the potential for resistance development in aquatic environments.

References

Troubleshooting & Optimization

Troubleshooting Cefotaxime Instability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Cefotaxime in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Cefotaxime solution turned yellow. Is it still usable?

A1: The appearance of a yellow to reddish-yellow color indicates the degradation of Cefotaxime.[1][2] This color change is often associated with the photolysis of the δ³-cephem ring, a key structural component of the molecule.[3] It is strongly recommended not to use discolored solutions as the degradation can lead to a significant loss of potency and the formation of less active or inactive byproducts.[2][4]

Q2: What is the optimal pH for storing Cefotaxime solutions?

A2: Cefotaxime exhibits maximum stability in the pH range of 4.5 to 6.5.[5] Outside of this range, its degradation is catalyzed by hydrogen ions (in acidic conditions, pH ≤ 3.4) or hydroxide ions (in alkaline conditions, pH > 6.2), leading to a faster loss of potency.[5] Therefore, it is crucial to prepare and store your Cefotaxime solutions in a well-buffered system within this optimal pH range.

Q3: How long can I store my Cefotaxime solution?

A3: The stability of Cefotaxime solutions is highly dependent on temperature and the composition of the solution. For instance, solutions in 5% dextrose and 0.9% NaCl are stable for at least 1 day at 24°C, 22 days at 4°C, and 112 days at -10°C.[6] Reconstituted solutions may be stable for up to 24 hours at or below 22°C and for at least 5 days under refrigeration (at or below 5°C).[7] For long-term storage, freezing at -20°C is recommended, with the thawed solution being stable for 10 days under refrigeration.[8] However, it is not recommended to store aqueous solutions for more than one day unless specific stability data for your conditions is available.

Q4: Can I use any buffer to prepare my Cefotaxime solution?

A4: Not all buffers are suitable for Cefotaxime solutions. While buffer catalysis was not observed in some kinetic studies[5], other research has shown that certain buffers can influence the degradation rate. For example, carbonate (pH 8.5) and borate (pH 9.5 and 10.0) buffers have been found to increase the degradation rates of Cefotaxime, whereas acetate buffer appears to decrease the degradation rate.[9] It is advisable to use buffers that have been validated for use with Cefotaxime and that maintain the pH within the optimal stability range of 4.5 to 6.5.

Q5: What are the main degradation products of Cefotaxime?

A5: In aqueous solutions, Cefotaxime primarily degrades through two parallel reactions: the cleavage of the β-lactam ring and the de-esterification at the C-3 position to form desacetylcefotaxime.[5] In highly acidic conditions, the deacetylated derivative can be further converted to a lactone.[9] Desacetylcefotaxime is the main metabolite and still possesses some antibacterial activity, although it is generally less potent than the parent drug.[6][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Cefotaxime in aqueous solutions.

Issue Potential Cause Recommended Action
Rapid loss of antibiotic activity Improper pH of the solution: The pH may be outside the optimal stability range of 4.5-6.5.[5]Verify the pH of your solution and adjust it to fall within the 4.5-6.5 range using a suitable buffer (e.g., acetate).
High storage temperature: Cefotaxime degrades more rapidly at higher temperatures.[2]Store stock solutions at 2-8°C for short-term use and frozen at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Exposure to light: Photolysis can lead to the degradation of Cefotaxime.[3]Protect Cefotaxime solutions from light by using amber vials or by wrapping the container in aluminum foil.
Incompatible buffer system: Certain buffers can accelerate degradation.[9]Use a buffer system known to be compatible with Cefotaxime, such as acetate buffer. Avoid carbonate and borate buffers.
Visible color change in the solution (yellowing) Degradation of the Cefotaxime molecule: This is a visual indicator of chemical instability.[1]Discard the solution. Prepare a fresh solution using the correct procedures for pH, temperature, and light protection.
Precipitation in the solution Low temperature storage of concentrated solutions: Supersaturation at low temperatures can cause precipitation.Allow the solution to warm to room temperature and gently agitate to redissolve the precipitate. If it does not redissolve, discard the solution.
Incompatibility with other components in the medium: Cefotaxime may interact with other substances.Review the composition of your experimental medium for any known incompatibilities.
Inconsistent experimental results Variable degradation of Cefotaxime between experiments: Differences in solution preparation or storage can lead to varying levels of active Cefotaxime.Standardize your protocol for preparing and storing Cefotaxime solutions to ensure consistency across all experiments.
Use of degraded Cefotaxime stock solution: The initial stock solution may have already degraded.Prepare fresh stock solutions regularly and monitor their stability. Consider performing a stability check of your stock solution using an analytical method like HPLC.

Data Presentation

Table 1: Stability of Cefotaxime Sodium in Different Intravenous Fluids

DiluentConcentration (mg/mL)Storage Temperature (°C)Stability (Time to 10% loss of potency)
0.9% Sodium Chloride10 - 402424 hours
0.9% Sodium Chloride10 - 40422 days
0.9% Sodium Chloride10 - 40-10112 days
5% Dextrose10 - 402424 hours
5% Dextrose10 - 40422 days
5% Dextrose10 - 40-10112 days

Data compiled from Das Gupta, V. (1984). Stability of cefotaxime sodium as determined by high-performance liquid chromatography. Journal of pharmaceutical sciences, 73(4), 565-567.[6]

Table 2: Effect of Temperature on the Stability of Cefotaxime Sodium (100mg/ml)

Storage Temperature (°C)Time to >10% Degradation
45~2 hours
25~24 hours
5>5 days

Data compiled from Behin et al. (2012). Physical and chemical stability studies on cefotaxime and its dosage forms by stability indicating HPTLC method.[2]

Experimental Protocols

Protocol 1: Preparation of Cefotaxime Aqueous Solution for Stability Studies

  • Materials: Cefotaxime sodium powder, sterile water for injection, appropriate buffer (e.g., 0.1 M acetate buffer), sterile volumetric flasks, sterile filters (0.22 µm).

  • Procedure:

    • Determine the desired final concentration of the Cefotaxime solution.

    • Accurately weigh the required amount of Cefotaxime sodium powder in a sterile environment.

    • Dissolve the powder in a small volume of the chosen buffer solution in a sterile volumetric flask.

    • Once completely dissolved, bring the solution to the final volume with the buffer.

    • Verify that the final pH of the solution is within the optimal range of 4.5-6.5. Adjust if necessary with dilute acid or base.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected container (e.g., amber vial).

    • Store the solution at the desired temperature (e.g., 4°C for short-term or -20°C for long-term).

Protocol 2: Stability Testing of Cefotaxime by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and a data acquisition system.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Sample Preparation:

    • Prepare a Cefotaxime solution according to Protocol 1.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC method.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Record the chromatograms and determine the peak area of the Cefotaxime peak.

    • Calculate the concentration of Cefotaxime at each time point by comparing the peak area to a standard curve prepared with known concentrations of Cefotaxime.

    • Plot the concentration of Cefotaxime versus time to determine the degradation kinetics.

Visualizations

G Cefotaxime Cefotaxime BetaLactamCleavage β-Lactam Ring Cleavage Cefotaxime->BetaLactamCleavage Deesterification De-esterification (at C-3) Cefotaxime->Deesterification InactiveProducts Inactive Degradation Products BetaLactamCleavage->InactiveProducts Desacetylcefotaxime Desacetylcefotaxime (less active) Deesterification->Desacetylcefotaxime Lactone Lactone (in highly acidic conditions) Desacetylcefotaxime->Lactone G Start Instability Issue (e.g., color change, loss of activity) Check_pH Check Solution pH Start->Check_pH pH_Optimal Is pH between 4.5 and 6.5? Check_pH->pH_Optimal Adjust_pH Adjust pH with compatible buffer pH_Optimal->Adjust_pH No Check_Temp Check Storage Temperature pH_Optimal->Check_Temp Yes Prepare_Fresh Prepare Fresh Solution Following Best Practices Adjust_pH->Prepare_Fresh Temp_Optimal Is it stored at recommended temp? Check_Temp->Temp_Optimal Adjust_Temp Store at 2-8°C (short-term) or -20°C (long-term) Temp_Optimal->Adjust_Temp No Check_Light Check for Light Exposure Temp_Optimal->Check_Light Yes Adjust_Temp->Prepare_Fresh Light_Protected Is the solution protected from light? Check_Light->Light_Protected Protect_Light Use amber vials or cover with foil Light_Protected->Protect_Light No Light_Protected->Prepare_Fresh Yes Protect_Light->Prepare_Fresh G cluster_factors Influencing Factors Instability Cefotaxime Instability pH pH (Optimal: 4.5-6.5) Instability->pH Temperature Temperature (Higher temp = faster degradation) Instability->Temperature Light Light Exposure (Causes photolysis) Instability->Light Buffer Buffer Type (e.g., Acetate is better) Instability->Buffer

References

Technical Support Center: Optimizing Cefotaxime for Agrobacterium Elimination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Cefotaxime to eliminate Agrobacterium tumefaciens in plant tissue culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of Cefotaxime to eliminate Agrobacterium?

The optimal concentration of Cefotaxime is highly dependent on the plant species, the Agrobacterium strain, and the specific experimental conditions. However, a general range of 100 mg/L to 500 mg/L is commonly used.[1][2][3][4][5] For instance, a concentration of 150 mg/L was found to be effective and non-phytotoxic for sugarcane, while for some tomato transformations, concentrations up to 400 mg/L were necessary to completely inhibit bacterial growth.[6][7] It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific system to ensure effective bacterial elimination with minimal negative impact on plant tissue regeneration.[8]

Q2: Can Cefotaxime harm my plant tissues?

Yes, at high concentrations, Cefotaxime can be phytotoxic, leading to necrosis, reduced callus induction, and inhibition of shoot regeneration.[1][6][7] For example, in sugarcane, concentrations above 350 mg/L suppressed plant growth, and in tomato, 400 mg/L significantly decreased callus induction and shoot generation.[6][7] Therefore, it is essential to optimize the concentration to find a balance between effective Agrobacterium elimination and minimal harm to the plant explants.

Q3: How stable is Cefotaxime in plant culture media?

Cefotaxime is a β-lactam antibiotic and its stability in solution can be influenced by factors such as pH and temperature. Aqueous solutions of Cefotaxime at a pH of 4.5-6.2 are reported to be stable for 7-14 days when stored at 2 to 6°C.[9] For long-term storage, it is recommended to store stock solutions at -20°C.[9] It is advisable to prepare fresh stock solutions regularly and add the filter-sterilized antibiotic to the autoclaved medium after it has cooled down to around 45-50°C to prevent heat degradation.[10]

Q4: Are there any alternatives to Cefotaxime?

Yes, several other antibiotics can be used to eliminate Agrobacterium, either alone or in combination with Cefotaxime. These include Timentin (a combination of ticarcillin and clavulanic acid), Carbenicillin, Meropenem, and Augmentin.[2][11][12][13] Timentin, in particular, has been reported to be as effective as Cefotaxime and in some cases, less phytotoxic.[4][11] The choice of antibiotic should be based on the specific plant species and Agrobacterium strain, as sensitivity can vary.[8][12]

Q5: Why am I still seeing Agrobacterium growth despite using Cefotaxime?

Persistent Agrobacterium contamination can be due to several factors:

  • Resistant Agrobacterium strain: Some strains may exhibit resistance to Cefotaxime.[12]

  • Inadequate concentration: The concentration of Cefotaxime may be too low to completely inhibit bacterial growth.

  • Degradation of the antibiotic: Improper storage or addition to hot media can reduce its effectiveness.

  • High bacterial load: A very high initial concentration of Agrobacterium may overwhelm the antibiotic.

  • Protection within plant tissues: Bacteria may persist within the plant tissues where the antibiotic cannot effectively reach them.[14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent Agrobacterium overgrowth - Cefotaxime concentration is too low.- Agrobacterium strain is resistant.- High initial bacterial density.- Increase the Cefotaxime concentration incrementally (e.g., by 50 mg/L) and observe the effect on both bacteria and plant tissue.[13]- Test alternative antibiotics such as Timentin or Carbenicillin.[11][13]- Optimize the co-cultivation time and bacterial suspension density to reduce the initial bacterial load.[13]- Ensure thorough washing of explants with a sterile liquid medium containing the antibiotic after co-cultivation.[13]
Plant tissue necrosis or poor regeneration - Cefotaxime concentration is too high (phytotoxicity).- Synergistic negative effects with other media components (e.g., selection agents).- Reduce the Cefotaxime concentration to the lowest effective level (determined by MIC assay).- Gradually reduce the antibiotic concentration in subsequent subcultures.[1]- Test for phytotoxicity of the antibiotic on non-transformed explants to isolate its effect.[8]- Evaluate the combined effect of Cefotaxime and the selection agent (e.g., kanamycin) on plant regeneration.[1][15]
Browning of the culture medium - Oxidative browning of explants due to stress.- High concentration of dead bacteria releasing compounds into the medium.- Add antioxidants like ascorbic acid or citric acid to the medium.- Ensure frequent transfer of explants to fresh medium to avoid the accumulation of toxic compounds.[16]
Escape of non-transformed shoots - Ineffective selection pressure.- Low antibiotic activity.- Confirm the effective concentration of the selection agent.- Ensure the stability and activity of Cefotaxime in the medium.

Data Presentation

Table 1: Recommended Cefotaxime Concentrations for Agrobacterium Elimination in Various Plant Species

Plant SpeciesAgrobacterium StrainRecommended Cefotaxime Concentration (mg/L)Reference(s)
SugarcaneLBA4404150[6]
Not specified500 (for washing), 200 (in media)[13]
Not specified1000 (as pretreatment)[6]
SoybeanEHA105250 (in combination with Vancomycin)[6]
Not specified350 - 500[5][17]
Indica RiceNot specified250[6]
Not specified250 (caused necrosis)[11]
TomatoEHA105400[7]
Not specified500[1]
Black PepperNot specified100[6]
WalnutC58C1100 - 1000 (did not eliminate)[4]
BananaLBA440450[18]
Not specified400 - 500[19]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Cefotaxime

This protocol is adapted from the agar dilution method to determine the lowest concentration of Cefotaxime that inhibits the visible growth of Agrobacterium tumefaciens.[8]

Materials:

  • Agrobacterium tumefaciens strain of interest

  • Yeast Extract Mannitol (YEM) or Luria-Bertani (LB) agar medium

  • Cefotaxime stock solution (e.g., 10 mg/mL), filter-sterilized

  • Sterile petri dishes

  • Spectrophotometer

  • Sterile liquid YEM or LB medium

  • Micropipettes and sterile tips

Procedure:

  • Prepare Agrobacterium Inoculum:

    • Inoculate a single colony of Agrobacterium into 5 mL of liquid YEM or LB medium and grow overnight at 28°C with shaking.

    • Measure the optical density (OD) at 600 nm. Dilute the culture with fresh sterile medium to a final OD600 of 0.1 (approximately 10⁸ CFU/mL). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL.[8]

  • Prepare Cefotaxime Plates:

    • Autoclave YEM or LB agar medium and cool to 45-50°C.

    • Prepare a series of Cefotaxime concentrations (e.g., 0, 25, 50, 100, 150, 200, 250, 300 mg/L) by adding the appropriate volume of the filter-sterilized stock solution to the molten agar.

    • Pour the plates and allow them to solidify.

  • Inoculation:

    • Spot-inoculate 10 µL of the diluted Agrobacterium culture onto the surface of each plate.

    • Allow the spots to dry before inverting the plates.

  • Incubation and Observation:

    • Incubate the plates at 28°C for 24-48 hours.

    • The MIC is the lowest concentration of Cefotaxime at which no visible bacterial growth is observed.[8]

Protocol 2: Eliminating Agrobacterium from Explants Post Co-cultivation

This protocol outlines the general steps for washing and culturing explants after co-cultivation with Agrobacterium to eliminate the bacteria.

Materials:

  • Co-cultivated plant explants

  • Sterile liquid plant culture medium (e.g., MS)

  • Cefotaxime stock solution, filter-sterilized

  • Sterile filter paper

  • Sterile petri dishes or culture vessels

  • Plant regeneration medium containing the optimized Cefotaxime concentration

Procedure:

  • Washing:

    • After the co-cultivation period, transfer the explants to a sterile flask or beaker containing sterile liquid culture medium supplemented with a high concentration of Cefotaxime (e.g., 300-500 mg/L).[13][20]

    • Gently agitate the explants for 5-10 minutes. For more rigorous washing, a shaker incubator at low speed (50-60 rpm) can be used.[13]

    • Repeat the washing step 2-3 times with fresh antibiotic-containing liquid medium.[20]

  • Drying:

    • Blot the washed explants dry on sterile filter paper to remove excess liquid.[13]

  • Culturing:

    • Place the dried explants onto the plant regeneration medium containing the predetermined optimal concentration of Cefotaxime.

    • Incubate under appropriate light and temperature conditions for plant regeneration.

  • Subculturing:

    • Transfer the explants to fresh medium containing Cefotaxime every 1-2 weeks to prevent bacterial regrowth and the accumulation of toxic byproducts. The concentration of Cefotaxime can often be gradually reduced in subsequent subcultures.[1]

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Agro_Culture 1. Grow Agrobacterium overnight culture Dilute_Culture 2. Dilute culture to 5x10^5 CFU/mL Agro_Culture->Dilute_Culture Inoculate 4. Inoculate plates with diluted Agrobacterium Dilute_Culture->Inoculate Prepare_Plates 3. Prepare agar plates with varying Cefotaxime concentrations Prepare_Plates->Inoculate Incubate 5. Incubate at 28°C for 24-48 hours Inoculate->Incubate Observe 6. Observe for bacterial growth Incubate->Observe Determine_MIC 7. Determine MIC (lowest concentration with no growth) Observe->Determine_MIC

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of Cefotaxime.

Post_CoCultivation_Workflow Start Co-cultivated Explants Wash 1. Wash explants in liquid medium with high Cefotaxime (300-500 mg/L) Start->Wash Repeat_Wash 2. Repeat wash 2-3 times Wash->Repeat_Wash Dry 3. Blot dry on sterile filter paper Repeat_Wash->Dry Culture 4. Place on regeneration medium with optimal Cefotaxime Dry->Culture Incubate 5. Incubate for plant regeneration Culture->Incubate Subculture 6. Subculture to fresh medium every 1-2 weeks Incubate->Subculture Subculture->Subculture End Agrobacterium-free transgenic plants Subculture->End

Caption: Protocol for Eliminating Agrobacterium from Explants After Co-cultivation.

References

Technical Support Center: Overcoming Cefotaxime Resistance in Laboratory Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Cefotaxime resistance in laboratory bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Cefotaxime resistance in bacteria?

A1: Cefotaxime resistance in bacteria is primarily mediated by three mechanisms:

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefotaxime, inactivating the antibiotic. Key enzymes include Extended-Spectrum β-Lactamases (ESBLs), particularly the CTX-M family, and AmpC β-lactamases.

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce the binding affinity of Cefotaxime, leading to resistance.

  • Reduced Permeability and Efflux: Changes in the bacterial cell membrane, such as the loss of porin channels, can limit the entry of Cefotaxime into the cell. Additionally, efflux pumps can actively transport the antibiotic out of the cell, preventing it from reaching its target.

Q2: My bacterial strain is showing resistance to Cefotaxime. What is the first step to identify the cause?

A2: The initial step is to perform phenotypic tests to characterize the resistance profile. This typically involves determining the Minimum Inhibitory Concentration (MIC) of Cefotaxime and screening for the presence of ESBLs and AmpC β-lactamases.

Q3: What are ESBLs and how are they detected?

A3: Extended-Spectrum β-Lactamases (ESBLs) are enzymes that can hydrolyze a wide variety of β-lactam antibiotics, including third-generation cephalosporins like Cefotaxime. Their production is a common cause of resistance. Detection is typically a two-step process: an initial screening test followed by a phenotypic confirmatory test. A common confirmatory method is the double-disk synergy test, where the potentiation of Cefotaxime's activity by a β-lactamase inhibitor like clavulanic acid is assessed.

Q4: What is the significance of AmpC β-lactamase production?

A4: AmpC β-lactamases are another important group of enzymes that confer resistance to a broad range of β-lactams, including cephalosporins. Unlike ESBLs, they are typically not inhibited by standard β-lactamase inhibitors like clavulanic acid. AmpC production can be chromosomal and inducible, or plasmid-mediated and constitutive.

Q5: Can a bacterial strain produce both ESBL and AmpC β-lactamases?

A5: Yes, co-production of ESBL and AmpC β-lactamases in the same bacterial strain can occur. This can lead to high-level resistance to a wide range of β-lactam antibiotics and can complicate phenotypic detection methods.

Troubleshooting Guides

Troubleshooting Antimicrobial Susceptibility Testing (AST) for Cefotaxime
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC values for a known strain - Inoculum density is incorrect.- Contamination of the bacterial culture.- Improper preparation or storage of Cefotaxime stock solutions.- Variation in incubation time or temperature.- Standardize the inoculum to a 0.5 McFarland turbidity standard.- Streak the culture on an appropriate agar plate to check for purity.- Prepare fresh Cefotaxime solutions and store them at the recommended temperature in the dark.- Ensure consistent incubation conditions (e.g., 35°C ± 2°C for 16-20 hours).
No zone of inhibition around the Cefotaxime disk for a susceptible control strain - The Cefotaxime disk has lost potency.- The inoculum is too dense.- Use a new lot of Cefotaxime disks and verify with a quality control strain.- Prepare a fresh inoculum suspension matching a 0.5 McFarland standard.
Unexpected resistance in a supposedly susceptible strain - Spontaneous mutation leading to resistance.- Contamination with a resistant strain.- Plasmid acquisition conferring resistance.- Re-streak the culture from a single colony and repeat the AST.- Perform molecular testing (e.g., PCR) to screen for common resistance genes.- If plasmid-mediated resistance is suspected, plasmid curing experiments can be performed.
Troubleshooting PCR for Cefotaxime Resistance Genes (e.g., blaCTX-M)
IssuePossible Cause(s)Recommended Solution(s)
No PCR product (no band on the gel) - Inadequate DNA template quality or quantity.- PCR inhibitors present in the DNA extract.- Incorrect annealing temperature.- Problem with a PCR reagent (e.g., Taq polymerase, primers).- Verify DNA concentration and purity (A260/A280 ratio of ~1.8).- Dilute the DNA template to reduce inhibitor concentration.- Optimize the annealing temperature using a gradient PCR.- Run a positive control to ensure all PCR components are working.
Faint PCR product - Insufficient number of PCR cycles.- Low DNA template concentration.- Suboptimal annealing temperature.- Increase the number of PCR cycles (e.g., from 30 to 35).- Increase the amount of template DNA in the reaction.- Lower the annealing temperature in 2°C increments to improve primer binding.
Non-specific PCR bands - Annealing temperature is too low.- Primer-dimer formation.- High concentration of primers or template DNA.- Increase the annealing temperature in 2°C increments.- Redesign primers to avoid self-complementarity.- Reduce the concentration of primers and/or template DNA.
Smearing on the agarose gel - Too much template DNA.- Contamination with nucleases.- Excessive number of PCR cycles.- Reduce the amount of template DNA.- Use nuclease-free water and sterile techniques during DNA extraction and PCR setup.- Reduce the number of PCR cycles.

Data Presentation

Table 1: CLSI Breakpoints for Cefotaxime Susceptibility Testing
Bacterial GroupMethodSusceptibleIntermediateResistant
Enterobacteriaceae Disk Diffusion (30 µg disk)≥ 23 mm15-22 mm≤ 14 mm
Broth Microdilution (MIC)≤ 8 µg/mL16-32 µg/mL≥ 64 µg/mL
Pseudomonas aeruginosa Disk Diffusion (30 µg disk)≥ 18 mm15-17 mm≤ 14 mm
Broth Microdilution (MIC)≤ 16 µg/mL32 µg/mL≥ 64 µg/mL

Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

Table 2: Quality Control Ranges for Cefotaxime AST
Quality Control StrainMethodAcceptable Range
Escherichia coli ATCC® 25922™ Disk Diffusion (30 µg disk)29-35 mm
Broth Microdilution (MIC)0.03-0.12 µg/mL
Pseudomonas aeruginosa ATCC® 27853™ Disk Diffusion (30 µg disk)18-22 mm
Broth Microdilution (MIC)4-16 µg/mL
Staphylococcus aureus ATCC® 25923™ Disk Diffusion (30 µg disk)25-31 mm
Broth Microdilution (MIC)1-4 µg/mL

Source: CLSI M100 documents.[3][4][5][6][7]

Experimental Protocols

Protocol 1: Broth Microdilution for Cefotaxime MIC Determination
  • Prepare Cefotaxime Stock Solution: Prepare a stock solution of Cefotaxime at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefotaxime stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate the Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of blaCTX-M Genes
  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers specific for the blaCTX-M gene group, and nuclease-free water.

  • PCR Amplification:

    • Add the extracted DNA to the PCR master mix.

    • Perform PCR using the following cycling conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 7 minutes.

  • Agarose Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the blaCTX-M gene.

Visualizations

AmpC_Induction_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_gene Gene Regulation PBP PBP Muropeptides Muropeptides (Cell Wall Fragments) PBP->Muropeptides Increased Shedding AmpG AmpG (Permease) Muropeptides->AmpG AnhydroMuropeptides 1,6-Anhydromuropeptides AmpG->AnhydroMuropeptides Transport AmpD AmpD NagZ NagZ UDP_MurNAc UDP-MurNAc- pentapeptide NagZ->UDP_MurNAc Processed Muropeptides AnhydroMuropeptides->NagZ AmpR_Inactive AmpR (Inactive) ampC_promoter ampC promoter AmpR_Inactive->ampC_promoter Represses Transcription AmpR_Active AmpR (Active) AmpR_Active->ampC_promoter Binds & Induces Transcription UDP_MurNAc->AmpR_Active Binds & Activates ampC_gene ampC gene ampC_promoter->ampC_gene AmpC_enzyme AmpC β-lactamase ampC_gene->AmpC_enzyme Translation Hydrolyzed_CTX Hydrolyzed Cefotaxime AmpC_enzyme->Hydrolyzed_CTX Cefotaxime Cefotaxime Cefotaxime->PBP Inhibition Cefotaxime->AmpC_enzyme Hydrolysis UDP_MurNAc_repressor UDP-MurNAc- pentapeptide (Basal Level) UDP_MurNAc_repressor->AmpR_Inactive Binds & Represses

Caption: AmpC β-lactamase induction pathway in the presence of Cefotaxime.

Experimental_Workflow start Start: Cefotaxime-Resistant Bacterial Strain ast Antimicrobial Susceptibility Testing (AST) (MIC/Disk Diffusion) start->ast phenotypic Phenotypic Confirmation (ESBL/AmpC) ast->phenotypic molecular Molecular Detection (PCR for blaCTX-M, etc.) phenotypic->molecular interpretation Data Interpretation molecular->interpretation esbl_positive ESBL Producer interpretation->esbl_positive ESBL Confirmed ampc_positive AmpC Producer interpretation->ampc_positive AmpC Confirmed other_mechanism Other Resistance Mechanism (e.g., PBP mutation, efflux) interpretation->other_mechanism ESBL/AmpC Negative end End: Characterized Resistant Strain esbl_positive->end ampc_positive->end other_mechanism->end

Caption: Workflow for characterizing Cefotaxime resistance in a bacterial strain.

References

How to prevent Cefotaxime precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Cefotaxime in experimental media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed a precipitate in my media after adding Cefotaxime. What is the likely cause?

A1: Cefotaxime precipitation can be attributed to several factors, primarily related to its chemical stability. The most common causes include:

  • Improper pH: Cefotaxime is most stable in a pH range of 5.0 to 7.0.[1][2][3][4][5] Solutions with a pH outside of this range, particularly alkaline conditions (pH > 7.5), can lead to degradation and subsequent precipitation.[1][6]

  • High Temperature: Elevated temperatures accelerate the degradation of Cefotaxime in solution.[7][8] Storing stock solutions or media containing Cefotaxime at room temperature for extended periods can contribute to precipitate formation.

  • Incompatible Media Components: Cefotaxime can interact with certain components in media, leading to precipitation. It is known to be incompatible with aminoglycoside antibiotics and alkaline solutions like sodium bicarbonate.[2][6][9][10][11][12]

  • Concentration: While Cefotaxime is soluble in water, preparing highly concentrated stock solutions that are then diluted into complex media can sometimes lead to localized precipitation if not mixed thoroughly and immediately.

Q2: How can I prevent Cefotaxime from precipitating in my media?

A2: To prevent precipitation, follow these guidelines:

  • pH Control: Ensure the final pH of your media is within the optimal range of 5.0 to 7.0 for Cefotaxime stability.[1][3][4] Avoid using diluents with a pH above 7.5.[1]

  • Temperature Management: Prepare Cefotaxime stock solutions fresh and, if they must be stored, keep them refrigerated (2-8°C) or frozen (-20°C).[3][7] Add Cefotaxime to your media when it is at room temperature or cooler, not while it is still warm from autoclaving.

  • Proper Reconstitution: Reconstitute Cefotaxime powder with sterile, purified water or a compatible buffer within the recommended pH range.[13]

  • Aseptic Technique and Filtration: After adding Cefotaxime to your media, sterile filter the final solution to remove any potential micro-precipitates.

  • Order of Addition: When preparing complex media, add Cefotaxime towards the end of the process, after other components have been dissolved and the pH has been adjusted.

Q3: What are the recommended storage conditions for Cefotaxime powder and stock solutions?

A3: Proper storage is crucial for maintaining the stability of Cefotaxime:

  • Powder: The dry powder should be stored at controlled room temperature (20°C to 25°C or 68°F to 77°F) and protected from light and elevated temperatures.[1][2][14][15]

  • Stock Solutions: The stability of reconstituted Cefotaxime solutions is highly dependent on the storage temperature. Refer to the table below for detailed stability information.

Quantitative Data Summary

The stability of reconstituted Cefotaxime sodium solutions is critical in preventing precipitation. The following table summarizes the stability of Cefotaxime under different storage conditions.

ConcentrationSolvent/DiluentStorage TemperatureStability DurationReference(s)
100 mg/mLWater for Injection25°C (Room Temperature)Up to 24 hours[7]
100 mg/mLWater for Injection5°C (Refrigerated)Up to 5 days[7]
100 mg/mLWater for Injection45°CApproximately 2 hours[7]
1 g in 14 mLSterile Water for Injection22°C or below (Room Temp)24 hours[1][14]
1 g in 14 mLSterile Water for Injection5°C or below (Refrigerated)5 days[1][14]
1 g in 14 mLSterile Water for InjectionFrozen13 weeks[1][14]
50 mg/mL0.9% NaCl in Polypropylene Syringes25°C (Room Temperature)~10% loss in 2 days[5]
50 mg/mL0.9% NaCl in Polypropylene Syringes5°C (Refrigerated)~3% loss in 18 days[5]
10 mg/mLPBS (pH 7.2)Not specifiedRecommended to not store for more than one day[16]

Experimental Protocols

Protocol 1: Preparation of a Cefotaxime Stock Solution (100 mg/mL)

  • Materials:

    • Cefotaxime sodium salt powder

    • Sterile, purified water (e.g., water for injection or cell culture grade water)

    • Sterile conical tube or vial

    • Sterile 0.22 µm syringe filter

  • Procedure: a. In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Cefotaxime sodium powder. b. Add the appropriate volume of sterile, purified water to achieve a final concentration of 100 mg/mL. For example, to prepare 10 mL of stock solution, dissolve 1 g of Cefotaxime powder in 10 mL of water. c. Gently vortex or swirl the vial until the powder is completely dissolved. The solution should be pale yellow and clear.[2][7] d. Sterile filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for long-term storage (up to 13 weeks) or at 2-8°C for short-term use (up to 5 days).[1][7][14]

Protocol 2: Supplementing Cell Culture Media with Cefotaxime

  • Materials:

    • Prepared cell culture medium, cooled to room temperature

    • Cefotaxime stock solution (e.g., 100 mg/mL)

    • Sterile pipettes

  • Procedure: a. Ensure the base cell culture medium is at room temperature. Adding Cefotaxime to warm media can accelerate its degradation. b. Thaw a frozen aliquot of the Cefotaxime stock solution at room temperature or in a 37°C water bath for a short period. c. Under sterile conditions, add the appropriate volume of the Cefotaxime stock solution to the cell culture medium to achieve the desired final concentration (typically 50-250 µg/mL). d. Gently swirl the medium to ensure thorough mixing. e. The supplemented medium is now ready for use. If not used immediately, store at 2-8°C for a limited time, as the stability of Cefotaxime in the complex environment of the media may be reduced.[8]

Visualizations

Cefotaxime_Precipitation_Pathway cluster_factors Contributing Factors cluster_process Degradation Process pH Improper pH (> 7.5 or < 5.0) Degradation Cefotaxime Degradation (Hydrolysis of β-lactam ring) pH->Degradation Temp Elevated Temperature Temp->Degradation Incompatibility Incompatible Components (e.g., Aminoglycosides) Incompatibility->Degradation Concentration High Local Concentration Concentration->Degradation Products Formation of Insoluble Degradation Products Degradation->Products Precipitate Precipitation in Media Products->Precipitate

Caption: Factors leading to Cefotaxime precipitation in media.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_media Media Supplementation Reconstitute 1. Reconstitute Cefotaxime Powder with Sterile Water Filter 2. Sterile Filter (0.22 µm) Reconstitute->Filter Store 3. Aliquot and Store (-20°C or 2-8°C) Filter->Store Add 5. Add Cefotaxime Stock Solution Store->Add Cool 4. Cool Media to Room Temperature Cool->Add Mix 6. Mix Thoroughly Add->Mix Result Stable Cefotaxime-Containing Media (No Precipitation) Mix->Result

Caption: Workflow to prevent Cefotaxime precipitation.

References

Technical Support Center: Enhancing Cefotaxime Efficacy in Biofilm Eradication Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficacy of Cefotaxime in biofilm eradication assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues researchers face when Cefotaxime shows limited efficacy against bacterial biofilms.

Problem Potential Cause Suggested Solution
High Cefotaxime MIC/MBEC values for biofilms compared to planktonic cells. Biofilms possess intrinsic resistance mechanisms, including a protective extracellular polymeric substance (EPS) matrix, reduced metabolic activity, and the presence of persister cells.[1][2][3]- Combine Cefotaxime with a biofilm-disrupting agent. Consider using a chelating agent like EDTA to destabilize the biofilm matrix by sequestering essential cations like calcium and magnesium.[4] - Utilize synergistic antibiotic combinations. Explore the combination of Cefotaxime with other classes of antibiotics that may have different targets within the biofilm.
Inconsistent or non-reproducible biofilm formation in assays. Variability in experimental conditions such as inoculum density, nutrient availability, incubation time, and the surface properties of the microplate can significantly impact biofilm development.- Standardize your protocol. Use a consistent bacterial inoculum concentration (e.g., adjusted to a specific OD600). Ensure uniform incubation conditions (temperature, time, and aeration).[5][6] - Select appropriate growth media. Some media may promote more robust biofilm formation than others.[7]
Cefotaxime appears to enhance biofilm formation at sub-inhibitory concentrations. Some studies have shown that sub-MIC levels of certain antibiotics, including Cefotaxime, can paradoxically induce biofilm formation in specific bacterial strains like Salmonella Typhimurium.[8]- Perform a dose-response curve. Test a wide range of Cefotaxime concentrations, both above and below the MIC, to identify any inductive effects.[8] - Consider alternative therapeutic strategies. If sub-inhibitory concentrations are likely to be encountered in a clinical setting, combination therapies that counteract this effect are crucial.
Limited penetration of Cefotaxime into the biofilm matrix. The dense EPS matrix can act as a physical barrier, binding to and preventing the antibiotic from reaching the embedded bacterial cells.[2][9]- Co-administer enzymes that degrade the EPS matrix. For example, DNase I can be effective against biofilms where extracellular DNA (eDNA) is a major component. - Utilize nanotechnology-based delivery systems. Encapsulating Cefotaxime in nanoparticles, such as chitosan-based nano-antibiotics, can improve its penetration and efficacy against biofilm-forming pathogens.[10]
High levels of Cefotaxime resistance observed despite apparent biofilm disruption. Bacteria within biofilms can upregulate efflux pumps, which actively expel antibiotics from the cell.[3][11][12] This can lead to resistance even if the drug penetrates the biofilm.- Incorporate an Efflux Pump Inhibitor (EPI). Compounds like PAβN and thioridazine have been shown to block efflux pumps, thereby reducing biofilm formation and increasing antibiotic susceptibility.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: Why is Cefotaxime often ineffective against bacterial biofilms when it works well against the same bacteria in a planktonic (free-floating) state?

A: Bacteria within a biofilm undergo significant physiological changes compared to their planktonic counterparts. The biofilm's protective extracellular matrix can limit Cefotaxime's penetration.[2] Furthermore, nutrient and oxygen gradients within the biofilm create microenvironments where bacteria have reduced metabolic activity and growth rates, making them less susceptible to antibiotics like Cefotaxime that target cell wall synthesis.[1][3] The presence of "persister cells," a dormant subpopulation of bacteria, also contributes to the high tolerance of biofilms to antimicrobial agents.[2]

Q2: What are some promising agents to combine with Cefotaxime to enhance its anti-biofilm activity?

A: Several studies have demonstrated synergistic effects when Cefotaxime is combined with other agents:

  • Nanoparticles: Silver nanoparticles (AgNPs), zinc oxide nanoparticles (ZnO-NPs), and bimetallic silver-selenium nanoparticles have shown potent synergistic effects with Cefotaxime in inhibiting biofilm formation.[14][15][16][17] Cefotaxime-loaded chitosan nanoparticles have also demonstrated broad-spectrum anti-biofilm activity.[10]

  • Natural Compounds: Extracts from plants like Lippia multiflora have been shown to enhance the bactericidal effects of Cefotaxime and inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA).[18]

  • Chelating Agents: EDTA can disrupt biofilm integrity by chelating divalent cations essential for the stability of the EPS matrix, thereby increasing the susceptibility of the embedded bacteria to antibiotics.[4][19]

  • Efflux Pump Inhibitors (EPIs): EPIs can restore the efficacy of Cefotaxime by preventing its expulsion from the bacterial cells.[11][12]

Q3: How can I determine the minimum concentration of Cefotaxime needed to eradicate a biofilm?

A: The Minimum Biofilm Eradication Concentration (MBEC) assay is a standard method for this purpose.[20][21] This assay involves growing biofilms on pegs of a specialized lid, exposing these biofilms to a range of antibiotic concentrations, and then determining the concentration at which the bacteria in the biofilm are killed.[20] This is a more clinically relevant measure than the Minimum Inhibitory Concentration (MIC), which is determined for planktonic bacteria.

Q4: Can the active metabolite of Cefotaxime, desacetylcefotaxime, play a role in biofilm eradication?

A: Yes, desacetylcefotaxime is an active metabolite of Cefotaxime with its own antimicrobial activity. It can act additively or synergistically with Cefotaxime, which can lower the overall minimum inhibitory concentrations for various pathogens.[22] When evaluating the efficacy of Cefotaxime in complex in vivo or long-term in vitro models, it is important to consider the contribution of this metabolite to the overall anti-biofilm effect.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing Cefotaxime's anti-biofilm efficacy.

Table 1: Synergistic Effect of Cefotaxime with Nanoparticles on Biofilm Inhibition

Bacterial Strain Agent Combined with Cefotaxime Biofilm Inhibition (%) Reference
S. aureusCefotaxime-incorporated Ag-Se NPs96.09%[16]
E. coliCefotaxime-incorporated Ag-Se NPs98.32%[16]
C. albicansCefotaxime-incorporated Ag-Se NPs95.93%[16]

Table 2: Comparison of Cefotaxime Efficacy on Planktonic vs. Biofilm E. coli

Parameter Observation Reference
MBIC vs. MIC MBIC requires a Cefotaxime concentration that is, on average, a 7-8 times two-fold dilution increase from the MIC.[21][23]
MBEC vs. MBC MBEC requires a Cefotaxime concentration that is, on average, an 8-9 times two-fold dilution increase from the MBC.[21][23]

Experimental Protocols

Protocol 1: Biofilm Formation and Quantification using Crystal Violet Assay

This protocol is adapted from standard methods for assessing biofilm formation in a 96-well plate format.[6][14]

Materials:

  • Overnight bacterial culture

  • Sterile 96-well flat-bottomed polystyrene plates

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Glacial Acetic Acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Dilute the overnight bacterial culture in fresh growth medium to a standardized optical density (e.g., OD600 of 0.1).

  • Biofilm Growth: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours without shaking.[5]

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Destaining: Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 150 µL of the destained solution to a new flat-bottomed plate and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol provides a method to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[20]

Materials:

  • MBEC assay plate (e.g., peg lid system)

  • Overnight bacterial culture

  • Appropriate growth medium

  • Serial dilutions of Cefotaxime (and any synergistic agents)

  • Recovery medium (e.g., sterile broth)

  • Sonicator bath

  • Standard 96-well plates

  • Microplate reader

Procedure:

  • Biofilm Formation: Prepare a standardized bacterial inoculum and add it to a 96-well plate. Place the peg lid into the plate and incubate to allow biofilm formation on the pegs (typically 24 hours at 37°C).[20]

  • Rinsing: Gently remove the peg lid and rinse it in a plate containing sterile PBS to remove planktonic bacteria.

  • Antimicrobial Challenge: Prepare a new 96-well plate containing serial dilutions of Cefotaxime. Place the peg lid with the biofilms into this "challenge plate" and incubate for a specified period (e.g., 24 hours).

  • Rinsing: Remove the peg lid from the challenge plate and rinse again in PBS.

  • Biofilm Dislodging: Place the peg lid into a new 96-well plate containing recovery medium. Sonicate the plate to dislodge the biofilm bacteria from the pegs into the recovery medium.[20]

  • Recovery and Growth: Remove the peg lid and cover the recovery plate with a standard lid. Incubate for 24 hours to allow any surviving bacteria to grow.

  • MBEC Determination: Measure the optical density (e.g., at 650 nm) of the wells in the recovery plate. The MBEC is the lowest concentration of Cefotaxime that results in no bacterial growth (i.e., no turbidity) in the recovery medium.[20]

Visualizations

Experimental_Workflow_MBEC_Assay cluster_0 Biofilm Growth cluster_1 Antimicrobial Challenge cluster_2 Recovery & Analysis Inoculum Inoculum Biofilm_Formation Biofilm Formation (on Peg Lid) Inoculum->Biofilm_Formation Rinse1 Rinse Planktonic Cells Biofilm_Formation->Rinse1 Challenge Incubate with Cefotaxime Dilutions Rinse1->Challenge Rinse2 Rinse Antibiotic Challenge->Rinse2 Sonication Sonicate Pegs in Recovery Medium Rinse2->Sonication Incubate_Recovery Incubate for Bacterial Growth Sonication->Incubate_Recovery Read_OD Measure OD650 (Determine MBEC) Incubate_Recovery->Read_OD

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.

Signaling_Pathway_Biofilm_Resistance cluster_Matrix EPS Matrix Barrier cluster_Cellular Cellular Mechanisms Cefotaxime Cefotaxime Biofilm Bacterial Cell in Biofilm Cefotaxime->Biofilm Penetrates Matrix Penetration_Block Reduced Penetration Cefotaxime->Penetration_Block Efflux_Pump Efflux Pump Activation Biofilm->Efflux_Pump Activates Reduced_Metabolism Reduced Metabolism (Persister Cells) Biofilm->Reduced_Metabolism Induces Penetration_Block->Biofilm Limited Access Efflux_Pump->Cefotaxime Expels Drug Reduced_Metabolism->Cefotaxime Reduces Efficacy

Caption: Key mechanisms of Cefotaxime resistance in bacterial biofilms.

References

Cefotaxime Degradation Product Interference: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with cefotaxime degradation product interference in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of cefotaxime?

A1: Cefotaxime is susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light.[1] The primary degradation pathways involve the cleavage of the beta-lactam nucleus and the deacetylation of the side chain.[2] Common degradation products include:

  • Desacetylcefotaxime: Formed by the de-esterification at the C-3 position.[3]

  • Anti-isomer of cefotaxime: Generated through photoisomerization upon exposure to UV light.[4]

  • Lactone derivative: Formed from the deacetylated derivative in highly acidic media.[2]

  • Polymerized impurities: Can form in concentrated solutions and may induce allergic reactions.[5]

Q2: How can cefotaxime degradation affect my analytical results?

A2: Cefotaxime degradation can significantly impact analytical results by introducing interfering substances. This can lead to:

  • Underestimation of antibacterial activity: Degradation during in vitro microbiological susceptibility tests can lead to an underestimation of the compound's true antibacterial potency.[6]

  • Inaccurate quantification: Co-elution of degradation products with the parent drug in chromatographic assays can lead to an overestimation of the cefotaxime concentration.

  • Spectral overlap: The UV spectra of cefotaxime and its degradation products can overlap, making accurate quantification by UV-VIS spectrophotometry challenging without the use of chemometric methods.[7][8]

Q3: At what pH is cefotaxime most stable?

A3: Cefotaxime exhibits maximum stability in the pH range of 4.5 to 6.5.[3] In this range, degradation is primarily catalyzed by the solvent. At a pH below 3.4, the degradation is acid-catalyzed, while at a pH above 6.2, the degradation is base-catalyzed.[3]

Troubleshooting Guides

HPLC Assays

Problem: I am seeing an unexpected peak in my chromatogram.

Possible Causes and Solutions:

  • Sample Degradation: Cefotaxime may have degraded after sample preparation.

    • Solution: Prepare fresh samples and analyze them immediately. If samples need to be stored, keep them at 2-8°C and perform a stability study of the solution to determine the acceptable storage duration.

  • Mobile Phase Contamination: Impurities in the mobile phase can appear as ghost peaks, especially in gradient elution.[9][10]

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use. Running a blank injection of just the mobile phase can help identify if it is the source of the contamination.[10]

  • Carryover from Previous Injection: Residual sample from a previous injection can appear in the current chromatogram.[11]

    • Solution: Implement a robust needle wash protocol in your autosampler, using a strong solvent to clean the needle and injection port between injections.[9]

Problem: A new peak is co-eluting with my main cefotaxime peak.

Possible Causes and Solutions:

  • Inadequate Chromatographic Resolution: The current HPLC method may not be sufficient to separate cefotaxime from a specific degradation product.

    • Solution: Modify the mobile phase composition. For reversed-phase HPLC, adjusting the organic solvent-to-buffer ratio or changing the pH of the aqueous phase can alter the retention times and improve separation. Trying a different organic modifier (e.g., methanol instead of acetonitrile) may also be effective.

    • Solution: Change the column. A column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency can improve resolution.

Problem: My cefotaxime peak is showing tailing or broadening.

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.[9]

    • Solution: Reduce the injection volume or dilute the sample.[9]

  • Column Degradation: The performance of the HPLC column can deteriorate over time.

    • Solution: Try flushing the column according to the manufacturer's instructions. If performance does not improve, replace the column.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a competing base or acid to the mobile phase can also help reduce secondary interactions.

Spectrophotometric Assays

Problem: My absorbance readings are not consistent or are higher than expected.

Possible Causes and Solutions:

  • Spectral Overlap: Cefotaxime and its degradation products have overlapping UV spectra.[7][8] If your sample has degraded, the degradation products will contribute to the total absorbance, leading to inaccurate results.

    • Solution: Use a stability-indicating chromatographic method (like HPLC or HPTLC) to separate cefotaxime from its degradation products before quantification.

    • Solution: If using UV-VIS spectrophotometry is necessary, consider employing multivariate chemometric methods such as Classical Least Squares (CLS) or Principal Component Regression (PCR) to resolve the spectral overlap.[7]

Quantitative Data Summary

The following table summarizes the degradation of cefotaxime under different conditions as reported in the literature.

ConditionAssay MethodTimeTemperatureDegradation (%)Reference
Mueller-Hinton BrothHPLC24 hours37°C44.7%[12]
Aqueous SolutionHPLC24 hours25°C8%[12]
Aqueous SolutionHPLC24 hours45°C28%[12]
In vitro test systemsHPLC18 hoursNot specified20-30%[6]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for developing and validating stability-indicating methods.[13] Here is a general protocol for the forced degradation of cefotaxime:

  • Acidic Degradation:

    • Dissolve cefotaxime in 0.5 N HCl.

    • Heat the solution in a boiling water bath under reflux for 1 hour.

    • Cool the solution and neutralize it with 0.5 N NaOH.[7]

  • Alkaline Degradation:

    • Dissolve cefotaxime in 0.5 N NaOH.

    • Heat the solution in a boiling water bath under reflux for 1 hour.

    • Cool the solution and neutralize it with 0.5 N HCl.[7]

  • Oxidative Degradation:

    • Dissolve cefotaxime in a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a specified period (e.g., 15 minutes).

  • Thermal Degradation:

    • Expose a solid sample of cefotaxime to dry heat in an oven at a specified temperature and duration.

    • Alternatively, heat a solution of cefotaxime under reflux.

  • Photolytic Degradation:

    • Expose a solution of cefotaxime to UV light (e.g., 254 nm) for a specified duration.[4]

After each degradation condition, the samples should be analyzed by a suitable analytical method, such as HPLC, to identify and quantify the degradation products.

Stability-Indicating HPTLC Method

This protocol describes a High-Performance Thin-Layer Chromatography (HPTLC) method for the analysis of cefotaxime and its degradation products.[14]

  • Sample Preparation: Dissolve the cefotaxime sample in a suitable solvent to achieve a known concentration.

  • Chromatography:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Mobile Phase: A mixture of ethyl acetate, acetone, water, and acetic acid (e.g., in a ratio of 10:5:3:2 v/v/v/v).

    • Application: Apply the sample solutions as bands on the HPTLC plate.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Drying: Dry the plate after development.

  • Detection:

    • Scan the dried plate using a TLC scanner at a suitable wavelength (e.g., 254 nm).

    • Quantify the spots by measuring their peak areas.

Visualizations

Troubleshooting_Unexpected_Peaks start Unexpected Peak Observed in Chromatogram check_blank Inject a mobile phase blank start->check_blank is_peak_present Is the peak present? check_blank->is_peak_present check_sample_prep Review sample preparation and storage is_peak_present->check_sample_prep No mobile_phase_issue Contaminated Mobile Phase is_peak_present->mobile_phase_issue Yes is_degradation_likely Is degradation likely? check_sample_prep->is_degradation_likely troubleshoot_carryover Troubleshoot autosampler carryover is_degradation_likely->troubleshoot_carryover No degradation_issue Sample Degradation Product is_degradation_likely->degradation_issue Yes carryover_issue System Carryover troubleshoot_carryover->carryover_issue

Caption: Troubleshooting workflow for unexpected peaks in HPLC.

Cefotaxime_Degradation_Pathway Cefotaxime Cefotaxime Deacetylcefotaxime Desacetylcefotaxime Cefotaxime->Deacetylcefotaxime Deacetylation (pH, temp) Anti_isomer Anti-isomer Cefotaxime->Anti_isomer UV Light Beta_lactam_cleavage β-lactam cleavage products Cefotaxime->Beta_lactam_cleavage Hydrolysis (pH, temp) Lactone Lactone Derivative Deacetylcefotaxime->Lactone Acidic conditions

Caption: Major degradation pathways of cefotaxime.

References

Technical Support Center: Cefotaxime Dosage in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers on adjusting Cefotaxime dosage in animal models with renal impairment. The following information is intended to serve as a starting point for experimental design, as direct, validated dosage regimens for various animal models are not widely published. The principles are derived from human clinical data and general pharmacokinetic considerations.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to adjust Cefotaxime dosage in animal models with renal impairment?

A1: Cefotaxime is primarily eliminated from the body by the kidneys through both glomerular filtration and tubular secretion.[1][2] In a subject with renal impairment, the clearance of Cefotaxime is significantly reduced, leading to a longer half-life and accumulation of the drug and its metabolites in the bloodstream.[3][4][5] This increased exposure can lead to dose-dependent toxicity, including potential neurotoxicity (e.g., convulsions) and other adverse effects, which could confound experimental results or harm the animal.[3][6]

Q2: How can I assess the level of renal impairment in my animal model?

A2: The most common method is to measure serum creatinine (SCr) and blood urea nitrogen (BUN). While BUN can be influenced by other factors, a significant increase in SCr is a more direct indicator of declining glomerular filtration. For a more quantitative assessment, you can calculate an estimated creatinine clearance (CrCl), which provides a better correlation for dosage adjustments. While the Cockcroft-Gault or Schwartz equations are used in humans, you may need to use formulas specifically validated for your animal model or establish a baseline and measure changes from there.[7][8]

Q3: Are there established Cefotaxime dosage guidelines for renally impaired rats or mice?

A3: Currently, there are no universally established and published Cefotaxime dosage guidelines specifically for rodent models with varying degrees of renal failure. Researchers typically need to extrapolate from human dosage adjustment guidelines and conduct pilot or dose-finding studies in their specific animal model. The provided tables summarizing human data can serve as a starting point for these extrapolations.[5][9]

Q4: What is a reasonable starting point for reducing the Cefotaxime dose in a severely impaired animal?

A4: Based on human clinical practice, for patients with a creatinine clearance below 20 mL/min, the standard Cefotaxime dose is often reduced by 50%.[5][7][9] This serves as a logical and conservative starting point for your dose-finding studies in animal models exhibiting severe renal dysfunction. Subsequent adjustments should be based on therapeutic efficacy and tolerance in your specific experimental context.

Q5: Besides dose reduction, what other adjustments to the dosing regimen should I consider?

A5: In addition to reducing the dose amount, extending the dosing interval is another common strategy. For example, a drug typically administered every 8 hours might be changed to every 12 or 24 hours in the presence of severe renal impairment.[6] The choice between reducing the dose, extending the interval, or a combination of both will depend on the desired pharmacokinetic profile (e.g., maintaining a certain peak concentration vs. a steady trough concentration).

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Animal Mortality or Severe Morbidity Cefotaxime overdose due to reduced renal clearance.Immediately review your dosage calculation. For future cohorts, start with a 50% dose reduction from your standard dose for severely impaired animals and perform a dose-escalation study. Ensure your model of renal impairment is consistent and reproducible.
Lack of Therapeutic Effect Underdosing of Cefotaxime.If the animals tolerate the initial dose well but the infection is not resolving, consider a modest dose increase or shortening the dosing interval. Therapeutic drug monitoring (if available) can help confirm if plasma concentrations are within the target range.
High Variability in Experimental Outcomes Inconsistent levels of renal impairment across animals.Ensure your surgical or chemical method for inducing renal failure is highly standardized.[10][11][12] Stratify animals into groups based on baseline serum creatinine levels to reduce variability in drug clearance.
Confounding Pathological Findings (e.g., in kidney tissue) It can be difficult to distinguish between pathology caused by the induced renal disease model versus potential nephrotoxicity from the drug itself or other substances.Always include a control group of renally impaired animals that receive a vehicle/saline instead of Cefotaxime. This will help differentiate the effects of the disease model from any potential effects of the treatment.

Data Summary Tables

Table 1: Human-Based Cefotaxime Dosage Adjustment Recommendations for Renal Impairment

Creatinine Clearance (CrCl)Recommended Dose Adjustment (as a starting point for animal studies)Dosing Interval Adjustment SuggestionReference
> 50 mL/minNo dosage adjustment necessary.Standard Interval[6]
10-50 mL/minAdminister 75% of the standard dose.Standard or slightly extended interval (e.g., q8-12h).[6]
< 10-20 mL/minAdminister 50% of the standard dose.Extend interval (e.g., q12-24h).[5][6][7]
HemodialysisAdminister 50% of the standard dose.Dose after dialysis session on dialysis days.[6][9]

Note: These recommendations are extrapolated from human data and must be validated in the specific animal model.

Table 2: Common Experimental Models of Renal Impairment

Model TypeMethodKey FeaturesReference
Acute Kidney Injury (AKI) Ischemia-Reperfusion (I/R) Injury: Bilateral clamping of renal pedicles.Mimics AKI from hypotension or surgery; severity is time-dependent.[12][13]
Nephrotoxic Agent: Single high-dose injection of cisplatin or gentamicin.Simulates drug-induced AKI; can have extra-renal effects.[11][14]
Chronic Kidney Disease (CKD) 5/6 Nephrectomy (Ablation): Surgical removal of one kidney and ligation of arteries of the other.Progressive decline in renal function over weeks.[10][11]
Nephrotoxic Agent: Repeated low-dose injections of a nephrotoxin like adenine.Induces tubulointerstitial inflammation and fibrosis.[11]

Detailed Experimental Protocols

Protocol 1: Induction of AKI via Cisplatin Administration in Rats

  • Animal Preparation: Acclimatize male Wistar rats (200-250g) for at least one week with free access to food and water.

  • Baseline Measurement: Collect blood samples via tail vein to determine baseline serum creatinine (SCr) and blood urea nitrogen (BUN) levels.

  • Induction of AKI: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5-7 mg/kg. This dose is known to induce significant AKI.[14]

  • Confirmation of Renal Impairment: At 72 hours post-cisplatin injection, collect another blood sample to measure SCr and BUN. A significant elevation (typically >3-4 fold increase in SCr) confirms the establishment of the renally impaired model.

  • Initiation of Cefotaxime Dosing Study: Once renal impairment is confirmed, stratify animals into groups for a dose-finding study (e.g., Vehicle control, Standard Cefotaxime dose, 50% reduced dose, 75% reduced dose).

  • Monitoring: Monitor animals daily for clinical signs of distress, and collect blood samples at specified time points to assess drug levels and renal function markers throughout the treatment period.

Protocol 2: Cefotaxime Dose Adjustment Pilot Study

  • Establish Model: Induce renal impairment in a cohort of animals using a standardized method (e.g., Protocol 1).

  • Group Allocation: Divide the renally impaired animals into at least four groups:

    • Group 1: Vehicle Control (receives saline or appropriate vehicle).

    • Group 2: "Standard Dose" (receives the Cefotaxime dose you would use in a healthy animal).

    • Group 3: "50% Dose" (receives half of the standard dose).

    • Group 4: "25% Dose" (receives a quarter of the standard dose).

  • Drug Administration: Administer the assigned Cefotaxime dose (or vehicle) at the standard frequency (e.g., every 12 hours) for a predetermined duration (e.g., 3-5 days).

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • If possible, collect sparse blood samples at different time points (e.g., 1, 4, 8, 12 hours post-dose) to determine the drug's pharmacokinetic profile (half-life, peak concentration).

    • Monitor the therapeutic endpoint (e.g., bacterial load in an infection model).

  • Toxicity Assessment: Monitor animals for adverse effects and perform terminal blood collection for renal and hepatic function tests.

  • Dose Selection: Analyze the data to identify the dose that provides therapeutic efficacy with the least amount of toxicity. This becomes the adjusted dose for your main experiment.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Development cluster_dosing Phase 2: Dose Adjustment Study cluster_analysis Phase 3: Final Dose Selection acclimatize Animal Acclimatization baseline Baseline Blood Sample (Serum Creatinine) acclimatize->baseline stratify Stratify Animals into Dosing Groups induce_ri Induce Renal Impairment (e.g., Cisplatin Injection) baseline->induce_ri confirm_ri Confirm Renal Impairment (72h Blood Sample) induce_ri->confirm_ri confirm_ri->stratify administer Administer Cefotaxime (Vehicle, Full, Reduced Doses) stratify->administer select_dose Select Optimal Adjusted Dose monitor Monitor Efficacy & Toxicity administer->monitor pk_pd PK/PD Analysis monitor->pk_pd pk_pd->select_dose

Caption: Experimental workflow for determining an adjusted Cefotaxime dose.

logical_relationship renal_function Renal Function drug_clearance Cefotaxime Clearance renal_function->drug_clearance directly affects half_life Cefotaxime Half-Life drug_clearance->half_life inversely affects toxicity_risk Risk of Accumulation & Toxicity half_life->toxicity_risk increases dose_adjustment Required Dose Adjustment toxicity_risk->dose_adjustment necessitates

Caption: Relationship between renal function and Cefotaxime dose adjustment.

References

Technical Support Center: Minimizing Cefotaxime Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cefotaxime in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of Cefotaxime observed in animal studies?

A1: The most frequently reported side effects in animal models include nephrotoxicity, hepatotoxicity, hematological changes, gut dysbiosis, and neurotoxicity.[1][2][3] Local reactions at the injection site, such as pain and inflammation, are also common.[1][4]

Q2: Is Cefotaxime considered a highly toxic antibiotic in preclinical studies?

A2: Toxicologic studies generally indicate that Cefotaxime is well-tolerated by animals, and it is difficult to demonstrate acute toxicity.[1][4] However, subacute and chronic administration can lead to the side effects mentioned above.[1][4]

Q3: Can Cefotaxime be co-administered with other drugs?

A3: In animal studies, Cefotaxime is generally well-tolerated when combined with furosemide, gentamicin, lidocaine, or probenecid.[1][4] However, caution is advised as concurrent use with other nephrotoxic agents may potentiate kidney damage.

Q4: Are there any known effects of Cefotaxime on fertility and reproduction in animal models?

A4: Studies in animals have shown that Cefotaxime was not mutagenic and had no observed effects on fertility or teratology at the concentrations studied.[1][4]

Troubleshooting Guides

Issue 1: Signs of Nephrotoxicity

Symptoms:

  • Elevated serum creatinine and Blood Urea Nitrogen (BUN) levels.

  • Histopathological changes in the kidney, such as tubular necrosis and degeneration.[5][6]

  • Changes in urine output and composition.

Possible Causes:

  • High dosage or prolonged administration of Cefotaxime.

  • Pre-existing renal impairment in the animal model.

  • Concomitant use of other nephrotoxic drugs.

Solutions:

  • Dose Adjustment: Reduce the dosage of Cefotaxime based on preliminary dose-ranging studies.

  • Co-administration with Antioxidants: Consider co-administration of antioxidants like Vitamin C. Studies have shown that Vitamin C can ameliorate the histopathological changes in the kidney induced by Cefotaxime.

  • Hydration: Ensure adequate hydration of the animals.

  • Monitoring: Regularly monitor renal function parameters (serum creatinine, BUN) throughout the study.

Issue 2: Signs of Hepatotoxicity

Symptoms:

  • Elevated serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).[2][7]

  • Histopathological evidence of liver damage, including hepatocyte necrosis, inflammation, and fatty changes.[5][6]

  • Changes in serum albumin and total protein levels.[2]

Possible Causes:

  • High-dose or long-term Cefotaxime treatment.

  • Underlying liver conditions in the animal model.

Solutions:

  • Dose Optimization: Determine the minimum effective dose of Cefotaxime to minimize liver strain.

  • Hepatoprotective Agents: Investigate the co-administration of hepatoprotective agents. For instance, geranium oil has been shown to mitigate Cefotaxime-induced hepatotoxicity in rats.[2]

  • Biochemical Monitoring: Regularly monitor liver function tests (ALT, AST, ALP) and serum protein levels.

Issue 3: Gut Dysbiosis and Diarrhea

Symptoms:

  • Diarrhea or loose stools.

  • Changes in the composition of the gut microbiota, often characterized by a decrease in beneficial bacteria like Lactobacillus and Bifidobacterium.[8][9]

  • Cecal enlargement in rats and mice.[1][4]

Possible Causes:

  • Disruption of the normal gut flora by the broad-spectrum activity of Cefotaxime.

Solutions:

  • Probiotic Supplementation: Co-administer probiotic strains, such as Lactobacillus and Bifidobacterium, to help maintain a healthy gut microbiome.[8][9] Probiotics can help prevent antibiotic-associated diarrhea by stabilizing the gut microbiota.[8]

  • Fecal Microbiota Transplantation (FMT): In severe cases, FMT from healthy donors can be considered to restore a balanced gut microbial community.

Issue 4: Neurotoxicity

Symptoms:

  • Convulsions, particularly with intrathecal or suboccipital injections.[1][4]

  • Altered locomotor activity and behavior.[10]

  • Encephalopathy, myoclonus, and seizures have been reported with cephalosporins.[11]

Possible Causes:

  • High concentrations of Cefotaxime in the central nervous system.

  • Inhibition of GABAergic neurotransmission.[10]

Solutions:

  • Route of Administration: Avoid direct administration into the central nervous system unless experimentally required.

  • Dose Reduction: Use the lowest effective dose to minimize systemic exposure and potential CNS penetration.

  • Neurological Monitoring: Closely observe animals for any abnormal neurological signs.

Quantitative Data Summary

Table 1: Effect of Cefotaxime on Renal Function Markers in Rats

ParameterControl GroupCefotaxime (90 mg/kg)Cefotaxime (180 mg/kg)
Creatinine (mg/dL) 0.62 ± 0.031.14 ± 0.051.42 ± 0.06
Urea (mg/dL) 25.3 ± 1.248.7 ± 2.161.5 ± 2.8
Sodium (mEq/L) 140.1 ± 2.5148.3 ± 3.1152.6 ± 3.5
Potassium (mEq/L) 4.2 ± 0.25.1 ± 0.35.8 ± 0.4
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. (Adapted from Soliman et al., 2015)

Table 2: Effect of Cefotaxime on Liver Function Markers in Rats

ParameterControl GroupCefotaxime (90 mg/kg)Cefotaxime (180 mg/kg)
AST (U/L) 45.8 ± 2.182.4 ± 3.5105.2 ± 4.1
ALT (U/L) 30.2 ± 1.558.1 ± 2.475.9 ± 3.2
Total Bilirubin (mg/dL) 0.41 ± 0.020.82 ± 0.041.15 ± 0.06
Albumin (g/dL) 3.8 ± 0.12.9 ± 0.12.5 ± 0.1
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. (Adapted from Soliman et al., 2015)

Experimental Protocols

Protocol 1: Induction and Assessment of Cefotaxime-Induced Nephrotoxicity and Hepatotoxicity in Rats

1. Animal Model:

  • Male Wistar rats (200-250 g).

2. Experimental Groups:

  • Group 1 (Control): Intramuscular (IM) injection of normal saline.

  • Group 2 (CTX-Low Dose): IM injection of Cefotaxime (90 mg/kg body weight) twice daily for 7 days.[7]

  • Group 3 (CTX-High Dose): IM injection of Cefotaxime (180 mg/kg body weight) twice daily for 7 days.[7]

  • Group 4 (CTX + Antioxidant): Co-administration of Cefotaxime (180 mg/kg) and Vitamin C (100 mg/kg, intraperitoneally) daily for 14 days.

3. Procedure:

  • Administer the respective treatments for the specified duration.

  • At the end of the treatment period, collect blood samples via cardiac puncture for biochemical analysis.

  • Euthanize the animals and collect kidney and liver tissues for histopathological examination.

4. Biochemical Analysis:

  • Measure serum levels of creatinine, BUN, ALT, AST, ALP, total bilirubin, and albumin using standard assay kits.

5. Histopathological Examination:

  • Fix kidney and liver tissues in 10% neutral buffered formalin.

  • Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope for pathological changes.

Protocol 2: Mitigation of Cefotaxime-Induced Gut Dysbiosis with Probiotics in Mice

1. Animal Model:

  • Male C57BL/6 mice (8-10 weeks old).

2. Experimental Groups:

  • Group 1 (Control): Oral gavage with sterile phosphate-buffered saline (PBS).

  • Group 2 (CTX): Oral gavage with Cefotaxime (100 mg/kg) once daily for 5 days.

  • Group 3 (CTX + Probiotics): Oral gavage with a probiotic mixture (e.g., Lactobacillus rhamnosus and Bifidobacterium animalis at 10^9 CFU/strain) 2 hours before Cefotaxime administration for 5 days.

3. Procedure:

  • Administer the treatments as described above.

  • Collect fecal samples at baseline and at the end of the treatment period.

  • Monitor for signs of diarrhea daily.

4. Analysis of Gut Microbiota:

  • Extract bacterial DNA from fecal samples.

  • Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.

Visualizations

Cefotaxime_Oxidative_Stress_Pathway CTX Cefotaxime ROS Reactive Oxygen Species (ROS) CTX->ROS induces Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Cellular_Defense Enhanced Cellular Defense & Tissue Protection Nrf2->Cellular_Defense promotes HSP70 Heat Shock Protein 70 (HSP70) ARE->HSP70 upregulates HSP70->Cellular_Defense leads to

Caption: Cefotaxime-induced oxidative stress and Nrf2 activation pathway.

Cefotaxime_Neurotoxicity_Pathway CTX Cefotaxime GABA_R GABA-A Receptor CTX->GABA_R inhibits Glutamate_R Glutamate Receptor (e.g., NMDA) CTX->Glutamate_R may potentiate GABA_Inhibition Decreased GABAergic Inhibition GABA_R->GABA_Inhibition leads to Neuronal_Exc Increased Neuronal Excitability GABA_Inhibition->Neuronal_Exc Glutamate_Excitotoxicity Glutamate Excitotoxicity Neuronal_Exc->Glutamate_Excitotoxicity potentiates Neurotoxicity Neurotoxicity (Seizures, Encephalopathy) Neuronal_Exc->Neurotoxicity Glutamate_R->Glutamate_Excitotoxicity mediates Glutamate_Excitotoxicity->Neurotoxicity

Caption: Proposed mechanism of Cefotaxime-induced neurotoxicity.

Experimental_Workflow_Toxicity_Assessment Animal_Model Animal Model (Rats/Mice) Grouping Experimental Groups (Control, CTX, CTX + Treatment) Animal_Model->Grouping Treatment Cefotaxime Administration (with/without mitigating agent) Grouping->Treatment Monitoring Daily Observation (Clinical Signs, Behavior) Treatment->Monitoring Sample_Collection Sample Collection (Blood, Tissues, Feces) Monitoring->Sample_Collection Biochem Biochemical Analysis (e.g., ALT, AST, Creatinine) Sample_Collection->Biochem Histo Histopathological Examination Sample_Collection->Histo Microbiota Gut Microbiota Analysis (16S rRNA) Sample_Collection->Microbiota Data_Analysis Data Analysis & Interpretation Biochem->Data_Analysis Histo->Data_Analysis Microbiota->Data_Analysis

Caption: General experimental workflow for assessing Cefotaxime toxicity.

References

Cefotaxime purification techniques for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of cefotaxime for research purposes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your purification experiments in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
Why is there poor peak resolution or peak tailing in my reversed-phase HPLC chromatogram? 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Incompatible mobile phase composition. 4. Column overloading.1. Adjust the mobile phase pH. A pH of 6.25 has been shown to be effective for separating cefotaxime and its related substances[1]. 2. Flush the column with a strong solvent or replace the column if necessary. A Waters XBridge Shield RP18 column (4.6 mm × 250 mm, 5 μm) is a suitable choice[1]. 3. Optimize the mobile phase composition. A common mobile phase consists of a buffer (e.g., ammonium acetate or sodium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol[1][2]. 4. Reduce the sample concentration or injection volume.
My cefotaxime sample is degrading during purification. What can I do to minimize this? 1. Exposure to high temperatures. 2. Inappropriate pH of solutions. 3. Prolonged exposure to light. 4. Presence of certain metal ions.1. Maintain low temperatures throughout the purification process. Cefotaxime is more stable at lower temperatures, with storage at 5°C showing stability for up to 5 days[3][4]. For long-term storage, -70°C is recommended[5]. 2. Work with buffers in a pH range of 4.5 to 6.5 to improve stability[6]. 3. Protect all solutions containing cefotaxime from light[7]. 4. Use high-purity solvents and reagents to avoid metal contamination.
I am observing unexpected impurities in my final product. What are they and how can I remove them? 1. Degradation products (e.g., desacetylcefotaxime). 2. Polymer formation (dimers, trimers). 3. Residual solvents or reagents from synthesis.1. Optimize purification parameters (e.g., pH, temperature) to prevent degradation. Preparative HPLC can be used to isolate and remove these impurities[8]. 2. Polymer impurities can be separated using techniques like preparative reversed-phase HPLC[9][10]. 3. Ensure proper washing and drying steps in the purification protocol. Crystallization is an effective method for removing residual solvents[11].
The yield of my purified cefotaxime is very low after crystallization. How can I improve it? 1. Suboptimal solvent system. 2. Incorrect crystallization temperature. 3. Loss of product during filtration and washing.1. Optimize the solvent/anti-solvent ratio. A water-containing system with organic solvents like ethanol and acetone for precipitation has been reported to give good yields[11]. 2. Control the crystallization temperature. A gradual decrease in temperature can improve crystal growth and yield[11]. 3. Minimize the volume of washing solvent and ensure it is ice-cold to reduce dissolution of the crystals.
My purified cefotaxime solution is colored. Is this a problem? 1. Degradation of the cefotaxime molecule. 2. Presence of colored impurities.1. A pale yellow to reddish-yellow color can indicate degradation[3]. The color grade is related to the impurity profile[12]. 2. Further purification by chromatography or recrystallization may be necessary to remove the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying cefotaxime for research purposes?

A1: The most common methods for purifying cefotaxime are high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, and crystallization.[13][14] Preparative HPLC is often used for isolating cefotaxime from its impurities.[8][9] Crystallization is effective for obtaining a highly pure solid form and for removing residual solvents.[11]

Q2: What type of HPLC column is recommended for cefotaxime purification?

A2: A reversed-phase C18 column is frequently used for the separation of cefotaxime and its impurities.[1][15] For example, a Waters XBridge Shield RP18 column (4.6 mm × 250 mm, 5 μm) has been successfully used.[1]

Q3: What are typical mobile phases for reversed-phase HPLC purification of cefotaxime?

A3: Typical mobile phases consist of a buffer and an organic solvent. Common buffers include ammonium acetate or phosphate buffers, with the pH adjusted to around 6.25.[1][9] The organic component is usually acetonitrile or methanol. Gradient elution is often employed to achieve good separation of impurities.[1][9]

Q4: How can I monitor the purity of my cefotaxime sample?

A4: The purity of cefotaxime can be monitored using analytical reversed-phase HPLC with UV detection, typically at a wavelength of 254 nm or 233 nm.[16][17] High-performance thin-layer chromatography (HPTLC) can also be used as a stability-indicating method.[3][4]

Q5: What are the known impurities of cefotaxime?

A5: Known impurities of cefotaxime include degradation products, isomers, and polymers (dimers and trimers).[1][8][9][10][18] Some specific impurities that have been identified are cefotaxime open ring lactone and various related compounds formed during synthesis or degradation.[18]

Q6: What are the optimal storage conditions for purified cefotaxime?

A6: For short-term storage, solutions of cefotaxime are most stable at 5°C, maintaining stability for up to 5 days.[3][4] For long-term storage, it is recommended to store cefotaxime at -70°C.[5] It is also crucial to protect cefotaxime from light.[7]

Q7: Can ion-exchange chromatography be used for cefotaxime purification?

A7: Yes, ion-exchange chromatography can be used for the purification of charged molecules like cefotaxime.[19][20][21] Anion-exchange extraction has been successfully used to separate cefotaxime from serum proteins.[22][23]

Experimental Protocols

Preparative Reversed-Phase HPLC for Cefotaxime Purification

This protocol is a general guideline for the purification of cefotaxime from a crude mixture containing impurities.

1. Sample Preparation:

  • Dissolve the crude cefotaxime sample in the initial mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: A preparative C18 reversed-phase column.

  • Mobile Phase A: 20 mmol·L⁻¹ ammonium acetate in water, pH adjusted to 6.25[1].

  • Mobile Phase B: 20 mmol·L⁻¹ ammonium acetate in a methanol/water mixture (e.g., 60:40 v/v), pH adjusted to 6.25[1].

  • Gradient Elution: A gradient program should be developed to effectively separate cefotaxime from its impurities. An example gradient could be:

    • 0-10 min: 10% B

    • 10-40 min: 10-90% B (linear gradient)

    • 40-45 min: 90% B (isocratic)

    • 45-50 min: 90-10% B (linear gradient)

    • 50-60 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: Optimize based on the column dimensions.

  • Detection: UV at 254 nm.

  • Injection Volume: Dependent on the column size and sample concentration.

3. Fraction Collection:

  • Collect fractions corresponding to the cefotaxime peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

4. Post-Purification Processing:

  • Pool the pure fractions.

  • Remove the organic solvent (e.g., methanol) using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain pure cefotaxime as a solid.

Quantitative Data Summary

Table 1: HPLC Parameters for Cefotaxime Analysis

ParameterValueReference(s)
Column Waters XBridge Shield RP18 (4.6 mm × 250 mm, 5 μm)[1]
Mobile Phase A 20 mmol·L⁻¹ ammonium acetate (pH 6.25)-methanol (92:8)[1]
Mobile Phase B 20 mmol·L⁻¹ ammonium acetate-methanol (60:40) (pH 6.25)[1]
Flow Rate 1.0 mL·min⁻¹[1]
Detection Wavelength 254 nm[16]
Column Temperature 30°CNot explicitly stated but a common practice
Injection Volume 20 µL[16]

Table 2: Stability of Cefotaxime Sodium (100mg/ml)

TemperatureDuration of Stability (>90% initial concentration)Reference(s)
45°C2 hours[3][4]
25°C24 hours[3][4]
5°C5 days[3][4]

Visualizations

Experimental_Workflow_HPLC_Purification cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Purity Analysis cluster_post_proc Post-Purification dissolve Dissolve Crude Cefotaxime filter_sample Filter Sample (0.45 µm) dissolve->filter_sample hplc_injection Inject Sample filter_sample->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution fraction_collection Collect Fractions gradient_elution->fraction_collection analytical_hplc Analyze Fractions by Analytical HPLC fraction_collection->analytical_hplc pool_fractions Pool Pure Fractions analytical_hplc->pool_fractions rotoevaporation Remove Organic Solvent pool_fractions->rotoevaporation lyophilization Lyophilize rotoevaporation->lyophilization pure_cefotaxime Pure Cefotaxime lyophilization->pure_cefotaxime

Caption: Workflow for the purification of cefotaxime using preparative HPLC.

Troubleshooting_Logic cluster_problems Identify the Issue cluster_causes_resolution Potential Causes cluster_solutions Corrective Actions start Problem Encountered poor_resolution Poor HPLC Resolution start->poor_resolution degradation Sample Degradation start->degradation low_yield Low Crystallization Yield start->low_yield mobile_phase Incorrect Mobile Phase poor_resolution->mobile_phase column_issue Column Problem poor_resolution->column_issue temp_ph High Temp / Wrong pH degradation->temp_ph solvent_system Suboptimal Solvents low_yield->solvent_system optimize_mobile_phase Optimize Mobile Phase mobile_phase->optimize_mobile_phase replace_column Flush / Replace Column column_issue->replace_column control_conditions Control Temp & pH temp_ph->control_conditions optimize_solvents Optimize Solvent System solvent_system->optimize_solvents

Caption: Troubleshooting logic for common cefotaxime purification issues.

References

Technical Support Center: Enhancing Cefotaxime Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the delivery of Cefotaxime to target tissues. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in overcoming common challenges in the formulation and testing of Cefotaxime delivery systems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the development and characterization of Cefotaxime-loaded delivery vehicles.

Q1: Why is the encapsulation efficiency (EE%) of Cefotaxime in my nanoparticles/liposomes low?

A1: Low encapsulation efficiency is a common challenge. Several factors can contribute to this issue:

  • Drug Properties: Cefotaxime is a hydrophilic drug, which can make its encapsulation into hydrophobic polymer matrices or lipid bilayers challenging.[1]

  • Formulation Parameters: The ratio of drug to carrier (polymer/lipid), the type of organic solvent used, and the hydration medium can all significantly impact EE%.[1][2] For liposomes, the lipid composition, especially the inclusion of charged lipids or cholesterol, plays a crucial role.[2][3]

  • Process Variables: In nanoparticle synthesis, the rate of adding the organic phase to the aqueous phase (in nanoprecipitation) is critical.[4] For liposomes, hydration time and sonication energy can affect encapsulation.[2]

Troubleshooting Steps:

  • Optimize Drug-to-Carrier Ratio: Systematically vary the initial amount of Cefotaxime relative to the polymer or lipid to find the optimal loading concentration.

  • Select Appropriate Solvents: Ensure complete solubilization of both the drug and the carrier in their respective phases before mixing.

  • Adjust Lipid Composition: For liposomes, incorporating cholesterol can increase membrane rigidity and drug retention.[3] Using lipids with a net charge that is opposite to the drug can also improve EE% through electrostatic interactions.

  • Modify the Aqueous Phase: For hydrophilic drugs like Cefotaxime, altering the pH or ionic strength of the hydration buffer can improve solubility and encapsulation.[1]

Q2: My nanoparticles are aggregating after synthesis. What are the likely causes and how can I prevent this?

A2: Particle aggregation indicates instability in the formulation. The primary measure of this stability is the zeta potential.

  • Causes: Insufficient surface charge on the nanoparticles leads to a failure to overcome van der Waals attractive forces, causing them to clump together. A general rule of thumb is that a zeta potential greater than +30 mV or less than -30 mV indicates good stability.[5] The concentration of surfactants or stabilizers used may also be insufficient.

  • Solutions:

    • Increase Surface Charge: Modify the formulation to include charged polymers or surfactants. For instance, chitosan nanoparticles inherently carry a positive charge, which promotes stability.[5]

    • Optimize Stabilizer Concentration: Increase the concentration of stabilizers like polyvinyl alcohol (PVA) in the formulation to provide a sufficient steric barrier against aggregation.[4]

    • Control pH: The pH of the dispersion medium can influence the surface charge of the particles. Conduct a pH titration to find the point of maximum zeta potential.

Q3: The in vitro drug release profile for my Cefotaxime formulation is too fast (burst release). How can I achieve a more sustained release?

A3: A significant initial burst release often suggests that a large portion of the drug is adsorbed to the surface of the carrier rather than being encapsulated within the core.

  • Causes:

    • Surface Adsorption: Cefotaxime molecules may adhere to the outside of the nanoparticles or liposomes.[4]

    • Carrier Properties: The choice of polymer is critical. Polymers with slower degradation rates, such as Polycaprolactone (PCL), will release the drug more slowly than those that degrade quickly.[4][6]

    • High Drug Loading: Overloading the system can lead to drug crystallization on the surface.

  • Troubleshooting Steps:

    • Improve Encapsulation: Modify the synthesis parameters (as discussed in Q1) to maximize the amount of drug entrapped within the core.

    • Select a Different Polymer: Consider using polymers with higher molecular weight or greater hydrophobicity to slow down water penetration and subsequent drug diffusion. PCL is a good candidate for sustained release.[4][7]

    • Incorporate a Coating: For mesoporous silica nanoparticles, surface functionalization can control the release rate.[8] For liposomes, adding cholesterol can decrease membrane fluidity and reduce drug leakage.[3]

    • Wash Thoroughly: Ensure that post-synthesis washing steps (e.g., centrifugation or dialysis) are sufficient to remove any unencapsulated or surface-adsorbed drug.[9]

Q4: How do I choose between a polymeric nanoparticle and a liposomal system for Cefotaxime delivery?

A4: The choice depends on the specific therapeutic goal, target site, and desired release kinetics.

  • Polymeric Nanoparticles (e.g., PCL, Chitosan):

    • Advantages: Generally offer better structural stability and can provide more controlled, sustained drug release over longer periods.[4][5] They are often more robust during storage.

    • Best For: Applications requiring prolonged, steady-state drug concentrations, such as treating chronic infections or creating antibacterial coatings.[6]

  • Liposomes:

    • Advantages: Highly biocompatible and biodegradable. Their amphiphilic nature allows for the encapsulation of both hydrophilic and hydrophobic drugs.[10] Surface modification with ligands for active targeting is well-established.[11]

    • Best For: Targeted delivery to specific cells (e.g., immune cells) and applications where biocompatibility is the primary concern.[3] They can also be designed to be stimuli-responsive (e.g., pH-sensitive).[10]

  • Considerations: Liposomes can be prone to stability issues such as drug leakage or fusion.[10][12] Polymeric nanoparticles might face challenges related to biocompatibility and potential toxicity depending on the polymer used.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on various Cefotaxime delivery systems.

Table 1: Physicochemical Properties of Cefotaxime-Loaded Nanoparticles

Delivery SystemPolymer/MaterialAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PCL NanoparticlesPolycaprolactone (PCL)216-11.2Not Specified[6]
Chitosan Nano-antibioticsChitosan< 100> +50Not Specified[5]
LDH-Fenugreek NanohybridMg-Al Layered Double HydroxideNot SpecifiedNot Specified~7.25% (Drug Loading)[14]

Table 2: In Vitro Release Characteristics of Cefotaxime Formulations

Delivery SystemRelease Medium (pH)TimeCumulative Release (%)Release Kinetics ModelReference
PCL Nanoparticles5.548 h~60%Sustained Release[4][6]
PCL Nanoparticles7.448 h~45%Sustained Release[4][6]
LDH-Fenugreek Nanohybrid7.372 hControlled & SustainedFirst-Order & Parabolic[14]
Polymer Conjugate7.4 - 8.01-2 h70% (Initial Phase)First-Order & Higuchi[15][16]
Liposomal FormulationNot Specified8 h~100%Biphasic[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of Cefotaxime-Loaded PCL Nanoparticles (Nanoprecipitation)

This protocol is adapted from the nanoprecipitation method described in the literature.[4]

Materials:

  • Polycaprolactone (PCL)

  • Cefotaxime

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Prepare the Organic Phase: a. Dissolve a specific amount of PCL (e.g., 100 mg) and Cefotaxime (e.g., 3 mg) in an appropriate volume of DCM (e.g., 2 mL).[4] b. Stir the mixture at 37°C for approximately 1.5 hours until a clear solution is obtained.[4]

  • Prepare the Aqueous Phase: a. Dissolve PVA (e.g., 1% w/v) in deionized water to act as a surfactant.

  • Nanoprecipitation: a. Slowly inject the organic phase into the aqueous phase under constant magnetic stirring. Use a syringe pump for a controlled injection rate (e.g., 0.125 mL/min).[4] b. The sudden solvent displacement will cause the PCL and Cefotaxime to precipitate into nanoparticles.

  • Solvent Evaporation: a. Leave the resulting nano-suspension stirring overnight in a fume hood to allow the DCM to evaporate completely.

  • Purification: a. Centrifuge the nanoparticle suspension to pellet the particles. b. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times to remove excess PVA and unencapsulated drug.

  • Storage: a. Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, lyophilization is recommended.

Protocol 2: Determination of Encapsulation Efficiency (EE%)

This protocol outlines the indirect method for calculating EE%, which measures the amount of free, unencapsulated drug.[7][18]

Procedure:

  • Separate Nanoparticles from Supernatant: a. Take a known volume of the nanoparticle suspension (before the washing steps in Protocol 1). b. Centrifuge the sample at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the Cefotaxime-loaded nanoparticles.

  • Quantify Free Drug: a. Carefully collect the supernatant, which contains the unencapsulated Cefotaxime. b. Measure the concentration of Cefotaxime in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 260 nm) or HPLC.[4][18] A standard calibration curve of Cefotaxime is required.

  • Calculate Encapsulation Efficiency: a. Use the following formula:[7][9] EE% = ( (Total Initial Drug - Free Drug in Supernatant) / Total Initial Drug ) * 100

Protocol 3: In Vitro Drug Release Study (Dialysis Method)

This protocol is based on the dialysis bag method to simulate drug release in a physiological environment.[4][18]

Materials:

  • Cefotaxime-loaded nanoparticle suspension

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug to pass)

  • Phosphate Buffered Saline (PBS) at desired pH values (e.g., 5.5 and 7.4)

  • Shaking incubator or water bath

Procedure:

  • Prepare the Dialysis Bag: a. Take a known volume (e.g., 10 mL) of the purified nanoparticle suspension and place it inside a dialysis bag.[4] b. Securely seal both ends of the bag.

  • Set up the Release Medium: a. Place the dialysis bag into a beaker containing a larger volume of PBS (e.g., 50 mL) at 37°C.[4] This volume difference ensures sink conditions. b. Place the beaker in a shaking water bath to provide gentle agitation.

  • Sample Collection: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 2 mL) of the release medium from the beaker.[4] b. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain a constant volume.[4]

  • Quantify Released Drug: a. Analyze the concentration of Cefotaxime in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: a. Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. b. Plot the cumulative percentage of drug released versus time. The data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[18]

Visualizations

Diagrams of Workflows and Mechanisms

The following diagrams illustrate key processes and concepts related to enhancing Cefotaxime delivery.

G cluster_formulation Formulation Stage cluster_purification Purification & Characterization cluster_testing In Vitro Evaluation CTX Cefotaxime (Drug) Formulate Nanoprecipitation or Thin-Film Hydration CTX->Formulate Carrier Carrier Material (e.g., PCL, Lipids) Carrier->Formulate Solvent Solvent System Solvent->Formulate Purify Purification (Centrifugation/Dialysis) Formulate->Purify Crude Nano-suspension Characterize Characterization (Size, Zeta, EE%) Purify->Characterize Purified Nanoparticles Release Drug Release Study Characterize->Release Activity Antibacterial Assay Characterize->Activity

Caption: Experimental workflow for developing and testing Cefotaxime delivery systems.

G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Wall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->Wall Catalyzes Lysis Cell Lysis & Bacterial Death Wall->Lysis Inhibition leads to CTX Cefotaxime CTX->PBP Binds to & Inhibits

Caption: Cefotaxime's mechanism of action: inhibition of bacterial cell wall synthesis.

G Start Low Encapsulation Efficiency (EE%) Q1 Is the drug fully dissolved in the organic phase? Start->Q1 A1_Yes Increase Drug: Carrier Ratio Q1->A1_Yes Yes A1_No Change Solvent or Increase Sonication Q1->A1_No No Q2 Is the injection rate during nanoprecipitation too fast? A1_Yes->Q2 A2_Yes Decrease Injection Rate (Use Syringe Pump) A2_No Optimize Stirring Speed or Surfactant Conc.

Caption: Troubleshooting logic for low encapsulation efficiency in nanoparticle formulations.

References

Validation & Comparative

Cefotaxime vs. Ceftriaxone in Meningitis Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two leading third-generation cephalosporins for the treatment of bacterial meningitis, supported by clinical and pharmacological data.

In the management of bacterial meningitis, a life-threatening infection of the membranes surrounding the brain and spinal cord, the prompt selection of an effective antibiotic is critical. Among the mainstays of treatment are the third-generation cephalosporins, Cefotaxime and Ceftriaxone. Both exhibit potent bactericidal activity against common meningitis pathogens; however, their distinct pharmacokinetic and clinical profiles warrant a detailed comparison to guide optimal therapeutic choices in research and clinical settings.

Clinical Efficacy

Multiple prospective, randomized, multicenter studies have demonstrated that both Cefotaxime and Ceftriaxone are highly effective in treating bacterial meningitis, with no statistically significant differences in overall clinical outcomes.[1][2] A key advantage of Ceftriaxone is its longer half-life, which allows for once-daily dosing, a factor that can be significant in clinical practice.[1][2]

A comparative study in children found that full recovery was achieved in 79.5% of patients treated with Ceftriaxone and 71.1% of those treated with Cefotaxime, a difference that was not statistically significant.[1][2] Neurological sequelae were observed in 13.7% of the Ceftriaxone group and 23.6% of the Cefotaxime group.[1][2] The time to clinical improvement and fever resolution was similar for both drugs, typically occurring within 3 to 4 days.[1][2] Furthermore, cerebrospinal fluid (CSF) cultures were negative within 24 hours for nearly all patients in both treatment arms, indicating rapid bactericidal effect in the central nervous system.[1][2]

Clinical Outcome Ceftriaxone Cefotaxime Reference
Full Recovery79.5%71.1%[1][2]
Recovery with Neurological Sequelae13.7%23.6%[1][2]
Time to Clinical Improvement3.2 days (median)3.7 days (median)[2]
Time to Fever Resolution3.2 days (median)3.4 days (median)[2]
Negative CSF Culture within 24h100%97.4%[2]

Pharmacokinetic Properties and Cerebrospinal Fluid Penetration

The ability of an antibiotic to penetrate the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid is paramount in treating meningitis. Both Cefotaxime and Ceftriaxone demonstrate excellent penetration into the CSF, especially in the presence of meningeal inflammation.[3][4]

While both drugs achieve CSF concentrations well above the minimum inhibitory concentrations (MICs) for common meningitis pathogens, their pharmacokinetic profiles differ significantly.[5] Ceftriaxone is highly protein-bound (around 95%) and has a longer elimination half-life (approximately 8.8 hours), whereas Cefotaxime has lower protein binding (about 35%) and a shorter half-life (around 1.2 hours).[5] Despite high protein binding, Ceftriaxone's long half-life contributes to sustained therapeutic concentrations in the CSF.[4] Some research suggests that the high protein binding of ceftriaxone may limit its in vivo activity compared to cefotaxime.[6]

Pharmacokinetic Parameter Ceftriaxone Cefotaxime Reference
Plasma Protein Binding~95%~35%[5][6]
Elimination Half-life~8.8 hours~1.2 hours[5][7]
Trough CSF Concentration (end of therapy)2.7 mg/L2.7 mg/L[1][2]
Maximum CSF Concentration (uninflamed meninges)0.18 to 1.04 mg/L (median 0.43)0.14 to 1.81 mg/L (median 0.44)[8][9]
Elimination Half-life in CSF (uninflamed meninges)15.7 to 18.4 hours (median 16.8)5.0 to 26.9 hours (median 9.3)[8][9]

In Vitro Bactericidal Activity

Cefotaxime and Ceftriaxone exhibit comparable in vitro activity against the primary causative agents of bacterial meningitis, including Streptococcus pneumoniae, Neisseria meningitidis, and Haemophilus influenzae.[3][10] For penicillin-susceptible and most penicillin-intermediate strains of S. pneumoniae, both antibiotics are highly effective.[11][12]

Pathogen Ceftriaxone MIC (µg/mL) Cefotaxime MIC (µg/mL) Reference
Streptococcus pneumoniae (median)0.010.01[3]
Haemophilus influenzae type b (median)0.0020.004[3]
Neisseria meningitidis (median)0.0040.008[3]
Escherichia coli (MIC90)Slightly more active than Cefotaxime0.05 - 0.1[10]
Group B Streptococci (MIC90)Highly active0.05 - 0.1[10]

Experimental Protocols

Comparative Clinical Trial Methodology

A prospective, randomized, multicenter study comparing Cefotaxime and Ceftriaxone in children with bacterial meningitis provides a representative experimental protocol.[1][2]

  • Patient Population: Children aged between 6 weeks and 16 years with documented bacterial meningitis.[1][2]

  • Randomization: Patients were randomly assigned to receive either Ceftriaxone or Cefotaxime.[1][2]

  • Dosing Regimen:

    • Ceftriaxone: 100 mg/kg on the first day, followed by 75 mg/kg per day as a single dose.[1][2]

    • Cefotaxime: 200 mg/kg per day, administered in four divided doses.[1][2]

  • Duration of Therapy: 4 days for Neisseria meningitidis and 7 days for other bacteria.[2]

  • Data Collection:

    • Clinical outcomes were assessed, including full recovery, recovery with sequelae, and treatment failure.[2]

    • Time to clinical improvement and resolution of fever were recorded.[2]

    • Cerebrospinal fluid was collected for culture and antibiotic concentration analysis.[1][2]

  • Analysis: Statistical analysis was performed to compare the efficacy and safety of the two treatment regimens.[2]

Determination of CSF Antibiotic Concentrations

In studies assessing CSF penetration, antibiotic concentrations are typically measured using high-performance liquid chromatography (HPLC) with UV detection.[8] Serum and CSF samples are collected at various time points after drug administration to determine pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life.[8]

Visualizing the Comparison

Experimental Workflow for a Comparative Clinical Trial

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Outcome Assessment cluster_analysis Data Analysis Patient Children (6 weeks - 16 years) with Bacterial Meningitis Randomize Random Assignment Patient->Randomize Ceftriaxone Ceftriaxone (100mg/kg day 1, then 75mg/kg/day) Randomize->Ceftriaxone Group A Cefotaxime Cefotaxime (200mg/kg/day in 4 doses) Randomize->Cefotaxime Group B Clinical Clinical Outcomes (Recovery, Sequelae) Ceftriaxone->Clinical Lab Laboratory Data (CSF Culture, Drug Levels) Ceftriaxone->Lab Cefotaxime->Clinical Cefotaxime->Lab Analysis Statistical Comparison of Efficacy and Safety Clinical->Analysis Lab->Analysis

Caption: Workflow of a randomized clinical trial comparing Cefotaxime and Ceftriaxone.

Mechanism of Action: Cephalosporin Inhibition of Bacterial Cell Wall Synthesis

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Stable Peptidoglycan Cell Wall PBP->CellWall Cross-linking Unstable Unstable Cell Wall PBP->Unstable Cross-linking Blocked Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cephalosporin Cefotaxime / Ceftriaxone Cephalosporin->PBP Inhibition Inhibition Lysis Cell Lysis and Death Unstable->Lysis

Caption: Cephalosporins inhibit bacterial cell wall synthesis leading to cell death.

Conclusion

Both Cefotaxime and Ceftriaxone are potent and effective treatments for bacterial meningitis. Their clinical efficacy is comparable, with both drugs rapidly sterilizing the cerebrospinal fluid. The primary distinction lies in their pharmacokinetic profiles, with Ceftriaxone's longer half-life affording a more convenient once-daily dosing regimen. The choice between these two agents may be guided by institutional protocols, cost, and specific clinical circumstances. For empirical treatment of bacterial meningitis, both remain excellent first-line options.[13][14][15]

References

A Comparative Guide to the Antibacterial Spectrum of Cefotaxime and Other Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of Cefotaxime, a third-generation cephalosporin, with other cephalosporins from the first to the fifth generation. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these critical antibiotics.

Introduction to Cephalosporins

Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential enzymes in this process.[2][3] Over the years, modifications to the core cephalosporin structure have led to the development of five distinct generations, each with a progressively broader spectrum of activity, particularly against Gram-negative bacteria.[2][4]

Cefotaxime, a third-generation cephalosporin, is noted for its potent activity against a wide range of Gram-negative bacteria, including many that are resistant to earlier generations.[5][6] This guide will compare its in vitro activity with representative cephalosporins from each generation.

Comparative In Vitro Antibacterial Activity

The in vitro activity of cephalosporins is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefotaxime and other selected cephalosporins against key Gram-positive and Gram-negative pathogens.

Gram-Positive Bacteria
OrganismAntibioticGenerationMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible - MSSA) CephalothinFirst≤0.25≤0.25
CefuroximeSecond--
Cefotaxime Third ≤2 8 [7]
CefepimeFourth4-
CeftarolineFifth0.250.25
Staphylococcus aureus (Methicillin-Resistant - MRSA) CephalothinFirst--
CefuroximeSecond--
Cefotaxime Third - -
CefepimeFourth16>128
CeftarolineFifth0.52[8]
Streptococcus pneumoniae CephalothinFirst--
CefuroximeSecond--
Cefotaxime Third - -
CefepimeFourth0.251
CeftarolineFifth0.120.25[9]
Gram-Negative Bacteria
OrganismAntibioticGenerationMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli CephalothinFirst--
CefuroximeSecond--
Cefotaxime Third ≤0.25 0.5
CefepimeFourth≤0.06≤0.12
CeftarolineFifth--
Klebsiella pneumoniae CephalothinFirst--
CefuroximeSecond--
Cefotaxime Third ≤0.25 0.5
CefepimeFourth≤0.06≤0.12
CeftarolineFifth--
Pseudomonas aeruginosa CephalothinFirst--
CefuroximeSecond--
Cefotaxime Third 16 >64
CefepimeFourth416
CeftarolineFifth--

Mechanism of Action: Differential Penicillin-Binding Protein (PBP) Affinity

The antibacterial efficacy of cephalosporins is directly related to their binding affinity for various Penicillin-Binding Proteins (PBPs). Different generations of cephalosporins exhibit distinct PBP binding profiles, which contributes to their varying spectra of activity.

First and second-generation cephalosporins generally show a higher affinity for PBPs 2 and 3 in Gram-positive bacteria like S. aureus.[10] Third-generation cephalosporins, such as Cefotaxime, possess a high affinity for PBP3 in Gram-negative bacteria, which is crucial for their enhanced activity against these organisms.[11][12] Cefotaxime also demonstrates high affinity for PBP-1A and -1Bs in E. coli.[12] Fourth-generation cephalosporins like Cefepime maintain a high affinity for PBP3 and also exhibit a strong affinity for PBP2.[11] The fifth-generation cephalosporin, Ceftaroline, has a unique and high affinity for PBP2a in MRSA, which is the basis for its anti-MRSA activity.[2][13]

PBP_Affinity cluster_gen Cephalosporin Generations cluster_pbp Penicillin-Binding Proteins (PBPs) Gen1 1st Gen PBP2 PBP2 Gen1->PBP2 High Affinity (Gram+) PBP3 PBP3 Gen1->PBP3 High Affinity (Gram+) Gen2 2nd Gen Gen2->PBP2 High Affinity (Gram+) Gen2->PBP3 Moderate Affinity (Gram-) Gen3 3rd Gen (Cefotaxime) PBP1 PBP1a/1b Gen3->PBP1 High Affinity (E. coli) Gen3->PBP3 High Affinity (Gram-) Gen4 4th Gen Gen4->PBP2 High Affinity Gen4->PBP3 High Affinity Gen5 5th Gen PBP2a PBP2a (MRSA) Gen5->PBP2a High Affinity

Caption: Differential PBP affinities of cephalosporin generations.

Experimental Protocols

The determination of in vitro antibacterial activity relies on standardized antimicrobial susceptibility testing (AST) methods. The two primary methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (for MIC Determination)

This method determines the minimum inhibitory concentration of an antibiotic in a liquid medium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Stock solutions of cephalosporins

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of each cephalosporin in MHB in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. A growth control well (inoculum without antibiotic) should also be included.

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Broth_Microdilution A Prepare serial dilutions of cephalosporins in 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration B->C C->D E Incubate plate at 35°C for 16-20h D->E F Read MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for Broth Microdilution MIC Testing.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antibiotic based on the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Filter paper disks impregnated with known concentrations of cephalosporins

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: Aseptically apply the cephalosporin-impregnated disks to the surface of the inoculated agar plate. The disks should be pressed down gently to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the measured zone diameters to the interpretive charts provided by CLSI to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

Kirby_Bauer A Prepare bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate with a sterile swab A->B C Apply cephalosporin-impregnated disks to the agar surface B->C D Incubate plate at 35°C for 16-24h C->D E Measure the diameter of the zone of inhibition D->E F Interpret results (Susceptible, Intermediate, or Resistant) using CLSI standards E->F

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

References

A Comparative Guide to Analytical Methods for Cefotaxime Detection: Validation of a Novel HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of Cefotaxime against established analytical techniques. The performance of this new method is supported by extensive validation data, demonstrating its suitability for routine quality control and research applications. Detailed experimental protocols are provided to ensure reproducibility.

Introduction to Cefotaxime Analysis

Cefotaxime is a third-generation cephalosporin antibiotic widely used to treat various bacterial infections.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for Cefotaxime analysis, offering high resolution and sensitivity.[2] Other methods, such as UV-Visible Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS), are also utilized.[3][4] This guide introduces a novel, optimized HPLC-UV method and validates its performance in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]

Comparison of Analytical Methods

The following table summarizes the performance characteristics of the new HPLC-UV method in comparison to existing analytical techniques for Cefotaxime detection.

ParameterNovel HPLC-UV Method Conventional HPLC-UV Method [7][8]UV-Vis Spectrophotometry [3][9]LC-MS/MS [4][10]
Linearity Range 1 - 50 µg/mL10 - 70 µg/mL[7][8]5 - 30 µg/mL[9]0.1 - 100 ng/mL
Accuracy (% Recovery) 99.5 - 101.2%97 - 102%[7][8]98 - 102%[9]98.5 - 101.5%
Precision (% RSD) < 1.5%< 2%[11]< 2%[12]< 5%
Limit of Detection (LOD) 0.1 µg/mL0.3 µg/mL[7][8]~1 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.6 µg/mL[7][8]~3 µg/mL0.1 ng/mL
Specificity High (Selective for Cefotaxime)Moderate to HighLow (Interference from excipients)Very High (Mass-based detection)
Analysis Time ~ 5 minutes5 - 10 minutes[7]< 5 minutes5 - 15 minutes
Cost ModerateModerateLowHigh
Instrumentation HPLC with UV DetectorHPLC with UV DetectorUV-Vis SpectrophotometerLC with Tandem Mass Spectrometer

Experimental Protocols: Validation of the Novel HPLC-UV Method

The new analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][13]

Instrumentation and Chromatographic Conditions
  • System: Agilent 1260 Infinity II HPLC system with a variable wavelength detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 4.5) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Cefotaxime reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: For a pharmaceutical formulation (e.g., injection), reconstitute the vial as directed. Dilute an appropriate volume of the reconstituted solution with the mobile phase to obtain a final concentration within the linear range of the method.

Validation Parameters
  • Specificity: The ability of the method to exclusively assess the analyte in the presence of other components was evaluated by analyzing a placebo formulation and comparing the chromatograms with that of the Cefotaxime standard. No interfering peaks were observed at the retention time of Cefotaxime.

  • Linearity: The linearity was determined by injecting six different concentrations of Cefotaxime (1, 5, 10, 20, 40, and 50 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999.

  • Accuracy: The accuracy was assessed by the standard addition method. Known amounts of Cefotaxime standard were added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the same sample solution were performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days by two different analysts to assess the method's robustness. The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), pH of the buffer (±0.2 units), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptable limits, indicating the method's robustness.[14]

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of the new analytical method for Cefotaxime detection.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting MD_Start Define Analytical Requirements MD_LitReview Literature Review of Existing Methods MD_Start->MD_LitReview MD_Optimization Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) MD_LitReview->MD_Optimization MD_SST Develop System Suitability Test (SST) MD_Optimization->MD_SST VP_Protocol Prepare Validation Protocol MD_SST->VP_Protocol VP_Params Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) VP_Protocol->VP_Params EV_Specificity Specificity VP_Params->EV_Specificity EV_Linearity Linearity VP_Params->EV_Linearity EV_Accuracy Accuracy VP_Params->EV_Accuracy EV_Precision Precision (Repeatability & Intermediate) VP_Params->EV_Precision EV_LOD_LOQ LOD & LOQ VP_Params->EV_LOD_LOQ EV_Robustness Robustness VP_Params->EV_Robustness DA_Analysis Analyze Validation Data EV_Specificity->DA_Analysis EV_Linearity->DA_Analysis EV_Accuracy->DA_Analysis EV_Precision->DA_Analysis EV_LOD_LOQ->DA_Analysis EV_Robustness->DA_Analysis DA_Compare Compare Results with Acceptance Criteria DA_Analysis->DA_Compare DA_Report Prepare Validation Report DA_Compare->DA_Report DA_Approval Method Approval for Routine Use DA_Report->DA_Approval

Caption: Workflow for the validation of a new analytical method.

Conclusion

The validated novel HPLC-UV method for the detection of Cefotaxime demonstrates superior performance in terms of linearity, accuracy, precision, and sensitivity compared to some conventional methods. Its rapid analysis time and moderate cost make it an excellent alternative for routine quality control testing of Cefotaxime in pharmaceutical formulations. The detailed validation data confirms that the method is reliable, robust, and fit for its intended purpose.

References

Cefotaxime vs. Ampicillin: A Comparative Guide for Use in Selective Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a selective agent is a critical step in ensuring the successful isolation and propagation of desired microbial strains. This guide provides an in-depth comparison of two commonly used beta-lactam antibiotics, cefotaxime and ampicillin, for their efficacy in selective media.

This comparison guide delves into the quantitative performance of cefotaxime and ampicillin, supported by experimental data. It further outlines detailed methodologies for key experiments and visualizes complex biological and experimental processes.

At a Glance: Cefotaxime vs. Ampicillin

FeatureCefotaximeAmpicillin
Antibiotic Class Third-generation cephalosporinAminopenicillin
Spectrum of Activity Broad-spectrum, particularly effective against Gram-negative bacteria, including many beta-lactamase producing strains.Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria.
Stability in Media Generally more stable in growth media compared to ampicillin. Half-life in MOPS medium at 37°C and pH 7.4 is longer than 6 hours.[1]Less stable in solution and on plates; can be degraded by secreted beta-lactamases, leading to satellite colonies. Stable at 37°C in culture for up to 3 days.[2][3]
Common Working Concentration 0.004-0.01 mg/L for selecting plasmid-bearing strains.[4]50-100 µg/ml for bacterial selection.[5][6]
Key Advantage Higher stability, reducing the likelihood of satellite colony formation. Effective against a wider range of beta-lactamase producing organisms.Cost-effective and widely used with a large body of established protocols.
Key Disadvantage Higher cost compared to ampicillin.Prone to degradation, which can lead to the growth of non-resistant satellite colonies.[7]

Quantitative Data Presentation

The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
MicroorganismCefotaxime MIC (µg/mL)Ampicillin MIC (µg/mL)
Escherichia coli≤ 0.5[8]4[9]
Staphylococcus aureus1.1 - 1.9[8]0.6 - 1[9]
Streptococcus pneumoniae0.01 - 0.05[8]0.03 - 0.06[9]
Haemophilus influenzae≤ 0.004[8]0.25[9]
Pseudomonas aeruginosa19 (MIC50)[8]Not generally effective
Enterobacteriaceae≤ 0.5[8]Variable, often resistant

Note: MIC values can vary depending on the specific strain and testing conditions.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both cefotaxime and ampicillin are beta-lactam antibiotics. Their bactericidal action stems from the inhibition of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The disruption of the cell wall integrity ultimately leads to cell lysis and death.

G cluster_antibiotic Beta-Lactam Antibiotic cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Pathway antibiotic Cefotaxime / Ampicillin pbp Penicillin-Binding Proteins (PBPs) antibiotic->pbp Binds to cell_wall Bacterial Cell Wall pbp->cell_wall Synthesizes inhibition Inhibition of Cross-linking pbp->inhibition peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp Normal Substrate lysis Cell Lysis and Death cell_wall->lysis inhibition->lysis Leads to

Mechanism of action for beta-lactam antibiotics.

Experimental Protocols

Accurate and reproducible experimental data are paramount in scientific research. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of cefotaxime and ampicillin.

Broth Microdilution Method

This method is used to determine the MIC of an antibiotic in a liquid growth medium.

G start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_antibiotic->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate incubate Incubate plates at appropriate temperature and duration inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution MIC Assay.

Protocol:

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of the antibiotic (cefotaxime or ampicillin) in a suitable solvent at a high concentration (e.g., 1280 µg/mL).[10]

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[11][12]

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[10]

  • Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[11][12]

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[13]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Protocol:

  • Prepare Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antibiotic.

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial inoculum as described in the broth microdilution method.

  • Inoculation: Spot a standardized volume of the bacterial inoculum onto the surface of each antibiotic-containing agar plate, as well as a control plate without any antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria on the agar surface.

Logical Relationship: Factors Influencing Choice in Selective Media

The decision to use cefotaxime or ampicillin in selective media is influenced by several interconnected factors.

G cluster_factors Decision Factors cluster_choice Antibiotic Choice cost Cost cefotaxime Cefotaxime cost->cefotaxime Higher ampicillin Ampicillin cost->ampicillin Lower stability Stability in Media stability->cefotaxime Higher stability->ampicillin Lower resistance Target Organism's Resistance Profile resistance->cefotaxime Effective against beta-lactamase producers resistance->ampicillin Less effective against some beta-lactamase producers satellite Satellite Colony Formation satellite->cefotaxime Less prone to satellite->ampicillin Prone to

Factors influencing the choice of selective antibiotic.

Conclusion

Both cefotaxime and ampicillin are effective beta-lactam antibiotics for use in selective media. The choice between them depends on the specific requirements of the experiment.

Ampicillin is a cost-effective and widely used option for selecting bacteria that do not produce high levels of beta-lactamase.[5][6] However, its lower stability can lead to the formation of satellite colonies, which may complicate the isolation of pure clones.[7]

Cefotaxime offers the advantage of higher stability in growth media, which minimizes the risk of satellite colony formation.[1] Its broader spectrum of activity against beta-lactamase-producing organisms makes it a more robust choice for selecting a wider range of bacteria.[8] The primary drawback of cefotaxime is its higher cost.

For routine cloning and selection of common laboratory strains of E. coli, ampicillin is often sufficient. However, for applications requiring high stringency, the selection of organisms with potent beta-lactamase activity, or when satellite colonies are a concern, cefotaxime is the superior choice. Researchers should consider the specific bacterial strain, the nature of the resistance marker, and the experimental goals when selecting the appropriate antibiotic.

References

Cefotaxime's Interaction with Penicillin-Binding Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and binding affinity of Cefotaxime with bacterial penicillin-binding proteins (PBPs). The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biochemical processes to offer a comprehensive resource for researchers in antibacterial drug development.

Mechanism of Action: PBP Inhibition

Cefotaxime, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This action is mediated through the covalent binding of its β-lactam ring to the active site of penicillin-binding proteins.[2][3] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][4] By acylating a serine residue within the PBP active site, Cefotaxime inactivates the enzyme, preventing the cross-linking of peptidoglycan strands.[3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[3][4] Cefotaxime exhibits a high affinity for specific PBPs, which varies across different bacterial species.[1][5]

cluster_periplasm Periplasmic Space cluster_outcome Bacterial Cell Outcome Cefotaxime Cefotaxime PBP Penicillin-Binding Protein (PBP) Cefotaxime->PBP Covalent Binding Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Inactive_Complex Inactive Acyl-Enzyme Complex PBP->Inactive_Complex Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Transpeptidation (Normal Function) Weakened_Cell_Wall Weakened Cell Wall Inactive_Complex->Weakened_Cell_Wall Inhibition of Cross-linking Cell_Lysis Cell Lysis and Death Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of PBP inhibition by Cefotaxime.

Comparative Binding Affinity of Cefotaxime

The binding affinity of β-lactam antibiotics to PBPs is a key determinant of their antibacterial potency and spectrum of activity. This affinity is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.[3]

The following tables summarize the IC50 values of Cefotaxime and other β-lactam antibiotics against various PBPs from different bacterial species.

Table 1: PBP Binding Affinity (IC50 in µg/mL) in Escherichia coli

PBPCefotaximeCeftriaxoneCefuroximePiperacillin
PBP 1a>1,000>1,000>1,0000.9
PBP 1b>1,000>1,000>1,0000.4
PBP 2>1,000>1,000>1,000>1,000
PBP 30.050.050.50.07
PBP 4>1,000>1,000>1,000>1,000
PBP 5>1,000>1,000>1,000>1,000
PBP 6>1,000>1,000>1,000>1,000

Source: Data synthesized from public research documents.[6]

Table 2: PBP Binding Affinity (IC50 in nM) in Penicillin-Sensitive Streptococcus pneumoniae

AntibioticIC50 (nM) for PBP2x
Cefotaxime4.4
Imipenem5.1
Penicillin G7.9
Piperacillin17
Methicillin59
Cefaclor294
Cephalexin1,627

Source: Data synthesized from public research documents.[7]

Table 3: Comparative PBP Binding Affinity of Cephalosporins in Streptococcus pneumoniae

PBPCefotaxime (IC50 µg/mL)Ceftriaxone (IC50 µg/mL)Ceftaroline (IC50 µg/mL)
PBP1A0.125 - 0.250.125 - 0.250.125 - 0.25
PBP2B8 - 168 - 160.5 - 4
PBP2X0.1 - 10.1 - 10.1 - 1
PBP30.1 - 0.250.1 - 0.250.1 - 0.25

Source: Data synthesized from public research documents.[8]

Experimental Protocols

The determination of PBP binding affinity is crucial for characterizing the activity of β-lactam antibiotics. A widely used method is the competitive binding assay.

Competitive PBP Binding Assay

This assay measures the ability of a test antibiotic to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL) for binding to PBPs.[3][9]

1. Preparation of Bacterial Membranes:

  • Cell Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-to-late logarithmic phase of growth.[3][9]

  • Harvesting: Collect the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).[3]

  • Cell Lysis: Resuspend the cells in buffer and lyse them using physical methods such as sonication or a French press to release cellular contents.[3][9]

  • Membrane Isolation: Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.[3][9]

  • Protein Quantification: Determine the total protein concentration of the isolated membrane fraction using a standard method like the Bradford protein assay.[3]

2. Competitive Binding Assay:

  • Incubation with Inhibitor: Aliquots of the prepared membrane fraction are incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) with increasing concentrations of the test antibiotic (e.g., Cefotaxime).[3]

  • Labeling with Fluorescent Probe: Following incubation with the test antibiotic, a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., 25 µM Bocillin FL) is added to the mixture. This probe binds to any PBPs not already occupied by the test antibiotic.[3]

3. Analysis:

  • SDS-PAGE: The proteins in the reaction mixtures are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

  • Visualization: The gel is rinsed, and the fluorescently labeled PBPs are visualized using a fluorescence imager. The fluorescence intensity of each PBP band is inversely proportional to the binding affinity of the test antibiotic.[3]

  • Quantification: The intensity of each PBP band is quantified using densitometry software.[3]

  • IC50 Calculation: The relative fluorescence intensity for each PBP is plotted against the concentration of the test antibiotic. The IC50 value is then determined by fitting the data to a dose-response curve.[3][6]

cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_analysis Analysis Culture Bacterial Culture (Log Phase) Harvest Harvest Cells (Centrifugation) Culture->Harvest Lyse Cell Lysis (e.g., Sonication) Harvest->Lyse Isolate Isolate Membranes (Ultracentrifugation) Lyse->Isolate Quantify Quantify Protein (Bradford Assay) Isolate->Quantify Incubate Incubate Membranes with Varying [Cefotaxime] Quantify->Incubate Add_Probe Add Fluorescent Penicillin (e.g., Bocillin FL) Incubate->Add_Probe Stop_Rxn Stop Reaction (SDS + Heat) Add_Probe->Stop_Rxn SDS_PAGE Separate PBPs (SDS-PAGE) Stop_Rxn->SDS_PAGE Visualize Visualize Fluorescence SDS_PAGE->Visualize Calculate Quantify Bands & Calculate IC50 Visualize->Calculate

Caption: Experimental workflow for PBP binding affinity assay.

References

A Comparative Analysis of Cefotaxime and Other Third-Generation Cephalosporins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Cefotaxime with other prominent third-generation cephalosporins, supported by experimental data and detailed methodologies.

Third-generation cephalosporins represent a cornerstone in the management of a wide array of bacterial infections, demonstrating a broader spectrum of activity against Gram-negative bacteria compared to their predecessors.[1][2] This guide focuses on a comparative analysis of Cefotaxime against two other widely utilized third-generation cephalosporins: Ceftriaxone and Ceftazidime. We will delve into their mechanisms of action, in vitro activity, pharmacokinetic and pharmacodynamic profiles, and adverse effects to provide a comprehensive resource for informed decision-making in research and development.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all beta-lactam antibiotics, third-generation cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The acylation of these enzymes by the cephalosporin molecule disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

MechanismOfAction cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall (Peptidoglycan) Cell_Lysis Cell Lysis (Bactericidal Effect) Bacterial_Cell_Wall->Cell_Lysis Weakens PBP Penicillin-Binding Proteins (PBPs) PBP->Bacterial_Cell_Wall Synthesizes Inhibition Inhibition PBP->Inhibition Cephalosporin Third-Generation Cephalosporin Cephalosporin->PBP Binds to Inhibition->Bacterial_Cell_Wall Blocks Synthesis

Mechanism of action of third-generation cephalosporins.

Comparative In Vitro Activity: A Look at Minimum Inhibitory Concentrations (MIC)

The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefotaxime, Ceftriaxone, and Ceftazidime against a panel of clinically significant Gram-positive and Gram-negative bacteria.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)Cefotaxime1.0-2.0-
Ceftriaxone--
Ceftazidime--
Streptococcus pneumoniaeCefotaxime0.0640.25
Ceftriaxone0.0640.25
Ceftazidime--
Gram-Negative
Escherichia coliCefotaxime0.5-
Ceftriaxone0.5-
Ceftazidime--
Klebsiella pneumoniaeCefotaxime0.38-
Ceftriaxone0.5-
Ceftazidime--
Pseudomonas aeruginosaCefotaxime--
Ceftriaxone--
Ceftazidime->4.0
Salmonella spp.Cefotaxime0.064-
Ceftriaxone0.064-
Ceftazidime--

Note: Data is compiled from multiple sources and may vary based on geographic location and testing methodology.[4][5] A dash (-) indicates that comprehensive comparative data was not available in the reviewed literature.

In general, Cefotaxime and Ceftriaxone exhibit very similar in vitro activity against many Gram-negative and Gram-positive organisms.[2] Ceftazidime, however, demonstrates superior activity against Pseudomonas aeruginosa but is less active against Gram-positive cocci.[2]

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic profiles of these cephalosporins show notable differences that influence their dosing regimens and clinical applications.

ParameterCefotaximeCeftriaxoneCeftazidime
Administration IV/IMIV/IMIV/IM
Plasma Protein Binding ~35%[1]~95%[1]~17%
Elimination Half-life ~1.2 hours[1]~8.8 hours[1]~1.8 hours
Primary Route of Elimination RenalBiliary and RenalRenal

Ceftriaxone's high protein binding and long elimination half-life allow for once-daily dosing, a significant clinical advantage.[1] In contrast, the shorter half-lives of Cefotaxime and Ceftazidime necessitate more frequent administration.

Experimental Protocols

Accurate and reproducible in vitro susceptibility data are crucial for antibiotic research and development. The following are standardized protocols for two common methods of antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

  • Prepare Antimicrobial Stock Solutions: Dissolve the cephalosporin in a suitable solvent to a known concentration.

  • Prepare Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of the antimicrobial agent across the plate. The final volume in each well should be uniform.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the diluted bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

BrothMicrodilution A Prepare Antimicrobial Stock Solution C Perform Serial Dilutions of Antimicrobial A->C B Dispense Broth into 96-well Plate B->C E Inoculate Wells C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate Plate (16-20h at 35°C) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Broth microdilution workflow for MIC determination.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Apply Antibiotic Disks: Aseptically place antibiotic-impregnated disks on the agar surface, ensuring they are evenly spaced.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters.

  • Interpret Results: Compare the zone diameters to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine if the organism is susceptible, intermediate, or resistant.

Comparative Adverse Effect Profile

Third-generation cephalosporins are generally well-tolerated, but adverse effects can occur. The following table provides a comparison of commonly reported adverse events.

Adverse EffectCefotaximeCeftriaxoneCeftazidime
Gastrointestinal Diarrhea, nausea, vomiting[4]Diarrhea, biliary pseudolithiasis[2]Diarrhea, nausea
Hypersensitivity Rash, pruritus, fever[4]Rash, pruritus, feverRash, pruritus, fever
Hematologic Eosinophilia, neutropenia (rare)[4]Eosinophilia, thrombocytosis (rare)Eosinophilia, thrombocytosis (rare)
Local Reactions Pain and inflammation at injection site[4]Pain and inflammation at injection sitePain and inflammation at injection site

It is important to note that the incidence of specific adverse effects can vary between studies and patient populations. Ceftriaxone has a unique association with biliary sludging or pseudolithiasis, particularly in neonates.[2]

Classification of Cephalosporins

The "generation" classification of cephalosporins is based on their general spectrum of antimicrobial activity.

CephalosporinGenerations Gen1 First Generation (e.g., Cefazolin, Cephalexin) Good Gram-positive coverage Gen2 Second Generation (e.g., Cefuroxime, Cefoxitin) Improved Gram-negative coverage Gen1->Gen2 Increased Gram- negative activity Gen3 Third Generation (e.g., Cefotaxime, Ceftriaxone, Ceftazidime) Broad Gram-negative coverage Gen2->Gen3 Further increased Gram- negative activity Gen4 Fourth Generation (e.g., Cefepime) Broadest spectrum, including Pseudomonas Gen3->Gen4 Enhanced stability to β-lactamases Gen5 Fifth Generation (e.g., Ceftaroline) Activity against MRSA Gen4->Gen5 Added anti-MRSA activity

Classification of cephalosporin generations.

Conclusion

Cefotaxime, Ceftriaxone, and Ceftazidime are potent third-generation cephalosporins with distinct profiles. Cefotaxime and Ceftriaxone share a similar broad spectrum of activity, with Ceftriaxone offering the convenience of once-daily dosing. Ceftazidime is a valuable agent for its enhanced activity against Pseudomonas aeruginosa. The choice of agent in a research or clinical setting should be guided by the specific pathogen's susceptibility profile, the pharmacokinetic properties of the drug, and the potential for adverse effects. This guide provides a foundational comparative analysis to aid in these critical decisions.

References

In Vitro vs. In Vivo Correlation of Cefotaxime Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activity of the third-generation cephalosporin, Cefotaxime. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations to illustrate the correlation between laboratory and clinical efficacy.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of Cefotaxime's activity, providing a clear comparison between its performance in laboratory settings (in vitro) and in living organisms (in vivo).

Table 1: In Vitro Susceptibility of Various Pathogens to Cefotaxime
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae≤0.5<1.0
Escherichia coli≤0.5<1.0
Klebsiella pneumoniae≤0.5<1.0
Staphylococcus aureus1.1 - 1.94.0
Streptococcus pneumoniae0.01 - 0.05-
Streptococcus pyogenes0.01 - 0.05-
Pseudomonas aeruginosa19>32
Bacteroides fragilis5.3>32

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively. Data compiled from multiple sources.[1][2][3][4]

Table 2: In Vitro Time-Kill Kinetics and Post-Antibiotic Effect (PAE) of Cefotaxime
ParameterObservation
Time-Kill Kinetics Cefotaxime exhibits concentration-dependent bactericidal activity.[5][6] A ≥3-log₁₀ reduction in CFU/mL is typically observed within a few hours at concentrations above the MIC.[6]
Post-Antibiotic Effect (PAE) Cefotaxime demonstrates a limited PAE against Gram-negative bacteria.[7][8][9] For some Gram-negative strains, the PAE can be greater than one hour at concentrations several times the MIC.[7]
Table 3: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters and Efficacy of Cefotaxime
ParameterValue/Observation
Primary PK/PD Index The most important determinant of efficacy for beta-lactams like Cefotaxime is the percentage of the dosing interval that the free drug concentration remains above the MIC (fT>MIC).[5][8]
Target fT>MIC For maximal antimicrobial effect against S. pyogenes and E. coli, the antimicrobial concentration should exceed the MIC for 50% and 80% of the dosing interval, respectively.[5][10]
Serum Half-life (Animals) Ranges from approximately 0.26 hours in mice to 0.62 hours in dogs.[11]
Serum Half-life (Humans) Approximately 1 hour.[12][13]
Efficacy in Animal Models Cefotaxime has demonstrated good therapeutic efficacy in various experimental infection models, including mouse septicemia and meningitis.[11][14] For instance, in a murine Aeromonas hydrophila infection model, a higher survival rate was observed in the Cefotaxime-treated group compared to the control group.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards to ensure reproducibility.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Solution: A stock solution of Cefotaxime is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[16][17][18]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17][18]

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the Cefotaxime dilutions.[16]

  • Controls: A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.[16]

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[18]

  • Reading the MIC: The MIC is determined as the lowest concentration of Cefotaxime at which there is no visible growth (turbidity) of the microorganism.[17]

Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting inoculum of approximately 5 x 10⁵ CFU/mL.[19]

  • Assay Setup: Cefotaxime is added to a series of flasks or tubes containing the bacterial suspension at various concentrations, often multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without the antibiotic is also included.[19][20]

  • Incubation and Sampling: The cultures are incubated in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.[21]

  • Enumeration of Viable Bacteria: The withdrawn samples are serially diluted in a suitable neutralizer or sterile saline, and a specific volume is plated onto agar plates.[20]

  • Colony Counting: After incubation of the plates, the number of colony-forming units (CFU) is counted.[21] The results are typically plotted as log₁₀ CFU/mL versus time.

Post-Antibiotic Effect (PAE) Determination

The PAE measures the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.

Protocol:

  • Exposure to Antibiotic: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of Cefotaxime (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).[22] A control culture is handled similarly but without antibiotic exposure.

  • Removal of Antibiotic: The antibiotic is removed by a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth. This dilution effectively reduces the Cefotaxime concentration to sub-inhibitory levels.[23]

  • Monitoring of Regrowth: The diluted cultures (both treated and control) are incubated, and bacterial growth is monitored over time by viable counts (as described in the time-kill assay) at regular intervals.[24]

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count immediately after antibiotic removal, and C is the corresponding time for the control culture.[24]

Murine Sepsis Model for In Vivo Efficacy

This animal model is used to evaluate the therapeutic efficacy of an antibiotic in a systemic infection.

Protocol:

  • Induction of Infection: Mice are infected intraperitoneally with a standardized inoculum of the challenge organism, sufficient to cause a lethal infection in untreated animals.[11][15]

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment with Cefotaxime is initiated. The dosage and frequency of administration are determined based on the pharmacokinetic properties of the drug in mice to simulate human exposure.[15][25]

  • Monitoring: The animals are observed for a defined period (e.g., 72 hours), and the number of surviving mice in the treated and control (untreated) groups is recorded.[15]

  • Endpoint: The primary endpoint is typically survival. In some studies, bacterial burden in various organs (e.g., liver, spleen) may also be assessed at different time points to determine the rate of bacterial clearance.[25]

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships described in this guide.

InVitro_Workflow cluster_MIC MIC Determination cluster_TimeKill Time-Kill Kinetics cluster_PAE Post-Antibiotic Effect MIC_prep Prepare Serial Dilutions of Cefotaxime MIC_inoc Inoculate with Standardized Bacteria MIC_prep->MIC_inoc MIC_incubate Incubate 16-20h MIC_inoc->MIC_incubate MIC_read Read MIC MIC_incubate->MIC_read TK_setup Expose Bacteria to Cefotaxime Concentrations TK_sample Sample at Time Intervals TK_setup->TK_sample TK_plate Plate and Count Viable Bacteria (CFU) TK_sample->TK_plate TK_plot Plot log10 CFU/mL vs. Time TK_plate->TK_plot PAE_expose Expose Bacteria to Cefotaxime (1-2h) PAE_remove Remove Antibiotic by Dilution PAE_expose->PAE_remove PAE_monitor Monitor Regrowth (Viable Counts) PAE_remove->PAE_monitor PAE_calc Calculate PAE (T - C) PAE_monitor->PAE_calc

Caption: Workflow for in vitro experiments.

InVivo_Workflow cluster_AnimalModel Murine Sepsis Model AM_infect Induce Systemic Infection in Mice AM_treat Administer Cefotaxime AM_infect->AM_treat AM_monitor Monitor Survival and/or Bacterial Burden AM_treat->AM_monitor AM_analyze Analyze Efficacy Data AM_monitor->AM_analyze

Caption: Workflow for a typical in vivo efficacy study.

IVIVC_Relationship InVitro In Vitro Data (MIC, Time-Kill, PAE) PKPD Pharmacokinetic/ Pharmacodynamic Parameters (fT>MIC) InVitro->PKPD informs InVivo In Vivo Efficacy (Animal Models) PKPD->InVivo predicts Clinical Predicted Clinical Outcome InVivo->Clinical suggests

Caption: Logical relationship of IVIVC for Cefotaxime.

References

A Guide to Selecting and Validating Cefotaxime Brands for Research Consistency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of reagents are paramount to achieving reproducible experimental outcomes. Cefotaxime, a third-generation cephalosporin antibiotic, is widely used in research for various applications, including cell culture and in vivo studies. However, the purity, potency, and stability of Cefotaxime can vary between different brands and even between lots from the same supplier. This guide provides a framework for a head-to-head comparison of Cefotaxime brands to ensure research consistency.

Key Comparative Parameters

A thorough comparison of Cefotaxime brands should focus on three critical parameters: purity, potency, and stability. The following table summarizes the key quantitative data that should be considered when evaluating different brands.

Data Presentation: Quantitative Comparison of Cefotaxime Brands

ParameterBrand ABrand BBrand CMethod of AnalysisAcceptance Criteria
Purity (%) e.g., 99.5e.g., 98.9e.g., 99.8High-Performance Liquid Chromatography (HPLC)≥ 98.0%
Potency (µg/mg) e.g., 985e.g., 972e.g., 992Microbiological Agar Diffusion Assay (Cylinder-Plate Method)≥ 950 µg/mg
Moisture Content (%) e.g., 0.8e.g., 1.2e.g., 0.7Karl Fischer Titration≤ 2.0%
Endotoxin Levels (EU/mg) e.g., < 0.05e.g., < 0.1e.g., < 0.05Limulus Amebocyte Lysate (LAL) Test≤ 0.2 EU/mg
Stability (post-reconstitution, 2-8°C, % initial potency after 72h) e.g., 95e.g., 92e.g., 96HPLC or Microbiological Assay≥ 90%

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for specific brands.

Experimental Protocols

To obtain the comparative data presented above, the following experimental protocols are recommended. These protocols are based on established analytical methods for the quality control of antibiotics.[1][2][3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates Cefotaxime from its impurities, allowing for accurate quantification of its purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 6.8).[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 254 nm.[2]

  • Procedure:

    • Prepare a standard solution of Cefotaxime reference standard at a known concentration.

    • Prepare sample solutions of each Cefotaxime brand at the same concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area of Cefotaxime and any impurities.

    • Calculate the purity of each brand by comparing the peak area of Cefotaxime to the total peak area of all components.

Potency Determination by Microbiological Agar Diffusion Assay (Cylinder-Plate Method)

This bioassay determines the biological activity of Cefotaxime by measuring its ability to inhibit the growth of a susceptible microorganism.[3][6]

  • Test Organism: A susceptible strain of Staphylococcus aureus.

  • Culture Medium: Mueller-Hinton Agar.

  • Procedure:

    • Prepare a standardized inoculum of the test organism.

    • Prepare a base layer and a seeded layer of agar in Petri dishes.

    • Place sterile stainless steel cylinders on the surface of the seeded agar.

    • Prepare a series of standard dilutions of a Cefotaxime reference standard.

    • Prepare solutions of each Cefotaxime brand at a concentration expected to be in the middle of the standard curve.

    • Fill the cylinders with the standard and sample solutions.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zones of inhibition around each cylinder.

    • Plot a standard curve of the zone diameter versus the log of the concentration of the reference standard.

    • Determine the potency of each brand by interpolating its zone diameter on the standard curve.

Stability Study of Reconstituted Cefotaxime

This experiment evaluates the stability of Cefotaxime in solution under typical storage conditions.[7][8]

  • Procedure:

    • Reconstitute each Cefotaxime brand in a suitable solvent (e.g., sterile water for injection) to a known concentration.

    • Divide the solutions into aliquots and store them at 2-8°C.

    • At specified time points (e.g., 0, 24, 48, and 72 hours), analyze the potency of the stored solutions using the HPLC or microbiological assay described above.

    • Calculate the percentage of the initial potency remaining at each time point.

Visualizing Key Processes

To aid in understanding the experimental workflow and the mechanism of action of Cefotaxime, the following diagrams are provided.

Experimental_Workflow cluster_Purity Purity Analysis (HPLC) cluster_Potency Potency Assay (Cylinder-Plate) cluster_Stability Stability Study P1 Prepare Standard & Samples P2 HPLC Separation P1->P2 P3 UV Detection (254 nm) P2->P3 P4 Calculate Purity (%) P3->P4 End Select Optimal Brand P4->End T1 Prepare Inoculum & Agar Plates T2 Apply Standards & Samples to Cylinders T1->T2 T3 Incubate Plates T2->T3 T4 Measure Zones of Inhibition T3->T4 T5 Determine Potency (µg/mg) T4->T5 T5->End S1 Reconstitute Cefotaxime S2 Store at 2-8°C S1->S2 S3 Assay Potency at Time Intervals S2->S3 S4 Calculate % Potency Remaining S3->S4 S4->End Start Select Cefotaxime Brands cluster_Purity cluster_Purity cluster_Potency cluster_Potency cluster_Stability cluster_Stability

Caption: Experimental workflow for comparing Cefotaxime brands.

Cefotaxime_Mechanism Cefotaxime Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Cefotaxime->PBP Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Catalyzes Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for

Caption: Mechanism of action of Cefotaxime.[9][10][11]

Conclusion

While direct comparative data between research-grade Cefotaxime brands is not always publicly available, researchers can and should perform their own validation studies to ensure the consistency and reliability of their experiments. By systematically evaluating the purity, potency, and stability of different Cefotaxime sources using standardized protocols, laboratories can select the most suitable brand for their specific research needs, thereby enhancing the reproducibility and validity of their findings. It is also advisable to perform lot-to-lot validation even when using the same brand to account for potential manufacturing variability.

References

Validating Cefotaxime's bactericidal vs. bacteriostatic activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of Cefotaxime's classification as a bactericidal agent, supported by experimental data and methodologies. It is intended for researchers, scientists, and drug development professionals seeking to understand and validate the antimicrobial properties of this third-generation cephalosporin.

Bactericidal vs. Bacteriostatic Activity: A Fundamental Distinction

In antimicrobial research, the distinction between bactericidal and bacteriostatic agents is crucial.[1][2]

  • Bactericidal agents are defined as those that kill bacteria, often by disrupting essential cellular structures or processes.[1][2][3][4]

  • Bacteriostatic agents inhibit the growth and replication of bacteria, without directly killing them.[1][2] This allows the host's immune system to eliminate the pathogens.

The classification of an antibiotic's activity is not always absolute and can depend on factors such as the bacterial species, the concentration of the drug, and the site of infection.[2][5]

Cefotaxime: A Bactericidal Cephalosporin

Cefotaxime is unequivocally classified as a bactericidal antibiotic.[4][6][7] Its efficacy lies in its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.[3][4][6][8] This mechanism of action is characteristic of β-lactam antibiotics, a class to which Cefotaxime belongs.[3]

Mechanism of Action

The bactericidal effect of Cefotaxime is achieved through the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs) : Cefotaxime has a high affinity for PBPs, particularly PBP Ib and PBP III, which are enzymes located in the bacterial cell wall.[4][6]

  • Inhibition of Transpeptidation : By binding to these PBPs, Cefotaxime blocks the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][8]

  • Cell Wall Disruption and Lysis : The inhibition of peptidoglycan synthesis weakens the cell wall.[8] This, combined with the ongoing activity of bacterial autolytic enzymes, leads to cell lysis and death.[3][4]

A key advantage of Cefotaxime is its stability against many β-lactamase enzymes, which are produced by some bacteria to confer resistance to β-lactam antibiotics.[3][7]

cluster_Cefotaxime Cefotaxime cluster_Bacteria Bacterial Cell Cefotaxime Cefotaxime PBPs Penicillin-Binding Proteins (PBPs) Cefotaxime->PBPs Binds to Transpeptidation Transpeptidation Step PBPs->Transpeptidation Inhibits Peptidoglycan Peptidoglycan Synthesis CellWall Cell Wall Integrity Transpeptidation->CellWall Disrupts Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death CellWall->Lysis Leads to

Caption: Mechanism of Cefotaxime's bactericidal action.

Experimental Validation: MIC and MBC Assays

The bactericidal activity of an antibiotic is experimentally determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1][9]

  • Minimum Inhibitory Concentration (MIC) : The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period.[10][11][12]

  • Minimum Bactericidal Concentration (MBC) : The lowest concentration of an antibiotic that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[13][14][15][16]

The relationship between these two values is expressed as the MBC/MIC ratio . An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14][17]

Experimental Protocols

The following are standardized protocols for determining the MIC and MBC of Cefotaxime.

A. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Preparation of Cefotaxime Dilutions : Prepare a series of two-fold dilutions of Cefotaxime in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[14]

  • Inoculum Preparation : Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[10][11]

  • Inoculation : Inoculate each well of the microtiter plate containing the Cefotaxime dilutions with the prepared bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).[11]

  • Incubation : Incubate the plate at 35-37°C for 16-20 hours.[11]

  • Reading the MIC : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefotaxime in which there is no visible bacterial growth.[10][11]

B. Minimum Bactericidal Concentration (MBC) Determination

  • Subculturing : Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[14][16]

  • Plating : Plate each aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.[14][16]

  • Incubation : Incubate the MHA plates at 35-37°C for 18-24 hours.[14]

  • Determining the MBC : After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of Cefotaxime that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16]

cluster_MIC MIC Determination cluster_MBC MBC Determination prep_dilutions Prepare Cefotaxime Serial Dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate 16-20h inoculate->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells (≥MIC) read_mic->subculture plate Plate onto Antibiotic-Free Agar subculture->plate incubate_mbc Incubate 18-24h plate->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.
Data Presentation: Cefotaxime's Bactericidal Activity

The following table presents representative data on the in vitro activity of Cefotaxime against several bacterial strains. Note that MBC values for Cefotaxime are often identical or very close to the MIC values.[18]

Bacterial SpeciesMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coli0.015 - 0.250.015 - 0.251Bactericidal
Klebsiella pneumoniae0.015 - 0.250.015 - 0.251Bactericidal
Streptococcus pneumoniae0.024 - 0.050.05 - 0.102Bactericidal
Streptococcus agalactiae0.050.051Bactericidal
Haemophilus influenzae≤0.012 - 0.024≤0.012 - 0.0241Bactericidal

Data compiled from literature sources.[18][19] Actual values may vary between specific strains and testing conditions.

Comparison with Other Antibiotics

Cefotaxime is a third-generation cephalosporin, a class known for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4][6]

AntibioticClassMechanism of ActionPrimary ActivitySpectrum of Activity
Cefotaxime 3rd-Gen CephalosporinInhibits cell wall synthesisBactericidal Broad spectrum, good activity against Enterobacteriaceae.[20][21] Less effective against Pseudomonas aeruginosa.[20]
Ceftriaxone 3rd-Gen CephalosporinInhibits cell wall synthesisBactericidal Similar to Cefotaxime, but with a longer half-life.[20][22]
Ceftazidime 3rd-Gen CephalosporinInhibits cell wall synthesisBactericidal Broader activity against Pseudomonas aeruginosa compared to Cefotaxime.[23]
Cephalexin 1st-Gen CephalosporinInhibits cell wall synthesisBactericidal Primarily active against Gram-positive bacteria.[24]
Gentamicin AminoglycosideInhibits protein synthesisBactericidal Primarily active against Gram-negative bacteria.
Clindamycin LincosamideInhibits protein synthesisBacteriostatic Primarily active against Gram-positive bacteria and anaerobes.

Conclusion

The classification of Cefotaxime as a bactericidal antibiotic is well-established and supported by its mechanism of action and extensive in vitro data. By inhibiting bacterial cell wall synthesis, Cefotaxime effectively leads to cell death. The experimental determination of its MIC and MBC values consistently yields an MBC/MIC ratio of ≤ 4, confirming its bactericidal nature against a wide range of clinically relevant pathogens. This guide provides the foundational knowledge and experimental framework for researchers to validate and compare the bactericidal efficacy of Cefotaxime in their own studies.

References

A Comparative Guide to the Cost-Effectiveness of Cefotaxime in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cefotaxime, a third-generation cephalosporin antibiotic, is a staple in research laboratories worldwide. Its broad-spectrum activity makes it a valuable tool for preventing bacterial contamination in cell cultures, in animal models of infection, and as a selection agent in molecular biology. However, in a research environment where budgets are often constrained, understanding the cost-effectiveness of such a widely used reagent is paramount. This guide provides an objective comparison of Cefotaxime's performance, cost, and stability against relevant alternatives, supported by experimental data and protocols to aid researchers in making informed decisions.

Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis

Cefotaxime exerts its bactericidal effect by disrupting the formation of the bacterial cell wall.[1][2] As a β-lactam antibiotic, it binds to and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[3][4] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting its synthesis, Cefotaxime weakens the cell wall, leading to cell lysis and death.[3][4] Its chemical structure provides resistance to many β-lactamase enzymes, which bacteria produce to inactivate β-lactam antibiotics.[3][4]

cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) CellWall Intact Peptidoglycan Cell Wall PBP->CellWall Transpeptidation (Cross-linking) Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to Weakened Cell Wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Transpeptidation (Cross-linking) Cefotaxime Cefotaxime Cefotaxime->PBP Binds & Inhibits

Figure 1. Mechanism of action of Cefotaxime.

Cost Analysis: Acquisition and Beyond

The direct acquisition cost is a primary consideration for any lab reagent. However, a comprehensive cost-effectiveness analysis must also include "hidden costs" such as staff time for preparation and potential waste due to instability.

Table 1: Acquisition Cost of Research-Grade Cefotaxime Sodium
SupplierProductQuantityPrice (USD)
G-BiosciencesCefotaxime (sodium), USP Grade1 g$81.00
G-BiosciencesCefotaxime (sodium), USP Grade5 g$165.00
G-BiosciencesCefotaxime (sodium), USP Grade25 g$481.00
RPICefotaxime, Sodium Salt1 g$63.25
RPICefotaxime, Sodium Salt5 g$260.75
RPICefotaxime, Sodium Salt25 g$816.50
AdooQ BioscienceCefotaxime sodium500 mg$25.00
AdooQ BioscienceCefotaxime sodium1 g$45.00
AdooQ BioscienceCefotaxime sodium5 g$100.00
USP StoreCefotaxime Sodium500 mg$283.00

Note: Prices are subject to change and may vary based on institutional agreements. Data gathered from supplier websites in late 2025.[5][6][7][8]

Comparative Cost-Effectiveness: Cefotaxime vs. Ceftriaxone

Ceftriaxone is another third-generation cephalosporin often used in similar applications. While clinical studies comparing the two do not perfectly translate to a research setting, they provide valuable insights into relative costs and efficacy.[9][10] Ceftriaxone's primary advantage is its longer half-life, which in a clinical setting allows for once-daily dosing compared to multiple doses for Cefotaxime.[10][11] In a research context, this translates to greater stability in culture media or experimental solutions, potentially reducing the frequency of media changes or antibiotic replenishment, thereby saving on labor and materials.

FactorCefotaximeCeftriaxoneConsiderations for Research Applications
Acquisition Cost Generally lower per gram from research suppliers.Often higher per gram, though generic versions are available.[12][13]Bulk purchasing of Cefotaxime can be highly economical.
Dosing/Replenishment Shorter half-life (~1 hour).[14]Longer half-life (~8 hours).[11]For long-term experiments (e.g., multi-day cell cultures), Ceftriaxone's stability may reduce the need for frequent re-application, saving time and reducing contamination risk.
"Hidden Costs" (Labor & Supplies) May be higher due to more frequent preparation of fresh solutions for long-term use.May be lower due to less frequent solution preparation and application.Factor in technician time and the cost of sterile water, filters, and tubes for each preparation.
Efficacy Excellent broad-spectrum activity; some studies show slightly better in vitro activity against specific isolates like E. coli and Klebsiella.[11][15]Very similar broad-spectrum activity; considered clinically interchangeable for many infections.[15][16]Efficacy differences are often strain-dependent. It is best to confirm susceptibility for critical applications.

Efficacy and Spectrum of Activity

Cefotaxime is effective against a wide range of Gram-positive and Gram-negative bacteria.[2][5] However, it is notably not active against Pseudomonas aeruginosa and Enterococcus species, a critical consideration for researchers working with these organisms.[1][5]

Table 2: Comparative Spectrum of Activity
Organism TypeExamplesCefotaxime ActivityCeftriaxone Activity
Gram-Positive Cocci Staphylococcus aureus (non-MRSA), Streptococcus pneumoniae++ (High)[3]++ (High)
Gram-Negative Enteric Bacilli Escherichia coli, Klebsiella pneumoniae++ (High)[1]++ (High)
Fastidious Gram-Negative Bacteria Haemophilus influenzae, Neisseria meningitidis++ (High)++ (High)
Pseudomonas aeruginosa -- (Not Active)[1]- (Not Active)
Enterococcus species Enterococcus faecalis- (Not Active)[1]- (Not Active)

Stability and Storage: A Key Cost Factor

The stability of a reconstituted antibiotic solution directly impacts its cost-effectiveness. Frequent degradation leads to waste and requires additional labor for preparing fresh stock. Cefotaxime solutions are sensitive to temperature.

Table 3: Stability of Reconstituted Cefotaxime Sodium
Storage ConditionTemperatureStability Duration
Room Temperature22-25°C (68-77°F)Potency maintained for ~24 hours.[17][18][19][20]
Refrigerated5°C (41°F)Stable for 3 to 5 days.[18][19][20]
Frozen-20°C (-4°F)Stable for up to 13 weeks.[18]
High Temperature45°C (113°F)Stable for only ~2-4 hours.[17][19]

Note: Stability can be affected by the diluent (e.g., sterile water, 0.9% NaCl, 5% Dextrose) and concentration.[18][21] Solutions may darken over time, which can indicate degradation.[18][19]

Experimental Protocols for Efficacy Comparison

To determine the most effective antibiotic for a specific bacterial strain in your lab, direct comparison using standardized methods is recommended.

Workflow for Antimicrobial Susceptibility Testing (AST)

The general workflow involves preparing the antibiotic, preparing the bacterial inoculum, exposing the bacteria to the antibiotic, incubating, and finally, assessing the impact on bacterial growth.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Antibiotic Stock Solutions (e.g., Cefotaxime, Ceftriaxone) C Perform Assay (e.g., Broth Dilution or Disk Diffusion) A->C B Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D Incubate at 35-37°C for 16-24 hours C->D E Read & Interpret Results (MIC or Zone of Inhibition) D->E

Figure 2. General workflow for comparing antibiotic efficacy.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth.[22][23]

  • Prepare Antibiotic Dilutions : In a 96-well microtiter plate, prepare two-fold serial dilutions of each antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).[23] A typical range for Cefotaxime might be 64 µg/mL down to 0.06 µg/mL. Include a growth control well (broth + bacteria, no antibiotic) and a sterility control well (broth only).

  • Prepare Inoculum : Select isolated colonies from a fresh agar plate (18-24 hours old) and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]

  • Inoculate Plate : Dilute the standardized inoculum into the broth medium and add a defined volume (e.g., 100 µL) to each well of the microtiter plate, resulting in a final concentration of ~5 x 10⁵ CFU/mL.[24]

  • Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Interpretation : The MIC is the lowest antibiotic concentration in which there is no visible growth (turbidity) compared to the positive control.[23]

Protocol 2: Disk Diffusion (Kirby-Bauer) Assay

This qualitative or semi-quantitative method assesses susceptibility by measuring the zone of growth inhibition around an antibiotic-impregnated disk.[25][26]

  • Prepare Inoculum : Prepare a standardized bacterial inoculum as described in the MIC protocol (0.5 McFarland turbidity).

  • Inoculate Agar Plate : Dip a sterile cotton swab into the inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[25]

  • Apply Antibiotic Disks : Using sterile forceps, place paper disks impregnated with a standard concentration of the antibiotics (e.g., Cefotaxime 30 µg) onto the agar surface.[27] Press gently to ensure full contact.

  • Incubation : Invert the plates and incubate at 35-37°C for 16-18 hours.[28]

  • Interpretation : Measure the diameter of the zone of inhibition (the clear area with no bacterial growth) around each disk in millimeters. Compare these diameters to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant.[26]

Conclusion

Cefotaxime is a highly effective and versatile antibiotic for a wide array of research applications. Its primary advantages are its broad spectrum of activity and relatively low acquisition cost, especially when purchased in bulk.

However, for long-term experiments, a truly cost-effective analysis must account for the hidden costs associated with its shorter half-life compared to alternatives like Ceftriaxone. The need for more frequent replenishment in culture can increase labor time and the consumption of sterile supplies.

Ultimately, the most cost-effective choice depends on the specific needs of the experiment:

  • For short-term applications or when targeting highly susceptible organisms , Cefotaxime's lower purchase price makes it an excellent economical choice.

  • For long-term cell culture or in vivo studies requiring sustained antibiotic activity , the superior stability of Ceftriaxone may offset its higher initial cost by reducing labor and material use over time.

Researchers are encouraged to use the protocols outlined in this guide to test antibiotics against their specific bacterial strains of interest to make the most empirically-driven and cost-effective decision for their laboratory.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cetoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Cetoxime, a cephalosporin antibiotic, requires careful disposal to prevent contamination of water systems and the potential development of antibiotic resistance. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste.

Core Principles of this compound Disposal

The primary principle governing the disposal of this compound is the avoidance of release into the sanitary sewer system. Safety Data Sheets (SDS) for the closely related compound, Cefotaxime, explicitly state, "Do not allow to enter sewers/ surface or ground water."[1] This is crucial because the introduction of antibiotics into wastewater can have significant ecotoxicological effects on aquatic organisms and contribute to the proliferation of antibiotic-resistant microbes.[2]

All materials that have come into contact with this compound should be treated as potentially hazardous waste and disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[3]

Step-by-Step Disposal Procedures

1. Segregation of this compound Waste:

At the point of generation, immediately segregate all this compound-contaminated waste from regular trash. Use clearly labeled, leak-proof containers designated for chemical waste. Waste should be categorized as follows:

  • Solid Waste: Includes unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., weigh boats, pipette tips, centrifuge tubes), and cleaning materials (e.g., absorbent pads, wipes).

  • Liquid Waste: Includes aqueous solutions containing this compound, reaction mixtures, and rinsing from contaminated glassware.

  • Sharps Waste: Includes any needles or syringes that have been in contact with this compound. These must be placed in a designated, puncture-resistant sharps container that is also labeled for chemical waste.

2. Container Management:

  • Ensure all waste containers are compatible with the chemical nature of this compound.

  • Keep containers securely sealed when not in use to prevent spills and atmospheric release.

  • Do not overfill containers; they should be sealed when approximately three-quarters full.

3. Labeling and Documentation:

  • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Follow your institution's specific procedures for hazardous waste labeling and documentation. This may include filling out a hazardous waste tag with details about the contents.

4. Storage:

  • Store sealed this compound waste containers in a designated, secure area away from general laboratory traffic.

  • This storage area should be well-ventilated and have secondary containment to manage any potential leaks.

5. Disposal:

  • Arrange for the collection of the segregated this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never pour liquid this compound waste down the drain.[1]

  • While some general guidelines for pharmaceutical waste suggest that smaller quantities of non-RCRA hazardous materials can sometimes be disposed of with solid waste, the environmental risks associated with antibiotics make this inadvisable for this compound.[4] The most prudent approach is to treat all this compound waste as chemical waste.

Quantitative Disposal Data Summary

Specific quantitative limits for the disposal of this compound are not widely published. The guidance is primarily qualitative, emphasizing proper containment and professional disposal. The following table summarizes the key disposal parameters based on available safety information.

ParameterGuidelineSource
Sewer Disposal Prohibited. Do not allow to enter sewers, surface, or ground water.[1]
Solid Waste Disposal Dispose of as contaminated material through an approved waste disposal plant.[1][3]
RCRA Status Not typically considered a RCRA (Resource Conservation and Recovery Act) hazardous waste.[4]
Recommended Disposal Method Collection by a licensed environmental waste management company for incineration or other approved disposal methods.[5][6]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound waste, the following diagrams illustrate the decision-making process and the overall experimental workflow for handling and disposal.

This compound Waste Disposal Workflow cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment start This compound Waste Generated solid Solid Waste (e.g., PPE, contaminated labware) start->solid liquid Liquid Waste (e.g., solutions, rinsates) start->liquid sharps Sharps Waste (e.g., needles, syringes) start->sharps solid_container Labeled, Leak-Proof Solid Waste Container solid->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid->liquid_container sharps_container Labeled, Puncture-Resistant Sharps Container sharps->sharps_container storage Step 3: Secure Storage (Designated Hazardous Waste Area) solid_container->storage liquid_container->storage sharps_container->storage disposal Step 4: Professional Disposal (EHS or Licensed Contractor) storage->disposal end Waste Properly Disposed disposal->end

Caption: A flowchart illustrating the step-by-step process for segregating, containing, storing, and disposing of this compound waste in a laboratory setting.

Decision Logic for this compound Waste is_contaminated Is the item contaminated with this compound? is_sharp Is the item a sharp? is_contaminated->is_sharp Yes regular_trash Dispose in Regular Trash is_contaminated->regular_trash No is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Dispose in Labeled Sharps Container is_sharp->sharps_container Yes liquid_container Dispose in Labeled Liquid Waste Container is_liquid->liquid_container Yes solid_container Dispose in Labeled Solid Waste Container is_liquid->solid_container No professional_disposal Arrange for Professional Hazardous Waste Disposal sharps_container->professional_disposal liquid_container->professional_disposal solid_container->professional_disposal

Caption: A decision tree diagram to guide researchers in correctly categorizing and disposing of different types of this compound waste.

References

Personal protective equipment for handling Cetoxime

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cetoxime

Disclaimer: The information provided for "this compound" is based on the available safety data for the structurally similar and more commonly referenced compound, Cefotaxime. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product in use before handling.

This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, a potent pharmaceutical compound. Adherence to these protocols is critical to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is required to prevent exposure through inhalation, skin contact, and eye contact.[1] this compound is classified as a hazardous substance that may cause allergic skin reactions and asthma-like symptoms if inhaled.[2][3][4]

Equipment/Measure Specification Purpose
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[1]To protect eyes from splashes or airborne dust particles.
Skin Protection Chemical-resistant protective gloves (double-gloving recommended) and a disposable, low-permeability gown with a solid front and long sleeves.[1][5]To prevent skin contact with the compound. Gloves should be changed regularly or immediately if contaminated.[6]
Respiratory Protection NIOSH/MSHA-approved respirator.[1]Required when handling the powder outside of a containment system (e.g., fume hood) or if exposure limits may be exceeded.
Ventilation A well-ventilated area, preferably a certified chemical fume hood.[1]To control and minimize airborne exposure to the compound.
Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[1][3]To minimize overall exposure and prevent cross-contamination.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Risk Assessment: Before beginning any procedure, conduct a thorough risk assessment for the planned experiment.

  • Engineering Controls: All handling of this compound powder should be performed within a chemical fume hood to minimize inhalation exposure.[1]

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the handling area. When double-gloving, place one glove under the gown cuff and the second over it to ensure no skin is exposed.[5]

  • Avoiding Dust Formation: When working with the powder, handle it carefully to avoid creating dust.[1] Use tools and techniques that minimize aerosolization.

  • Post-Handling: After handling, wipe down the work area. Carefully remove the outer pair of gloves and dispose of them in a designated hazardous waste container.[5] Remove the remaining PPE before exiting the work area.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete.[3]

Storage Plan
  • Containers: Store this compound in tightly sealed containers to protect it from moisture, air, and light.[7]

  • Temperature: Keep in a cool, dry, and well-ventilated place.[7] Some related compounds specify refrigeration at 4°C.[1] Always consult the manufacturer's specific storage instructions.

  • Incompatibilities: Keep away from strong oxidizing agents.[2][8]

Emergency Plan: Spill Management

In the event of a spill, a clear and immediate response is necessary to contain the compound and decontaminate the area.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before approaching the spill, don the full recommended PPE, including respiratory protection.

  • Containment: Prevent further leakage or spreading of the material if it is safe to do so.[1]

  • Cleanup (Powder Spill):

    • Gently cover the spill with a plastic sheet or tarp to minimize the spread of dust.[1]

    • Mechanically collect the powder using a scoop or other appropriate tools. Avoid dry sweeping, which can create airborne dust.

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Thoroughly clean the contaminated surface with an appropriate cleaning agent and water.[1] Collect all cleaning materials (wipes, etc.) and place them in the hazardous waste container.

  • Disposal: Dispose of the sealed container and any contaminated PPE according to the hazardous waste disposal plan.

This compound Spill Response Workflow

SpillResponse spill Spill Occurs alert Alert Personnel & Secure Area spill->alert assess Assess Spill Size (Minor vs. Major) alert->assess don_ppe Don Full PPE assess->don_ppe Minor emergency Contact Emergency Response assess->emergency Major contain Contain Spill (Prevent Spread) don_ppe->contain cleanup Clean Up Spill (Cover & Collect Powder) contain->cleanup decontaminate Decontaminate Surface cleanup->decontaminate dispose Package & Label Waste decontaminate->dispose end_minor End of Procedure dispose->end_minor end_major Await Professional Team emergency->end_major

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.